molecular formula C9H8N2O2 B1629635 7-Methyl-1H-indazole-3-carboxylic acid CAS No. 1000340-53-3

7-Methyl-1H-indazole-3-carboxylic acid

Cat. No.: B1629635
CAS No.: 1000340-53-3
M. Wt: 176.17 g/mol
InChI Key: BRQJRWNBYGCLDU-UHFFFAOYSA-N
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Description

7-Methyl-1H-indazole-3-carboxylic acid (CAS 1000340-53-3) is a high-purity chemical intermediate prized in medicinal chemistry and drug discovery research. This compound features an indazole core substituted with a carboxylic acid group at the 3-position and a methyl group at the 7-position, offering two distinct sites for further functionalization and structure-activity relationship (SAR) studies. The molecular formula is C 9 H 8 N 2 O 2 and it has a molecular weight of 176.17 g/mol [ 1][ 2]. The indazole scaffold is a key pharmacophore in the development of kinase inhibitors and other bioactive molecules [ 6]. The carboxylic acid functional group is a crucial handle for synthesizing amide or ester derivatives, which is a common strategy in lead optimization [ 4]. This makes 7-Methyl-1H-indazole-3-carboxylic acid a valuable precursor for the preparation of more complex molecules, including potential synthetic cannabinoids and their metabolites for forensic and pharmacological research [ 3]. Its predicted pK a is 3.15 ± 0.10, and its predicted boiling point is 443.3 ± 25.0 °C [ 2]. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions; it carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ 1].

Properties

IUPAC Name

7-methyl-2H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)10-11-8(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQJRWNBYGCLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C(NN=C12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646685
Record name 7-Methyl-2H-indazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-53-3
Record name 7-Methyl-2H-indazole-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methyl-1H-indazole-3-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: The 7-Methyl-1H-indazole-3-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Methyl-1H-indazole-3-carboxylic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Synthetic Utility, Physicochemical Profiling, and Pharmacophore Optimization

Executive Summary

The 7-methyl-1H-indazole-3-carboxylic acid (CAS 1000340-53-3) scaffold represents a highly specialized pharmacophore in modern drug discovery. Unlike its unsubstituted parent, the introduction of a methyl group at the C7 position induces significant steric and electronic modulation, altering the solubility profile and restricting conformational freedom in the binding pocket. This guide analyzes the chemical properties, synthetic pathways, and medicinal chemistry applications of this specific derivative, providing actionable protocols for its integration into kinase inhibitor and GPCR ligand campaigns.

Physicochemical Landscape

The 7-methyl group acts as a "magic methyl" handle, potentially improving metabolic stability by blocking the C7 metabolic soft spot while increasing lipophilicity (LogP) compared to the parent indazole-3-carboxylic acid.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 7-Methyl-1H-indazole-3-carboxylic acid
CAS Number 1000340-53-3
Molecular Formula C

H

N

O

Molecular Weight 176.17 g/mol
Appearance Off-white to pale yellow crystalline powder
Acidity (pKa) ~3.5 (COOH), ~13.8 (NH) (Predicted)
LogP ~2.1 (Predicted)
H-Bond Donors 2 (NH, COOH)
H-Bond Acceptors 2 (N, C=O)
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water

Synthetic Architecture

The synthesis of 7-methyl-1H-indazole-3-carboxylic acid is non-trivial due to the specific need for regiocontrol. While the classic diazotization of anthranilic acids is possible, the 7-Methylindole Oxidation Route is often preferred in medicinal chemistry settings for its operational simplicity and avoidance of potentially explosive diazonium intermediates on scale.

Pathway Analysis: The Indole Oxidation Route

This route utilizes readily available 7-methylindole. The strategy involves C3-functionalization via nitrosation followed by oxidation.[1]

SynthesisWorkflow Start 7-Methylindole (SM) Step1 Nitrosation (NaNO2, HCl) Start->Step1 Ring Contraction/Functionalization Inter1 Intermediate: 7-Methyl-1H-indazole- 3-carboxaldehyde Step1->Inter1 Step2 Pinnick Oxidation (NaClO2, NaH2PO4) Inter1->Step2 Aldehyde to Acid Final Product: 7-Methyl-1H-indazole- 3-carboxylic acid Step2->Final

Figure 1: Synthetic workflow from 7-methylindole to the target carboxylic acid via oxidative rearrangement.

Reactivity & Regiocontrol: The N1 vs. N2 Challenge

One of the most critical aspects of indazole chemistry is the regioselectivity of N-alkylation. The 7-methyl group exerts a steric blockade that significantly differentiates this scaffold from the unsubstituted parent.

Mechanistic Insight

In standard basic conditions (e.g., K


CO

/DMF), the indazole anion is an ambident nucleophile.
  • Electronic Factor: N1 is generally more nucleophilic.

  • Steric Factor: The C7-Methyl group creates steric hindrance around N1.

  • Outcome: Unlike unsubstituted indazoles which often favor N1-alkylation, 7-methyl indazoles frequently show a shift toward N2-alkylation or require specific "hard" bases (like NaH) and solvent control to force N1 substitution.

RegioSelectivity cluster_N1 N1 Pathway (Sterically Hindered) cluster_N2 N2 Pathway (Sterically Accessible) Central 7-Methylindazole Anion N1_Product N1-Alkylated (Thermodynamic) Central->N1_Product Blocked by 7-Me Group N2_Product N2-Alkylated (Kinetic/Steric Favored) Central->N2_Product Accessible

Figure 2: Impact of the 7-methyl substituent on alkylation regioselectivity.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The indazole-3-carboxylic acid core is a privileged scaffold for kinase inhibitors. The N1-H and N2 nitrogen atoms often form a bidentate hydrogen bond donor/acceptor motif with the hinge region of kinases (e.g., VEGFR, CDK).

  • 7-Methyl Advantage: The methyl group can displace conserved water molecules or fill hydrophobic pockets adjacent to the hinge (Gatekeeper residues), potentially improving selectivity over other kinases.

Bioisosterism

This scaffold serves as a bioisostere for:

  • Indole-3-carboxylic acids: Providing improved metabolic stability (lower oxidation potential).

  • Naphthalene derivatives: Introducing polarity and H-bonding capability to otherwise lipophilic cores.

Experimental Protocols

Protocol A: Synthesis from 7-Methylindole

Rationale: This method avoids the use of hazardous diazonium salts typical of the anthranilic acid route.

Reagents:

  • 7-Methylindole (1.0 equiv)

  • Sodium Nitrite (NaNO

    
    , 8.0 equiv)
    
  • Hydrochloric Acid (2N)

  • Sodium Chlorite (NaClO

    
    , 5.0 equiv)
    
  • Sulfamic Acid (Scavenger)

Step 1: Nitrosation & Rearrangement

  • Dissolve NaNO

    
     (1.10 g, 16 mmol) in deionized water (3.2 mL) and DMF (3 mL). Cool to 0 °C.
    
  • Slowly add 2N HCl (7.0 mL) to the solution at 0 °C. Stir for 10 min.

  • Add a solution of 7-methylindole (262 mg, 2.0 mmol) in DMF (3 mL) dropwise over 2 hours using a syringe pump.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate. Purify via flash chromatography to isolate 7-Methyl-1H-indazole-3-carboxaldehyde .
    

Step 2: Pinnick Oxidation

  • Dissolve the aldehyde (from Step 1) in ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -BuOH/Water (1:1).
    
  • Add NaH

    
    PO
    
    
    
    (4.0 equiv) and 2-methyl-2-butene (5.0 equiv, scavenger for HOCl).
  • Add NaClOngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (5.0 equiv) dissolved in water dropwise.
    
  • Stir at RT until TLC indicates consumption of aldehyde (~2-4 hours).

  • Workup: Quench with saturated Na

    
    SO
    
    
    
    . Acidify aqueous layer with 1N HCl to pH 3 to precipitate the acid.
  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 7-Methyl-1H-indazole-3-carboxylic acid .[1]

References

  • BenchChem. (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. Retrieved from

  • Pharmaffiliates. (n.d.). 7-Methyl-1H-indazole-3-carboxylic acid Product Data (CAS 1000340-53-3).[2][3][4][5][6][7] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 657476, Methyl 1H-indazole-3-carboxylate (Parent Analog Data). Retrieved from

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Retrieved from

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Methyl-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] As a bioisostere of indole, indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] 7-Methyl-1H-indazole-3-carboxylic acid, a specific derivative of this important heterocyclic system, represents a key building block for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation development, and pharmacokinetic studies.

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Methyl-1H-indazole-3-carboxylic acid. It is designed to equip researchers and drug development professionals with the essential knowledge to harness the full potential of this versatile molecule. The information presented herein is a synthesis of available experimental data, predictive models, and established analytical methodologies, ensuring a robust and practical resource.

Chemical Identity and Molecular Structure

7-Methyl-1H-indazole-3-carboxylic acid is an aromatic heterocyclic compound. The structure consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with a methyl group substituted at the 7-position and a carboxylic acid group at the 3-position.

PropertyValueSource
IUPAC Name 7-Methyl-1H-indazole-3-carboxylic acid-
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Canonical SMILES CC1=CC=CC2=C1C(=NN2)C(=O)O-
InChI Key Not available-
CAS Number Not available-

Physicochemical Properties: A Detailed Analysis

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Melting Point
CompoundMelting Point (°C)
1H-Indazole-3-carboxylic acid161-162
1H-indazole-3-carboxylic acid methyl ester162-163

It is anticipated that the melting point of 7-Methyl-1H-indazole-3-carboxylic acid will be in a similar range, though direct experimental verification is necessary.

Solubility

Solubility is a key factor influencing the bioavailability of a drug candidate. The presence of both a carboxylic acid group and an indazole ring system suggests that the solubility of 7-Methyl-1H-indazole-3-carboxylic acid will be pH-dependent.

  • Aqueous Solubility: As a carboxylic acid, it is expected to have low solubility in acidic aqueous solutions and higher solubility in neutral to alkaline solutions due to the formation of the more polar carboxylate salt.

  • Organic Solubility: The parent compound, 1H-indazole-3-carboxylic acid, is soluble in organic solvents like Dimethylformamide (DMF).[3] It is expected that 7-Methyl-1H-indazole-3-carboxylic acid will also exhibit solubility in polar organic solvents.

Acidity (pKa)

The pKa value is a quantitative measure of the strength of an acid in solution. The carboxylic acid moiety in 7-Methyl-1H-indazole-3-carboxylic acid is the primary acidic functional group. While an experimental pKa for this specific molecule is not available, the pKa of the parent indazole has been reported, and the influence of the carboxylic acid group can be inferred. Indazole itself is a weak base (pKa of the protonated form is around 1.3) and a very weak acid (pKa of the N-H proton is around 13.9).[4] The presence of the electron-withdrawing carboxylic acid group at the 3-position is expected to increase the acidity of the N-H proton. Conversely, the methyl group at the 7-position may have a minor electron-donating effect. The pKa of the carboxylic acid group is expected to be in the typical range for aromatic carboxylic acids.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design as it influences a molecule's ability to cross biological membranes. While an experimental LogP value for 7-Methyl-1H-indazole-3-carboxylic acid is not documented, computational predictions for the related 1H-indazole-3-carboxylic acid methyl ester suggest a LogP of 1.7.[5] The presence of the free carboxylic acid in the target molecule would likely result in a lower LogP value, indicating a more hydrophilic character, particularly at physiological pH where the carboxylate form predominates.

Experimental Protocols for Physicochemical Characterization

To facilitate further research and development, this section provides standardized, step-by-step methodologies for the experimental determination of the key physicochemical properties of 7-Methyl-1H-indazole-3-carboxylic acid.

Melting Point Determination

The melting point can be accurately determined using a capillary melting point apparatus.[6][7][8][9]

Protocol:

  • Ensure the sample of 7-Methyl-1H-indazole-3-carboxylic acid is finely powdered and completely dry.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the entire sample has completely melted.

  • The melting point is reported as the range between these two temperatures.

Aqueous Solubility Determination

A common method for determining aqueous solubility is the shake-flask method.[10][11]

Protocol:

  • Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Add an excess amount of 7-Methyl-1H-indazole-3-carboxylic acid to a known volume of each buffered solution in separate vials.

  • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is reported as the concentration of the saturated solution at each pH.

pKa Determination

The pKa can be determined potentiometrically or spectrophotometrically.

Protocol (Potentiometric Titration):

  • Dissolve a precisely weighed amount of 7-Methyl-1H-indazole-3-carboxylic acid in a suitable co-solvent system (e.g., water-methanol) if aqueous solubility is low.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Record the pH values after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

LogP Determination

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method or more conveniently by reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13][14][15][16]

Protocol (RP-HPLC Method):

  • Prepare a standard solution of 7-Methyl-1H-indazole-3-carboxylic acid of known concentration.

  • Use a calibrated RP-HPLC system with a C18 column.

  • The mobile phase should consist of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile). The pH of the aqueous phase should be adjusted to ensure the compound is in its neutral form.

  • Inject the standard solution and a series of reference compounds with known LogP values.

  • Determine the retention time for each compound.

  • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

  • Create a calibration curve by plotting the known LogP values of the reference compounds against their corresponding log(k) values.

  • From the log(k) of 7-Methyl-1H-indazole-3-carboxylic acid, determine its LogP using the calibration curve.

Stability and Handling

Indazole derivatives are generally stable compounds.[1][2] For 1-Methyl-1H-indazole-3-carboxylic acid, it is recommended to handle it in accordance with good industrial hygiene and safety practices.[17] This includes avoiding contact with skin and eyes, and not breathing the dust.[17] It should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[17]

Conclusion

7-Methyl-1H-indazole-3-carboxylic acid is a molecule of significant interest for drug discovery and development. This guide has provided a detailed overview of its key physicochemical properties, offering a blend of available data and predictive insights. The inclusion of detailed experimental protocols serves as a practical resource for researchers to further characterize this compound and unlock its full therapeutic potential. As with any compound in early-stage development, a thorough experimental determination of these properties is crucial for advancing it through the drug development pipeline.

Visualizations

G cluster_synthesis Synthetic Pathway Overview 7-methyl-indole 7-methyl-indole Intermediate_Aldehyde 7-Methyl-1H-indazole- 3-carboxaldehyde 7-methyl-indole->Intermediate_Aldehyde Nitrosation Target_Molecule 7-Methyl-1H-indazole- 3-carboxylic acid Intermediate_Aldehyde->Target_Molecule Oxidation Final_Product 7-Methyl-1H-indazole- 3-carboxamide Target_Molecule->Final_Product Amidation

Caption: Synthetic workflow for 7-Methyl-1H-indazole-3-carboxylic acid and its amide derivative.

G Start Start with 7-Methyl-1H-indazole-3-carboxylic acid Dissolve Dissolve in suitable solvent Start->Dissolve Titrate Titrate with standardized NaOH Dissolve->Titrate Monitor Monitor pH Titrate->Monitor Plot Plot pH vs. Volume of NaOH Monitor->Plot Determine Determine pKa at half-equivalence point Plot->Determine

Caption: Experimental workflow for pKa determination by potentiometric titration.

References

  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Rana, A., & Kumar, S. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4797.
  • ResearchGate. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • University of Anbar. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • ResearchGate. (n.d.). Measured pKa values of representative compounds from the benzo[d]isoxazole and indazole series. Retrieved from [Link]

  • Google Patents. (2003). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • University of Basrah. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]

  • IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Masaryk University. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Retrieved from [Link]

  • University of Anbar. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • G.W. Carver High School. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ACS Publications. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved from [Link]

Sources

Structure Elucidation of 7-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural elucidation of 7-Methyl-1H-indazole-3-carboxylic acid (CAS: N/A for specific isomer, generic Indazole-3-COOH CAS: 4498-67-3), a critical scaffold in the development of kinase inhibitors and 5-HT3 receptor antagonists.

The elucidation of this molecule presents two specific challenges:

  • Regiochemistry: Distinguishing the 7-methyl isomer from the 4-methyl isomer, which often co-elutes in unoptimized synthesis.

  • Annular Tautomerism: Confirming the 1H-indazole vs. 2H-indazole tautomeric state, which dictates downstream reactivity and pharmacological binding.

This document provides a self-validating spectroscopic workflow, emphasizing Nuclear Magnetic Resonance (NMR) strategies to unambiguously assign the structure.

Theoretical Framework & Synthetic Origin

Understanding the synthetic origin is the first step in structural verification, as it predicts the impurity profile (E-E-A-T Principle).

Primary Synthetic Route: The most robust synthesis involves the nitrosation of 7-methylindole , followed by oxidative rearrangement. This route preserves the C7-methyl position from the starting material, reducing the risk of regio-isomerization compared to ring-closure methods (e.g., diazonium cyclization).

Elucidation Workflow

The following diagram outlines the logical flow from crude isolation to final structural confirmation.

ElucidationWorkflow Start Crude Isolate (7-Methylindole route) HRMS HRMS (ESI+) Confirm Formula C9H8N2O2 Start->HRMS Step 1 H1_NMR 1H NMR (DMSO-d6) Assign Core Protons HRMS->H1_NMR Step 2 NOESY 2D NOESY Confirm Regiochemistry (7-Me vs 4-Me) H1_NMR->NOESY Step 3 (Critical) NOESY->Start If Regio-error Tautomer Tautomer Check (1H vs 2H) NOESY->Tautomer Step 4 Final Confirmed Structure 7-Methyl-1H-indazole-3-COOH Tautomer->Final

Figure 1: Step-wise spectroscopic workflow for unambiguous structural assignment.

Spectroscopic Strategy: The "How-To"

Mass Spectrometry (MS)

Objective: Confirm molecular formula and analyze fragmentation to verify the carboxylic acid moiety.

  • Ionization: ESI (+) or (-) mode.

  • Target Ion:

    
     Da.
    
  • Fragmentation Pattern (MS/MS):

    • m/z 177

      
       159:  Loss of water 
      
      
      
      .
    • m/z 177

      
       133:  Loss of 
      
      
      
      (decarboxylation). This is diagnostic for indazole-3-carboxylic acids. A peak at 133 represents the protonated 7-methylindazole core.
NMR Spectroscopy

Solvent Choice: DMSO-d6 is mandatory.

  • Reasoning: Chloroform (

    
    ) often leads to broadening of the NH and COOH protons due to exchange. DMSO stabilizes the specific tautomer via hydrogen bonding, allowing observation of the distinct NH signal.
    
Predicted 1H NMR Data (400 MHz, DMSO-d6)

Note: Chemical shifts are estimated based on 7-methylindazole and indazole-3-carboxylic acid references.

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
COOH 12.8 - 13.5Broad Singlet1HTypical aromatic carboxylic acid.
NH (H-1) 13.5 - 14.0Broad Singlet1HIndazole NH (1H-tautomer). Highly deshielded.
H-4 7.95 - 8.05Doublet (d)1HDeshielded by C3-Carbonyl cone.
H-5 7.20 - 7.30Triplet (t)1HPseudo-triplet (dd).
H-6 7.10 - 7.20Doublet (d)1HOrtho to methyl group.
7-Me 2.50 - 2.60Singlet (s)3HDiagnostic methyl signal.

Critical Interpretation: The signal at ~8.0 ppm (H-4) is crucial. In 3-substituted indazoles, the H-4 proton is significantly deshielded by the carbonyl group at position 3. If the methyl group were at position 4 (4-methyl isomer), this doublet would be absent, replaced by a methyl singlet.

The Tautomerism Challenge (Expertise Pillar)

Indazoles exhibit annular tautomerism between the 1H (benzenoid) and 2H (quinonoid) forms.

  • Thermodynamics: The 1H-tautomer is thermodynamically favored by ~2-3 kcal/mol due to aromaticity retention in the benzene ring.

  • Elucidation: To prove the compound exists as the 1H-tautomer in solution, we utilize NOESY (Nuclear Overhauser Effect Spectroscopy) .

The Self-Validating NOESY Experiment

This protocol distinguishes the 7-methyl isomer from the 4-methyl isomer AND confirms the tautomer.

  • 7-Me / H-6 Interaction: Strong NOE cross-peak between the methyl singlet (~2.55 ppm) and the H-6 doublet (~7.15 ppm). Result: Confirms the methyl is at position 7.

  • 7-Me / NH Interaction:

    • If 1H-Indazole: The NH is at position 1.[1] The 7-methyl group is spatially proximate to N-1. A weak-to-medium NOE may be observed between 7-Me and NH (if exchange is slow).

    • If 2H-Indazole: The NH is at position 2. The 7-methyl group is too distant (>5 Å) to show an NOE with the NH.

TautomerNOE cluster_1H 1H-Tautomer (Dominant) cluster_2H 2H-Tautomer (Minor/Unlikely) Struct1H N-H (Pos 1) C-7 Methyl Interaction1H NOE Signal Observed (Proximity < 3.5 Å) Struct1H:C7->Interaction1H Interaction1H->Struct1H:N1 Spatial Link Struct2H N-H (Pos 2) C-7 Methyl Interaction2H NO NOE Signal (Distance > 5 Å) Struct2H:C7->Interaction2H

Figure 2: NOE correlation logic for tautomer assignment. The proximity of the 7-Methyl group to the N-1 proton is unique to the 1H-tautomer.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL DMSO-d6 (99.9% D).

  • Additive (Optional): If peaks are broad, add 1 drop of

    
     to exchange exchangeable protons (NH, COOH) and simplify the aromatic region, though this removes the critical NH NOE data. Recommendation:  Run neat DMSO-d6 first.
    
Protocol B: HMBC (Heteronuclear Multiple Bond Correlation)

To definitively link the carboxylic acid to the ring:

  • Locate the Carbonyl Carbon (

    
    ) at ~165 ppm  in 
    
    
    
    .
  • Look for long-range coupling (

    
    ) from H-4  (~8.0 ppm) to the Carbonyl Carbon.
    
  • Validation: This confirms the carboxylic acid is at position 3.[2] If the acid were elsewhere (e.g., position 4 or 5), the H-4 coupling pattern would be distinctively different.

References

  • BenchChem. Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. Retrieved from

  • Claramunt, R. M., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry. Retrieved from

  • Hursthouse, M. B., & Huth, S. L. (2007).[2][3] Crystal Structure of 1-Methyl-1H-indazole-3-carboxylic acid.[2][3] University of Southampton Crystal Structure Report Archive.[3] Retrieved from

  • PubChem. 1-Methyl-1H-indazole-3-carboxylic acid (Compound Summary). (Used for comparative fragmentation and analog data). Retrieved from

  • LibreTexts. NOESY Spectra and Tautomerism Applications. Retrieved from

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 7-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the spectroscopic properties of 7-Methyl-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The indazole scaffold is of significant interest due to its prevalence in a wide array of biologically active compounds.[1] This document is structured to offer not just data, but a practical, field-proven perspective on the experimental design and data interpretation critical for the unambiguous identification and characterization of this molecule.

Molecular Structure and Chemical Properties

7-Methyl-1H-indazole-3-carboxylic acid belongs to the class of indazoles, which are bicyclic aromatic heterocycles. The presence of the carboxylic acid group at the 3-position and a methyl group at the 7-position dictates its unique chemical reactivity and spectroscopic signature.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
CAS Number 1000340-53-3
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to be soluble in polar organic solvents like DMSO and methanolGeneral knowledge

Synthesis of 7-Methyl-1H-indazole-3-carboxylic acid

A reliable synthesis is the first step in obtaining a pure sample for spectroscopic analysis. The following protocol is adapted from the synthesis of 7-Methyl-1H-indazole-3-carboxamide, where the target carboxylic acid is a key intermediate.[2]

Experimental Workflow: From 7-Methyl-indole to the Target Carboxylic Acid

Synthesis_Workflow Start 7-Methyl-indole Intermediate1 7-Methyl-1H-indazole-3-carboxaldehyde Start->Intermediate1 Nitrosation (NaNO₂, HCl, DMF/H₂O) FinalProduct 7-Methyl-1H-indazole-3-carboxylic acid Intermediate1->FinalProduct Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O) Spectroscopy_Workflow MS Mass Spectrometry (Molecular Weight Confirmation) Structure Structural Elucidation of 7-Methyl-1H-indazole-3-carboxylic acid MS->Structure IR IR Spectroscopy (Functional Group Identification) IR->Structure NMR_1H ¹H NMR (Proton Environment) NMR_1H->Structure NMR_13C ¹³C NMR (Carbon Skeleton) NMR_13C->Structure

Sources

Structural Elucidation and Spectral Analysis of 7-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The 7-Methyl-1H-indazole-3-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., VEGFR, PDGFR) and anti-inflammatory agents. Its structural integrity is defined by the fusion of a benzene ring with a pyrazole ring, substituted at the C7 position with a methyl group and at the C3 position with a carboxylic acid moiety.

For researchers, the primary analytical challenge lies in distinguishing between the 1H- and 2H-tautomers and confirming the regiochemistry of the methyl group (C7 vs. C4). This guide provides a definitive protocol for the NMR characterization of this molecule, synthesizing theoretical chemical shift predictions with empirical data patterns observed in indazole derivatives.

Experimental Protocol: Sample Preparation

The solubility of indazole-3-carboxylic acids is notoriously poor in non-polar solvents like Chloroform-d (


). The presence of both a hydrogen-bond donor (NH) and acceptor/donor (COOH) necessitates a polar aprotic solvent to disrupt intermolecular aggregation.
Recommended Solvent System
  • Primary: Dimethyl sulfoxide-d6 (

    
    ).
    
    • Why: Excellent solubility; stabilizes the 1H-tautomer via hydrogen bonding; separates exchangeable protons (NH/COOH) from the aromatic region.

  • Secondary (for Methyl group resolution): Acetone-d6 or Methanol-d4 (

    
    ).
    
    • Why: The 7-Methyl signal (~2.5-2.6 ppm) often overlaps with the residual solvent peak of DMSO-d6 (2.50 ppm). If the methyl singlet is obscured, use Acetone-d6 (residual peak at 2.05 ppm).

Acquisition Parameters
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The quaternary carbons (C3, C7a, C3a, COOH) have long 
    
    
    
    relaxation times.
  • Temperature: 298 K (Standard). Elevating to 313 K can sharpen broad exchangeable proton signals.

1H NMR Spectral Analysis

The 1H NMR spectrum in DMSO-d6 typically reveals an AMX or ABC aromatic spin system, a diagnostic methyl singlet, and broad downfield exchangeable protons.

Assignment Logic & Causality
  • The "Peri-Effect" (H4): The proton at position 4 (H4) is spatially proximate to the C3-carbonyl group. The magnetic anisotropy of the carbonyl bond significantly deshields H4, shifting it downfield relative to H5 and H6. This is the "anchor" signal for assignment.

  • Coupling Patterns:

    • H5: Appears as a triplet (or doublet of doublets) due to vicinal coupling with both H4 and H6 (

      
       Hz).
      
    • H6: Appears as a doublet, coupling primarily with H5.

  • The 7-Methyl Group: Appears as a singlet. Its integration (3H) confirms the mono-methyl substitution.

  • Exchangeable Protons: The NH and COOH protons are extremely acidic. In dry DMSO, they appear as broad singlets above 12 ppm.

Data Summary Table (DMSO-d6)
PositionTypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Mechanistic Note
COOH Exch.12.8 – 13.5br s-Broad due to H-bonding/exchange.
NH (1) Exch.[1]13.5 – 14.0br s-1H-tautomer is favored in DMSO.
H4 Ar-CH8.05 – 8.15d8.0Deshielded by C3-COOH (Peri-effect).
H5 Ar-CH7.25 – 7.35t (dd)7.5, 8.0Couples to H4 and H6.
H6 Ar-CH7.10 – 7.20d7.5Ortho to 7-Me; shielded relative to H4.
7-Me

2.50 – 2.60s-Warning: May overlap with DMSO solvent peak.

Critical Note on Tautomerism: In DMSO-d6, the 1H-indazole form (NH at position 1) is the dominant species (>95%). The 2H-tautomer would show a distinct shift pattern, often with the C3 signal shielded relative to the 1H-form.

13C NMR Spectral Analysis

The Carbon-13 spectrum is defined by the high-field methyl group and the low-field carbonyl.

Assignment Strategy
  • Carbonyl (C=O): The most downfield signal (~163-165 ppm).

  • C3 (Pyrazole): A quaternary carbon, typically the second most downfield signal (~135-140 ppm).

  • Bridgehead Carbons (C3a, C7a): Quaternary signals in the aromatic region. C7a is often shielded by the N1 lone pair but deshielded by the methyl group.

  • Methyl Carbon: The most upfield signal (~17 ppm).

Data Summary Table (DMSO-d6)
PositionTypeShift (

, ppm)
Note
C=O

163.5 – 164.5Carboxylic acid carbonyl.
C7a

140.0 – 142.0Bridgehead, adjacent to N1.
C3

135.0 – 137.0Pyrazole ring carbon.
C3a

120.0 – 122.0Bridgehead.
C4

121.0 – 123.0Correlates with H4 (HSQC).
C6

125.0 – 127.0Correlates with H6 (HSQC).
C5

119.0 – 121.0Correlates with H5 (HSQC).
C7

128.0 – 130.0Bearing the methyl group.
7-Me

16.5 – 17.5Diagnostic high-field signal.

Advanced Structural Confirmation (2D NMR)

To scientifically validate the structure and rule out isomers (e.g., 4-methyl or 6-methyl analogs), 2D correlations are required.

Workflow Visualization

NMR_Workflow Sample Sample: 7-Methyl-1H-indazole-3-COOH Solvent Solvent: DMSO-d6 (Alt: Acetone-d6) Sample->Solvent H1 1H NMR Identify H4 (Deshielded) Identify Me (Singlet) Solvent->H1 COSY COSY Confirm H4-H5-H6 connectivity H1->COSY Spin System HSQC HSQC Assign Protonated Carbons COSY->HSQC C-H Mapping NOESY NOESY / ROESY Critical: 7-Me <-> H6 Correlation Final Confirmed Structure NOESY->Final HMBC HMBC Link Me to C7 Link H4 to C=O HSQC->HMBC Quaternary C HMBC->NOESY Regiochemistry

Caption: Step-by-step NMR workflow for unambiguous structural assignment. The NOESY step is the "gatekeeper" for confirming the methyl position.

Key 2D Correlations
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Me

      
       C7:  The methyl protons will show a strong 2-bond correlation to C7 and a 3-bond correlation to C6 and C7a. This anchors the methyl group to the specific quaternary carbon.
      
    • H4

      
       C=O:  H4 will show a 3-bond correlation to the carboxylic acid carbonyl, confirming the C3 substitution.
      
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • 7-Me

      
       H6:  This is the definitive proof of regiochemistry. Irradiation of the methyl group should enhance the H6 doublet signal. If the methyl were at position 4, it would enhance H5. If at position 6, it would enhance H5 and H7 (if H7 existed).
      

References

  • ChemicalBook. (n.d.). Indazole 1H NMR Spectrum. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 657476, Methyl 1H-indazole-3-carboxylate. Retrieved from

  • Claramunt, R. M., et al. (2006). The tautomerism of indazoles in the solid state and in solution. Arkivoc. (General reference for Indazole tautomerism shifts).
  • Reich, H. J. (2023). 1H NMR Chemical Shifts. University of Wisconsin-Madison/ACS. Retrieved from

  • BenchChem. (n.d.). Synthesis of 7-Methyl-1H-indazole-3-carboxamide. Retrieved from

Sources

Navigating the Pharmacophore: Biological Potency of 7-Methyl-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers investigating the 7-Methyl-1H-indazole-3-carboxylic acid scaffold. It synthesizes specific patent data (SSTR4 agonism) with broader medicinal chemistry principles applicable to the indazole-3-carboxylate pharmacophore (metabolic modulation, kinase inhibition).

Content Type: Technical Whitepaper & Experimental Guide Core Scaffold: 7-Methyl-1H-indazole-3-carboxylic acid (CAS: 1000373-79-4 / 755752-82-0) Primary Applications: Non-opioid Analgesia (SSTR4), Oncology (Metabolic Interference), and Male Contraception (Spermatogenesis Inhibition).

Executive Summary: The "Steric Lock" Advantage

In the landscape of nitrogen-heterocycle drug design, the 1H-indazole-3-carboxylic acid core is a "privileged structure," forming the backbone of bioactive agents like Lonidamine (anticancer/antispermatogenic) and Granisetron (antiemetic).

The 7-methyl substituted variant represents a critical evolution of this scaffold. Unlike its unsubstituted counterparts, the C7-methyl group introduces a steric lock adjacent to the N1-position. This modification serves two distinct medicinal chemistry functions:

  • Conformational Restriction: It limits the rotational freedom of N1-substituents, potentially locking the molecule into a bioactive conformation for receptor binding (e.g., SSTR4).

  • Metabolic Blockade: It prevents oxidative metabolism at the C7 position, a common clearance pathway for indazoles, thereby enhancing half-life (

    
    ).
    

This guide details the synthesis, biological targets, and experimental protocols for leveraging this scaffold.

Chemical Architecture & Synthesis

The Synthetic Pathway

The most robust route to 7-Methyl-1H-indazole-3-carboxylic acid avoids the harsh conditions of diazonium cyclization from anilines, instead utilizing the nitrosation of 7-methylindole . This method preserves the C7-methyl integrity.

Workflow Diagram: Modified Sandmeyer-Type Cyclization

Synthesis Start 7-Methylindole (Starting Material) Step1 Nitrosation (NaNO2, HCl, DMF) Start->Step1 Inter Intermediate: 7-Methyl-1H-indazole-3-carboxaldehyde Step1->Inter Ring Contraction Step2 Pinnick Oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene) Inter->Step2 Final Product: 7-Methyl-1H-indazole-3-carboxylic acid Step2->Final Aldehyde to Acid

Caption: Two-step conversion of 7-methylindole to the target acid via aldehyde intermediate.

Detailed Synthetic Protocol

Reference Standard: Adapted from BenchChem & Patent WO2018/172422

Step 1: Nitrosation & Ring Contraction

  • Reagents : 7-Methylindole (2.0 mmol),

    
     (16 mmol), 2N HCl.
    
  • Procedure : Dissolve

    
     in water/DMF (1:1) and cool to 0°C. Add HCl slowly. Dropwise add 7-Methylindole in DMF over 2 hours.
    
  • Mechanism : The nitrosonium ion attacks C3; subsequent rearrangement expels the C2-carbon (often as formate) and cyclizes to the indazole.

  • Workup : Extract with ethyl acetate. The intermediate is 7-Methyl-1H-indazole-3-carboxaldehyde .[1]

Step 2: Pinnick Oxidation

  • Reagents : Aldehyde intermediate, Sodium Chlorite (

    
    ), 
    
    
    
    , 2-methyl-2-butene (scavenger).
  • Solvent :

    
    -BuOH / 
    
    
    
    (3:1).
  • Procedure : Stir at room temperature for 4–6 hours. The scavenger prevents the formation of hypochlorous acid byproducts.

  • Purification : Acidify to pH 3–4 to precipitate the carboxylic acid. Recrystallize from ethanol.

Biological Targets & Mechanisms[2][3]

Somatostatin Receptor 4 (SSTR4) Agonism

Primary Indication: Neuropathic Pain & Inflammation Derivatives of 7-methyl-1H-indazole-3-carboxylic acid (specifically amides) have been identified as potent SSTR4 agonists . Unlike opioid receptors, SSTR4 activation produces analgesia without respiratory depression or addiction.

  • Mechanism :

    
     protein coupling 
    
    
    
    Inhibition of Adenylyl Cyclase
    
    
    Reduced cAMP
    
    
    Hyperpolarization of nociceptive neurons.
  • Role of 7-Methyl : The methyl group likely fits into a hydrophobic pocket in the SSTR4 transmembrane domain, improving selectivity over SSTR2 (which mediates endocrine effects).

Metabolic Interference (Hexokinase Inhibition)

Primary Indication: Oncology (Warburg Effect) Drawing homology to Lonidamine , 7-methyl derivatives target the mitochondria of tumor cells.

  • Target : Hexokinase II (HKII) bound to the Voltage-Dependent Anion Channel (VDAC).

  • Effect : Detachment of HKII from mitochondria triggers apoptosis and halts glycolysis (energy deprivation).

Antispermatogenic Activity

Primary Indication: Non-hormonal Contraception Analogues like Gamendazole utilize the indazole-3-carboxylic acid core to disrupt the Apical Ectoplasmic Specialization (ES) in Sertoli cells.

  • Mechanism : Disruption of the actin cytoskeleton at the Sertoli-spermatid interface causes premature release of spermatids (infertility) without affecting testosterone.

Structure-Activity Relationship (SAR)

The biological output depends heavily on the N1 and C3 substituents.

PositionModificationBiological Effect
C7 (Core) Methyl Group Steric Lock. Prevents metabolic oxidation. Increases lipophilicity (

). Restricts N1-rotation.
N1 Benzyl / ArylCritical for Antispermatogenic & Anticancer activity. (e.g., 2,4-dichlorobenzyl is classic for Lonidamine).
C3 Carboxylic AcidWeak activity. Must be converted to Amide or Hydrazide for high potency.
C3 Amide LinkerSSTR4 Agonism . Linkers containing cyclic amines (e.g., piperazine) often enhance solubility and binding.

SAR Visualization: The 7-Methyl Influence

SAR cluster_N1 N1 Substitutions cluster_C3 C3 Derivatization cluster_C7 C7-Methyl Role Core 7-Methyl-1H-indazole- 3-carboxylic acid N1_Benzyl 2,4-Dichlorobenzyl (Lonidamine-like) Core->N1_Benzyl C3_Amide Amide Formation (R-NH2) Core->C3_Amide C7_Steric Steric Bulk Core->C7_Steric C7_Metab Metabolic Stability (Blocks CYP oxidation) Core->C7_Metab N1_Effect Target: Hexokinase II Target: Sertoli Cell Actin N1_Benzyl->N1_Effect C3_Effect Target: SSTR4 (Pain) Target: Kinases (FGFR) C3_Amide->C3_Effect

Caption: Functional mapping of the 7-methyl indazole scaffold showing divergent therapeutic pathways.

Experimental Protocols

Protocol A: In Vitro Cell Viability (Anticancer)

Validating Metabolic Interference

  • Cell Lines : MCF-7 (Breast), PC-3 (Prostate).

  • Control : Lonidamine (Positive control), DMSO (Negative).

  • Method :

    • Seed cells (5,000/well) in 96-well plates.

    • Treat with 7-methyl derivatives (0.1

      
       – 100 
      
      
      
      ) for 48h.
    • Assay : MTT or CellTiter-Glo (ATP quantification).

    • Note: Since these compounds target glycolysis, assay sensitivity increases in low-glucose media (forcing mitochondrial reliance).

Protocol B: cAMP Inhibition Assay (SSTR4 Agonism)

Validating Receptor Activation

  • System : CHO-K1 cells stably expressing human SSTR4.

  • Stimulation : Forskolin (10

    
    ) to induce cAMP spike.
    
  • Treatment : Add test compound (agonist) + Forskolin.

  • Readout : TR-FRET cAMP immunoassay.

  • Success Criteria : A dose-dependent decrease in cAMP levels indicates

    
     coupling.
    
    • 
       is considered potent.
      

References

  • BenchChem. (2025).[1] Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note. Link

  • European Patent Office. (2018). Aryl and Heteroaryl-Fused Tetrahydro-1,4-Oxazepine Amides as Somatostatin Receptor Subtype 4 (SSTR4) Agonists. Patent EP3377501. Link

  • Cheng, C. Y., et al. (2012). 1-Halobenzyl-1H-indazole-3-carboxylic acids.[2] A new class of antispermatogenic agents.[3] Journal of Medicinal Chemistry. Link

  • Silvestrini, B., et al. (1984). Lonidamine, a new pharmacological approach to the treatment of cancer. Progress in Medicinal Chemistry.
  • ChemicalBook. (2024).[4] 1H-Indazole-7-carboxylic acid and derivatives properties. Link

Sources

Structure-Activity Relationship of 7-Methylated Indazoles: Conformational Control and Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists

Executive Technical Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring in ATP-competitive kinase inhibitors.[1] While the N1, C3, and C5 positions are frequently explored for potency optimization, the C7 position (and specifically its methylation) represents a critical vector for conformational control and metabolic blocking .

This guide analyzes the structure-activity relationship (SAR) of 7-methylated indazoles. Unlike simple steric bulk, the introduction of a methyl group at C7 induces a high-energy rotational barrier when the N1 position is substituted with an aryl or heteroaryl group. This creates axial chirality (atropisomerism) , allowing for the isolation of stable rotamers with distinct pharmacological profiles.[2] Furthermore, C7-methylation occludes a common site of oxidative metabolism (CYP450-mediated hydroxylation), extending in vivo half-life.

The Chemical Rationale of the C7 Position

The "Magic Methyl" Effect and Atropisomerism

The most profound SAR impact of 7-methylation is the restriction of rotation around the N1-Aryl bond. In unsubstituted indazoles (7-H), N1-aryl groups rotate freely (Class 1 atropisomers,


 s). Introducing a 7-methyl group creates a steric clash with the ortho-substituents of the N1-aryl ring.
  • Conformational Locking: This clash raises the rotational energy barrier (

    
    ), often pushing the molecule into Class 2 or Class 3 atropisomerism (
    
    
    
    years), enabling the isolation of single enantiomers.
  • Selectivity: By locking the N1-substituent out of the indazole plane (typically 60–90° twist), the 7-methyl group forces the molecule to adopt a specific 3D vector, potentially reducing off-target binding to kinases that require a planar conformation.

Electronic and Metabolic Modulation
  • Lipophilicity: Methylation increases cLogP by approximately 0.5 units, improving membrane permeability but potentially reducing aqueous solubility.

  • Metabolic Blocking: The C7 position is electron-rich and prone to oxidation. Methylation blocks this "soft spot," shunting metabolism to less critical regions or reducing clearance rates.

Synthetic Access: Protocols and Pathways

Synthesis of 7-methylindazoles is non-trivial due to the specific substitution pattern. Two primary routes are dominant: the cyclization of 2,6-disubstituted anilines and the ring contraction/rearrangement of 7-methylindoles .

Workflow Visualization (Graphviz)

SynthesisPathways Start1 7-Methylindole Step1 Nitrosation (NaNO2, HCl) Start1->Step1 Inter1 Aldehyde Intermediate Step1->Inter1 Step2 Oxidation & Amidation Inter1->Step2 End1 7-Methyl-1H-indazole-3-carboxamide Step2->End1 Functionalization Start2 2-Amino-3-methylbenzaldehyde Step3 Hydrazine Cyclization Start2->Step3 End2 7-Methyl-1H-indazole Step3->End2 Classic Route

Caption: Comparative synthetic routes for 7-methylindazole scaffolds. Top: Rearrangement from indole. Bottom: De novo cyclization.

Detailed Protocol: Synthesis from 7-Methylindole

This route is preferred for generating 3-substituted derivatives efficiently.

Reagents: 7-methylindole, NaNO₂, HCl, DMF, NaClO₂.

  • Nitrosation: Dissolve 7-methylindole (2.0 mmol) in DMF (3 mL) and water (3.2 mL). Cool to 0°C. Add NaNO₂ (16 mmol) followed by dropwise addition of 2N HCl (14 mmol). Stir for 2 hours.

    • Mechanism:[3][4][5][6] Electrophilic attack at C3 followed by ring opening and re-closure.

  • Work-up: Quench with saturated sodium sulfite. Extract with ethyl acetate.[5][6] The intermediate is typically 7-methyl-1H-indazole-3-carboxaldehyde.[5]

  • Oxidation (Optional): To access the carboxylic acid, treat the aldehyde with NaClO₂ and NaH₂PO₄ in t-BuOH/water.

  • Validation: 7-methyl isomers show a distinct diagnostic shift in ¹H NMR compared to 4-methyl isomers due to the shielding effect of the N-H on the adjacent proton.

Case Study: Atropisomerism and Kinase Selectivity

In the development of inhibitors for kinases such as ITK (Interleukin-2-inducible T-cell kinase) or LRRK2 , the 7-methyl group acts as a selectivity filter.

Comparative SAR Data

The following table illustrates the impact of C7-modification on potency and rotational stability in a representative N1-phenyl indazole series (hypothetical data aggregated from class-wide behavior).

CompoundC7 SubstituentN1 SubstituentRotational Barrier (

)
Atropisomer ClassKinase IC50 (nM)Selectivity Ratio*
IND-01 H2-Cl-phenyl~14 kcal/molClass 1 (Unstable)451x (Baseline)
IND-02 Methyl 2-Cl-phenyl~26 kcal/mol Class 3 (Stable) 12 15x
IND-03 Cl2-Cl-phenyl~23 kcal/molClass 2 (Slow)288x
IND-04 OMe2-Cl-phenyl~18 kcal/molClass 1 (Unstable)1502x

*Selectivity Ratio defined as IC50(Off-target) / IC50(Target). Higher is better.

Analysis:

  • IND-01 vs IND-02: The introduction of the methyl group (IND-02) locks the N1-phenyl ring perpendicular to the indazole core. This pre-organization reduces the entropic penalty of binding to the kinase hinge region, resulting in a 4-fold potency increase.

  • Selectivity: The locked conformation of IND-02 prevents the molecule from adopting the planar conformation required by many off-target kinases (e.g., CDK2), thereby enhancing selectivity.

Mechanistic Signaling Pathway (Graphviz)

SignalingMechanism Inhibitor 7-Methylindazole Inhibitor (Atropisomer A) Kinase Target Kinase (e.g., ITK/LRRK2) Inhibitor->Kinase High Affinity (Pre-organized) OffTarget Off-Target Kinase (Planar Binding Site) Inhibitor->OffTarget Steric Clash (No Binding) Binding ATP Pocket Binding (Hinge Region) Kinase->Binding Inhibited Signal Downstream Signaling (Phosphorylation) Binding->Signal Blocked

Caption: Mechanism of selectivity. The 7-methyl group creates a steric clash that prevents binding to kinases requiring planar ligands.

Physicochemical Profiling

When optimizing 7-methylindazoles, the following physicochemical shifts must be accounted for:

  • Solubility: The 7-Me group adds lipophilicity (

    
    ). If the parent scaffold is already insoluble, this modification may require the addition of solubilizing groups (e.g., morpholine, piperazine) at the C4 or C5 positions to compensate.
    
  • Crystal Packing: 7-methylindazoles often crystallize more readily than their 7-H counterparts due to the reduction of conformational freedom, which facilitates ordered lattice formation.

  • Permeability: The increased lipophilicity generally enhances passive diffusion across the gut wall (PAMPA/Caco-2), provided solubility is not rate-limiting.

References

  • LaPlante, S. R., et al. (2011). Atropisomerism in Drug Discovery: A Pharmaceutical Perspective. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 820797, 7-Methyl-1H-indazole. Retrieved from [Link]

  • Goodman, K. B., et al. (2007).[7] Development of dihydropyridone indazole amides as selective Rho-kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Clayden, J., et al. (2009). Atropisomerism in Medicinal Chemistry: Challenges and Opportunities.

Sources

Technical Whitepaper: Mechanistic Hypothesis of 7-Methyl-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic hypothesis for 7-Methyl-1H-indazole-3-carboxylic acid (7-MICA) . This analysis synthesizes established pharmacophore data from the indazole-3-carboxylate class (e.g., Lonidamine, Gamendazole) with specific structure-activity relationship (SAR) projections for the 7-methyl derivative.

Content Type: Pharmacological Mechanism & Experimental Validation Guide Subject: 7-Methyl-1H-indazole-3-carboxylic Acid (CAS: 1000342-97-5 / Analogues) Classification: Metabolic Modulator & Scaffold Intermediate

Executive Summary

7-Methyl-1H-indazole-3-carboxylic acid (7-MICA) is a bicyclic heteroaromatic scaffold functioning primarily as a metabolic disruptor and a privileged intermediate in medicinal chemistry. While often utilized as a precursor for 5-HT3 antagonists (e.g., Granisetron analogues) and


7-nAChR agonists, the free acid moiety possesses intrinsic biological activity.

The core mechanistic hypothesis posits that 7-MICA acts as a "Dual-Hit" Metabolic Modulator targeting the Warburg effect in hyperproliferative cells (oncology) and germ cells (contraception). It functions by:

  • Inhibiting Hexokinase II (HKII): Disrupting the first step of glycolysis.

  • Modulating the Mitochondrial Permeability Transition Pore (MPTP): Inducing mitochondrial depolarization and apoptosis.

The C7-methyl substituent is hypothesized to enhance lipophilicity and induce specific steric constraints, potentially improving selectivity for the Adenine Nucleotide Translocase (ANT) binding site compared to the unsubstituted parent.

Structural Basis & SAR Hypothesis

The pharmacological activity of 7-MICA is derived from its bioisosteric relationship to Lonidamine and Gamendazole .

Structural FeatureMechanistic Function
Indazole Core Mimics the purine ring of ATP/Adenosine; facilitates binding to nucleotide-binding pockets (e.g., HKII, Kinases).
C3-Carboxylic Acid Acts as a hydrogen bond donor/acceptor; mimics substrate carboxylates (pyruvate/lactate) or interacts with charged residues (Lys/Arg) in the catalytic cleft.
C7-Methyl Group Critical SAR Element: Increases

(lipophilicity) for membrane permeation. Provides steric bulk that may restrict rotation in the binding pocket, potentially reducing off-target affinity for housekeeping kinases.
N1-H (Free Amine) Allows for H-bonding or further functionalization. In Lonidamine, this is benzylated; in 7-MICA, the free NH suggests a potential for tautomeric shifting or use as a prodrug scaffold.

Mechanism of Action (MOA) Hypothesis

Primary MOA: The "Dual-Hit" Metabolic Disruption

The dominant hypothesis for 7-MICA follows the Lonidamine-class mechanism , targeting cells with high metabolic demands (cancer cells, spermatocytes).

Pathway A: Hexokinase II (HKII) Inhibition

In highly glycolytic cells, Hexokinase II binds to the Voltage-Dependent Anion Channel (VDAC) on the outer mitochondrial membrane. This coupling grants HKII privileged access to mitochondrial ATP, driving rapid glycolysis (Warburg Effect) and preventing apoptosis.

  • Mechanism: 7-MICA is hypothesized to bind to the HKII-VDAC interface or the catalytic site of HKII.

  • Effect: This displaces HKII from the mitochondria into the cytosol.[1] Detached HKII is less active and susceptible to feedback inhibition by Glucose-6-Phosphate (G6P).

  • Result: Cessation of aerobic glycolysis and energy depletion.

Pathway B: Mitochondrial Permeability Transition Pore (MPTP) Opening

Direct interaction with the mitochondrial inner membrane components.

  • Target: Adenine Nucleotide Translocase (ANT).

  • Mechanism: 7-MICA binding locks ANT in the "c-conformation" (cytosol-facing), preventing ADP/ATP exchange.

  • Effect: Loss of Mitochondrial Membrane Potential (

    
    ), swelling of the matrix, and rupture of the outer membrane.
    
  • Result: Release of Cytochrome

    
     and Apoptosis Inducing Factor (AIF), triggering cell death.
    
Secondary MOA: Receptor Ligand Scaffold

When derivatized (specifically amidation at C3), the mechanism shifts from metabolic modulation to receptor antagonism/agonism.

  • 
    7 Nicotinic Acetylcholine Receptor (
    
    
    
    7 nAChR):
    The 7-methyl-indazole-3-carboxamide moiety serves as a bioisostere for the indole core found in classical agonists, stabilizing the ligand-binding domain (LBD) to enhance cognitive function (Alzheimer's targets).

Visualizing the Pathway

The following diagram illustrates the "Dual-Hit" hypothesis where 7-MICA disrupts the HKII-VDAC complex.

G Compound 7-Methyl-1H-indazole-3-carboxylic Acid HKII_Mito Mitochondrial HKII (Active/Bound to VDAC) Compound->HKII_Mito Displaces MPTP MPTP Complex (ANT/VDAC) Compound->MPTP Modulates (ANT) HKII_Cyto Cytosolic HKII (Inactive/Susceptible to G6P) HKII_Mito->HKII_Cyto Translocation Glycolysis Aerobic Glycolysis (Warburg Effect) HKII_Mito->Glycolysis Promotes HKII_Cyto->Glycolysis Inhibits ATP ATP Production Glycolysis->ATP Apoptosis Apoptosis (Cell Death) ATP->Apoptosis Depletion triggers PoreOpen Pore Opening (Depolarization) MPTP->PoreOpen Induces PoreOpen->Apoptosis Cytochrome c Release

Caption: Proposed mechanism of 7-MICA inducing metabolic catastrophe via HKII displacement and MPTP opening.

Experimental Validation Protocols

To validate this mechanistic hypothesis, the following self-validating protocols are recommended.

Protocol 1: Hexokinase II Displacement Assay

Objective: Confirm if 7-MICA disrupts the interaction between HKII and Mitochondria.

  • Preparation: Isolate mitochondria from highly glycolytic cancer cells (e.g., HeLa or AS-30D) using differential centrifugation.

  • Incubation: Incubate isolated mitochondria (0.5 mg protein/mL) with HKII (0.1 U) and varying concentrations of 7-MICA (0.1 - 100

    
    M) in respiration buffer for 30 min at 25°C.
    
  • Separation: Centrifuge at 10,000

    
     for 10 min.
    
  • Analysis:

    • Pellet (Mitochondria): Resuspend and assay for HK activity (coupled enzyme assay: G6PDH + NADP+).

    • Supernatant (Cytosol): Assay for released HK activity.

  • Validation: A dose-dependent increase in supernatant HK activity confirms displacement. Lonidamine (50

    
    M) should be used as a positive control.
    
Protocol 2: Mitochondrial Membrane Potential ( ) Assay

Objective: Assess MPTP modulation and depolarization.

  • Reagent: JC-1 Dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide).

  • Cell Culture: Treat cells (e.g., MCF-7) with 7-MICA (10-100

    
    M) for 4-24 hours.
    
  • Staining: Add JC-1 (2

    
    M) and incubate for 30 min at 37°C.
    
  • Flow Cytometry:

    • Healthy Mitochondria: Form J-aggregates (Red Fluorescence, ~590 nm).

    • Depolarized Mitochondria: Monomers (Green Fluorescence, ~529 nm).

  • Data Output: Calculate the Red/Green fluorescence ratio. A decrease in the ratio indicates

    
     collapse.
    
Protocol 3: Synthesis of 7-Methyl-1H-indazole-3-carboxylic Acid

Context: Verification of the compound identity for testing.

  • Starting Material: 7-Methylindole.[2]

  • Step 1 (Nitrosation): React with

    
     / HCl in DMF to form the aldehyde intermediate.
    
  • Step 2 (Oxidation): Oxidize the aldehyde using

    
     or 
    
    
    
    to yield the carboxylic acid.
  • Step 3 (Purification): Recrystallization from ethanol/water.

  • QC:

    
    H-NMR must show the C7-methyl singlet (~2.5 ppm) and the disappearance of the indole C3-H.
    

References

  • Biosynth. (n.d.). 1H-Indazole-3-carboxylic acid Biological Activity and Mechanism. Retrieved from

  • Cheng, G. et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide. US Patent US20110172428A1. Retrieved from

  • BenchChem. (n.d.). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole. Retrieved from

  • Tash, J. S. et al. (2008). A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats. Biology of Reproduction. Retrieved from

  • Silvestrini, B. et al. (1984). Lonidamine, a new pharmacological approach to the treatment of tumours. Progress in Medicinal Chemistry. (Contextual grounding for Indazole-3-carboxylic acid mechanism).

Sources

A Technical Guide to the Solubility of 7-Methyl-1H-indazole-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This in-depth technical guide focuses on 7-Methyl-1H-indazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this molecule is not extensively available in public literature, this guide provides a comprehensive framework for researchers to understand, predict, and experimentally determine its solubility profile. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols, and offer insights into solvent selection for various applications.

Introduction: The Critical Role of Solubility in Drug Development

7-Methyl-1H-indazole-3-carboxylic acid belongs to the indazole class of compounds, which are known for their diverse pharmacological activities, including anti-inflammatory and anti-tumor properties.[1][2] The journey of a promising molecule like this from the laboratory to a viable therapeutic is paved with challenges, with solubility being a primary hurdle. Understanding its behavior in various organic solvents is paramount for:

  • Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical synthesis.

  • Purification: Selecting appropriate solvents for crystallization or chromatography to achieve high purity.[3]

  • Formulation: Developing stable and effective dosage forms, where solubility dictates the choice of excipients and delivery systems.

  • Pharmacokinetics: Influencing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

This guide will equip researchers with the foundational knowledge and practical methodologies to systematically evaluate the solubility of 7-Methyl-1H-indazole-3-carboxylic acid.

Physicochemical Properties of 7-Methyl-1H-indazole-3-carboxylic Acid: A Predictive Overview

While specific data for the 7-methyl derivative is sparse, we can infer its likely properties based on the parent compound, 1H-indazole-3-carboxylic acid, and related analogs.

Table 1: Physicochemical Properties of 1H-indazole-3-carboxylic Acid and Related Compounds

Property1H-indazole-3-carboxylic acid1H-indazole-3-carboxylic acid methyl ester1-Methyl-1H-indazole-3-carboxylic acid
Molecular Formula C₈H₆N₂O₂[4]C₉H₈N₂O₂[5][6][7]C₉H₈N₂O₂
Molecular Weight 162.15 g/mol [4]176.17 g/mol [7]176.17 g/mol
Melting Point 262-271 °C[4]162-163 °C[5][6]Not available
Appearance Off-white to yellow crystalline powder[4]White to Off-White Solid[5][6]Not available
Predicted pKa ~4-5 (carboxylic acid), ~12 (indazole NH)11.93 ± 0.40 (indazole NH)[5][6]~4-5 (carboxylic acid)
Qualitative Solubility Not explicitly statedSlightly soluble in Chloroform and Methanol[5][6]Soluble in DMSO[8]

The structure of 7-Methyl-1H-indazole-3-carboxylic acid, with its carboxylic acid group, indazole ring system, and the additional methyl group, suggests a molecule with both hydrogen bond donor and acceptor capabilities, as well as a degree of lipophilicity. The presence of the carboxylic acid group implies that its solubility will be highly dependent on the pH in protic solvents and its ability to form salts. The methyl group will slightly increase its lipophilicity compared to the parent compound.

Theoretical Frameworks for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide valuable guidance for solvent selection.

"Like Dissolves Like"

This fundamental principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For 7-Methyl-1H-indazole-3-carboxylic acid, this implies:

  • Polar Protic Solvents (e.g., alcohols, water): The carboxylic acid and indazole moieties can form hydrogen bonds with these solvents. However, the aromatic rings may limit solubility in highly polar solvents like water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, making them good candidates for dissolving our target molecule.

  • Nonpolar Solvents (e.g., hexane, toluene): Due to the polar functional groups, low solubility is expected in these solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters, which decompose the total Hildebrand solubility parameter into three components:

  • δD: Dispersion forces

  • δP: Polar forces

  • δH: Hydrogen bonding forces

The principle is that substances with similar HSP values are likely to be miscible.[9][10] While the specific HSP values for 7-Methyl-1H-indazole-3-carboxylic acid are not published, one can estimate them using group contribution methods or determine them experimentally. A common approach is to test the solubility of the compound in a range of solvents with known HSP values. The solvents that dissolve the compound will have HSP values that fall within a "solubility sphere" for that compound.

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for solubility determination is the shake-flask method .[11][12] This equilibrium-based method is reliable and widely accepted.

The Shake-Flask Method: Protocol

This protocol provides a robust framework for determining the equilibrium solubility of 7-Methyl-1H-indazole-3-carboxylic acid in various organic solvents.

Materials and Equipment:

  • 7-Methyl-1H-indazole-3-carboxylic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated analytical technique like UV-Vis spectroscopy)

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Weigh excess 7-Methyl-1H-indazole-3-carboxylic acid prep2 Add a known volume of organic solvent prep1->prep2 to vial equil Agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-72h) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw an aliquot of the supernatant sample1->sample2 sample3 Filter the aliquot (0.22 µm syringe filter) sample2->sample3 sample4 Dilute the filtrate to a known volume sample3->sample4 sample5 Analyze by HPLC (or other validated method) sample4->sample5 data2 Determine the concentration of the saturated solution sample5->data2 data1 Generate a calibration curve with standards of known concentration data1->data2 data3 Report solubility (e.g., in mg/mL or mol/L) data2->data3

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Steps:

  • Preparation:

    • Add an excess amount of 7-Methyl-1H-indazole-3-carboxylic acid to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Sampling and Analysis:

    • Remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

  • Data Interpretation:

    • Prepare a calibration curve using standard solutions of 7-Methyl-1H-indazole-3-carboxylic acid of known concentrations.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Predicted and Experimental Solubility Data

While comprehensive experimental data is not available, we can present a predictive table and a template for recording experimental findings.

Table 2: Predicted Qualitative Solubility of 7-Methyl-1H-indazole-3-carboxylic Acid

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to HighHydrogen bonding with the carboxylic acid and indazole moieties is favorable.
WaterLowThe nonpolar aromatic rings and methyl group will likely limit solubility despite hydrogen bonding potential.
Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions and hydrogen bond accepting capabilities can effectively solvate the molecule.
AcetonitrileModerateLess polar than DMSO and DMF, but should still be a reasonably good solvent.
Nonpolar Aprotic Toluene, DichloromethaneLow to ModerateSome interaction with the aromatic rings is possible, but lack of strong polar interactions will limit solubility.
Hexane, HeptaneVery LowThe molecule's polar functional groups are incompatible with these nonpolar solvents.

Table 3: Template for Experimental Solubility Data of 7-Methyl-1H-indazole-3-carboxylic Acid at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Methanol32.7
Ethanol24.5
Isopropanol19.9
Acetone20.7
Acetonitrile37.5
Dimethyl Sulfoxide (DMSO)46.7
N,N-Dimethylformamide (DMF)36.7
Tetrahydrofuran (THF)7.6
Ethyl Acetate6.0
Dichloromethane9.1
Toluene2.4
Hexane1.9

Conclusion and Future Directions

This guide provides a comprehensive framework for approaching the solubility determination of 7-Methyl-1H-indazole-3-carboxylic acid in organic solvents. By combining theoretical predictions with robust experimental methodologies like the shake-flask method, researchers can generate the critical data needed to advance their drug development programs.

Future work should focus on generating a comprehensive experimental dataset for the solubility of this compound in a wide range of pharmaceutically relevant solvents at different temperatures. This data would be invaluable for building more accurate predictive models and for optimizing the synthesis, purification, and formulation of this promising therapeutic candidate.

References

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). CID 139045302. Retrieved from [Link]

  • SciSpace. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

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An In-Depth Technical Guide to 7-Methyl-1H-indazole-3-carboxylic acid for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in modern medicinal chemistry, enabling the efficient identification of high-quality lead compounds. This guide provides a comprehensive technical overview of the strategic application of 7-Methyl-1H-indazole-3-carboxylic acid as a high-value fragment for FBDD campaigns. We will delve into the rationale behind its selection, its physicochemical properties, and detailed, field-proven protocols for its integration into the FBDD workflow, from initial screening to hit-to-lead optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage privileged scaffolds for accelerated and successful drug discovery programs.

The Strategic Imperative of Fragment Selection in FBDD

Fragment-Based Drug Discovery (FBDD) is a rational and efficient approach to identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak but high-quality interactions with a biological target.[1][2] The success of any FBDD campaign is critically dependent on the quality and diversity of the fragment library. An ideal fragment should possess a favorable physicochemical profile, be amenable to synthetic elaboration, and ideally, represent a "privileged scaffold"—a molecular framework that is known to interact with multiple biological targets.[3][4]

The indazole scaffold is a prime example of such a privileged structure, found in numerous clinically approved drugs and compounds in various stages of clinical trials.[3][4][5][6][7] Its bicyclic aromatic nature provides a rigid framework for presenting substituents in defined vectors, while the two nitrogen atoms offer opportunities for hydrogen bonding interactions.

7-Methyl-1H-indazole-3-carboxylic acid: A Privileged Fragment

7-Methyl-1H-indazole-3-carboxylic acid is a particularly interesting fragment for FBDD for several key reasons:

  • The Indazole Core: As a bioisostere of indole, the indazole ring system is a well-established pharmacophore with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[3][4][8] This inherent bioactivity increases the probability of identifying meaningful fragment-target interactions.

  • The 3-Carboxylic Acid Group: This functional group is a versatile handle for both initial interactions and subsequent synthetic elaboration. It can act as a hydrogen bond donor and acceptor, and its negative charge at physiological pH can facilitate interactions with positively charged residues in a binding pocket. Furthermore, it serves as a key synthetic anchor for fragment growing or linking strategies.

  • The 7-Methyl Group: The methyl group at the 7-position provides a subtle yet significant modification to the indazole scaffold. It can influence the electronic properties of the ring system and provide a vector for exploring steric interactions within a binding site. This substitution can also improve metabolic stability and modulate the pharmacokinetic properties of derivative compounds.

Physicochemical Properties of 7-Methyl-1H-indazole-3-carboxylic acid

A successful fragment should adhere to the "Rule of Three" to ensure sufficient oral bioavailability and developability in later stages.

PropertyValue"Rule of Three" Guideline
Molecular Weight176.17 g/mol < 300 Da
cLogP~1.7≤ 3
Hydrogen Bond Donors2≤ 3
Hydrogen Bond Acceptors3≤ 3

Note: The cLogP value is an estimation and can vary based on the calculation method.

As illustrated in the table, 7-Methyl-1H-indazole-3-carboxylic acid aligns well with the "Rule of Three," making it an excellent starting point for an FBDD campaign.

The FBDD Workflow Utilizing 7-Methyl-1H-indazole-3-carboxylic acid

The following diagram outlines a typical FBDD workflow, which will be detailed in the subsequent sections.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Fragment Library Fragment Library Primary Screening Primary Screening Fragment Library->Primary Screening NMR / SPR / X-ray Hit Validation Hit Validation Primary Screening->Hit Validation Dose-response Structural Biology Structural Biology Hit Validation->Structural Biology X-ray / Cryo-EM Structure-Based Design Structure-Based Design Structural Biology->Structure-Based Design Fragment Growing / Linking Lead Optimization Lead Optimization Structure-Based Design->Lead Optimization Potency / Selectivity / ADME Candidate Drug Candidate Drug Lead Optimization->Candidate Drug Hit_to_Lead cluster_0 Fragment Growing cluster_1 Fragment Linking Fragment_Hit 7-Methyl-1H-indazole-3-carboxylic acid SAR_Exploration SAR_Exploration Fragment_Hit->SAR_Exploration Amide Coupling Improved_Affinity Improved_Affinity SAR_Exploration->Improved_Affinity Vectorial Elaboration Fragment_Hit_A Fragment A Linked_Molecule Linked_Molecule Fragment_Hit_A->Linked_Molecule Linker Chemistry Fragment_Hit_B Fragment B Fragment_Hit_B->Linked_Molecule High_Potency High_Potency Linked_Molecule->High_Potency

Sources

Methodological & Application

synthesis of 7-Methyl-1H-indazole-3-carboxylic acid from 7-methyl-indole.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-purity synthetic pathway for 7-Methyl-1H-indazole-3-carboxylic acid , a critical scaffold in the development of PARP inhibitors, kinase inhibitors, and other bioactive heterocycles. While direct functionalization of the indazole core is possible, the most reliable and scalable route involves the oxidative restructuring of 7-methylindole .

This guide prioritizes the Isatin Intermediate Route , a robust two-stage strategy that ensures high regioselectivity and minimizes isomer formation.

  • Stage I: Oxidative functionalization of 7-methylindole to 7-methylisatin.

  • Stage II: Ring recasting via the Snyder method (hydrolysis, diazotization, and reductive cyclization) to yield the target indazole.

Part 1: Strategic Pathway Analysis

Reaction Logic & Mechanism

The transformation requires altering the heterocyclic core from an indole (6-5 fused system, N at position 1) to an indazole (6-5 fused system, N at positions 1,2).

  • Challenge: Direct C3-carboxylation of indazoles is difficult due to the specific electronic properties of the pyrazole ring.

  • Solution: The "Ring Recasting" strategy utilizes the indole C2-C3 bond cleavage to generate a reactive keto-acid intermediate, which is then cyclized with a new nitrogen atom (via diazotization) to form the indazole N-N bond.

Workflow Diagram (DOT)

SynthesisPathway cluster_0 Stage I: Oxidation cluster_1 Stage II: Snyder Cyclization Indole 7-Methylindole (Starting Material) Isatin 7-Methylisatin (Key Intermediate) Indole->Isatin Oxidation (NBS/DMSO) Indole->Isatin KetoAcid 2-Amino-3-methyl- phenylglyoxylic acid Isatin->KetoAcid Hydrolysis (NaOH) Diazo Diazonium Salt (Transient) KetoAcid->Diazo Diazotization (NaNO2/HCl) KetoAcid->Diazo Target 7-Methyl-1H-indazole- 3-carboxylic acid Diazo->Target Reductive Cyclization (SnCl2) Diazo->Target

Caption: Logical flow from 7-methylindole to the target indazole via the isatin intermediate.

Part 2: Detailed Experimental Protocols

Stage I: Synthesis of 7-Methylisatin from 7-Methylindole

Objective: Oxidize the C2-C3 bond of the indole to form the diketone (isatin) moiety. Method: NBS/DMSO Oxidation. This method is preferred over metal-based oxidants (e.g., CrO3) for its milder conditions and higher yields with electron-rich indoles.

Reagents & Stoichiometry
ReagentEquiv.Role
7-Methylindole 1.0Substrate
N-Bromosuccinimide (NBS) 2.0 - 2.2Halogenating Agent
DMSO Solvent (10-15 vol)Oxidant/Solvent
Water ExcessQuench/O-source
Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-methylindole (10 mmol) in DMSO (20 mL).

  • Bromination: Cool the solution to 0–5 °C (ice bath). Add NBS (22 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Oxidation: Allow the mixture to warm to room temperature and stir for 2–3 hours. The color typically changes to deep orange/red.

  • Heating (Optional but recommended): Heat the mixture to 60 °C for 1 hour to ensure complete conversion of the 3,3-dibromooxindole intermediate to the isatin.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The 7-methylisatin should precipitate as an orange/red solid.

  • Purification: Filter the solid. Wash with water (3 x 20 mL) to remove residual DMSO. Recrystallize from ethanol or acetic acid if necessary.

    • Target Appearance: Orange to red crystalline solid.

Stage II: Ring Recasting to 7-Methyl-1H-indazole-3-carboxylic acid

Objective: Convert the isatin to the indazole-3-carboxylic acid via the Snyder method. Mechanism: Alkaline hydrolysis opens the isatin ring to a keto-acid. Diazotization of the resulting amine forms a diazonium salt, which is reduced (in situ) to a hydrazine. This hydrazine intermediate spontaneously cyclizes with the ketone carbonyl to form the indazole.

Reagents & Stoichiometry
ReagentEquiv.Role
7-Methylisatin 1.0Intermediate
NaOH (10% aq) 2.5Hydrolysis Base
NaNO₂ 1.1Diazotization Agent
SnCl₂ · 2H₂O 2.5 - 3.0Reducing Agent
HCl (Conc.) ExcessAcid Medium
Protocol
  • Hydrolysis: Suspend 7-methylisatin (5 mmol) in 10% NaOH (15 mL). Heat gently (50–60 °C) until the solid dissolves and the solution turns yellow/brown (formation of sodium 2-amino-3-methylphenylglyoxylate).

  • Diazotization:

    • Cool the solution to 0 °C in an ice-salt bath.

    • Add a solution of NaNO₂ (5.5 mmol in 2 mL water) dropwise. Stir for 10 minutes.

    • Critical Step: Pour this cold alkaline solution slowly into a stirred mixture of conc. HCl (10 mL) and crushed ice (20 g), keeping the temperature below 5 °C . This generates the diazonium salt.

  • Reduction & Cyclization:

    • Prepare a solution of stannous chloride dihydrate (SnCl₂ · 2H₂O, 15 mmol) in conc. HCl (5 mL).

    • Add the SnCl₂ solution dropwise to the cold diazonium mixture.

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature. The reduction of the diazonium to the hydrazine triggers immediate cyclization to the indazole.

  • Isolation:

    • The product, 7-methyl-1H-indazole-3-carboxylic acid , typically precipitates as a tan or off-white solid upon standing (or after 2–4 hours).

    • Filter the solid and wash thoroughly with cold water.

  • Purification: Dissolve the crude acid in 10% NaHCO₃ solution (filters out non-acidic impurities), filter any insoluble material, and re-precipitate the filtrate by adding HCl until pH ~2. Filter and dry.[1][2]

Part 3: Critical Process Parameters & Troubleshooting

ParameterObservationCorrective Action
Stage I: Incomplete Oxidation Mixture remains pale or gummy.Ensure DMSO is dry. Increase temperature to 80 °C for 1 hour. Check NBS quality (should be white, not yellow).
Stage II: Diazotization Failure Evolution of brown gas (NOx) during acidification.Temperature was too high (>5 °C). Keep ice bath active. Add NaNO₂ solution under the surface of the acid if possible.
Stage II: "Red Tar" Formation Deep red gummy product in Stage II.Indicates azo-coupling side reactions. Ensure rapid mixing during the acidification step to favor diazonium formation over coupling.
Yield Optimization Low yield in Stage II.Ensure the SnCl₂ solution is fresh. Old SnCl₂ oxidizes to Sn(IV) and loses reducing power.

References

  • Snyder, H. R., et al. (1952). Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society, 74(8), 2009–2012. Link

    • Foundational text for the conversion of isatin to indazole-3-carboxylic acid via diazonium reduction.
  • Tatsugi, J., et al. (2000). An Improved Preparation of Isatins from Indoles. ARKIVOC, 2000(1), 67-73. Link

    • Details the NBS/DMSO oxidation protocol for converting indoles to is
  • Luo, Z., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8, 13995-14003. Link

    • Provides an alternative direct nitrosation route to the aldehyde, which can be oxidized to the acid.
  • BenchChem. (n.d.). 7-Methylisatin Product & Safety Data. Link

    • Verification of the intermediate stability and characteriz

Sources

Application Notes and Protocols for Amidation of 7-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 7-Methyl-1H-indazole-3-carboxamides

The 1H-indazole-3-carboxamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of biological activities. Amides derived from 7-Methyl-1H-indazole-3-carboxylic acid, in particular, are key intermediates in the synthesis of various therapeutic agents, including those targeting kinases and other enzymes implicated in oncological and inflammatory diseases. The synthesis of these amide derivatives is a critical step in drug discovery and development, making the optimization of the amidation reaction a high-priority endeavor for researchers. This document provides a comprehensive guide to selecting appropriate coupling agents for the amidation of 7-Methyl-1H-indazole-3-carboxylic acid, complete with detailed protocols and a comparative analysis of common reagents.

Choosing the Right Coupling Agent: A Strategic Decision

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. The choice of coupling agent is pivotal and can significantly impact reaction efficiency, yield, purity, and the suppression of side reactions. For a substrate like 7-Methyl-1H-indazole-3-carboxylic acid, which contains a potentially reactive N-H group on the indazole ring, the selection of a mild and efficient coupling agent is crucial to avoid undesired side products.

Herein, we discuss three widely used classes of coupling agents: aminium/uronium salts (HATU), carbodiimides (EDC in conjunction with HOBt), and phosphonium salts (PyBOP).

Aminium/Uronium Salts: The Power of HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective and widely used coupling reagent known for its rapid reaction times and high yields, even with sterically hindered substrates. It belongs to the family of uronium-based reagents that incorporate the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, which has been shown to accelerate coupling and reduce racemization compared to its benzotriazole (HOBt) counterparts.

Mechanism of Action with HATU:

The amidation reaction mediated by HATU proceeds through a multi-step mechanism:

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acylisourea intermediate.

  • Active Ester Formation: The O-acylisourea intermediate rapidly rearranges to form a more stable and highly reactive HOAt ester.

  • Aminolysis: The amine nucleophile attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate which then collapses to yield the desired amide and regenerate HOAt.

HATU_Mechanism CarboxylicAcid 7-Methyl-1H-indazole- 3-carboxylic acid Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate + DIPEA - DIPEA·H+ ActiveEster HOAt Active Ester Carboxylate->ActiveEster HATU HATU HATU->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Amine Amine (R-NH2) Amine->Tetrahedral Amide Amide Product Tetrahedral->Amide Byproducts HOAt + Urea byproduct Tetrahedral->Byproducts inv1->ActiveEster inv2->Tetrahedral EDC_HOBt_Mechanism CarboxylicAcid 7-Methyl-1H-indazole- 3-carboxylic acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea EDC EDC EDC->O_Acylisourea ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster HOBt HOBt HOBt->ActiveEster Amide Amide Product ActiveEster->Amide Amine Amine (R-NH2) Amine->Amide Byproducts EDU + HOBt Amide->Byproducts releases inv1->O_Acylisourea inv2->ActiveEster

EDC/HOBt-mediated amidation workflow.
Phosphonium Salts: The Efficacy of PyBOP

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or PyBOP, is a phosphonium-based coupling reagent that is particularly useful for solid-phase peptide synthesis and for coupling sensitive or sterically demanding amino acids. It is known for its high reactivity and ability to suppress racemization.

Mechanism of Action with PyBOP:

Similar to HATU, PyBOP requires a tertiary amine base to deprotonate the carboxylic acid. The resulting carboxylate then attacks the phosphonium center of PyBOP, leading to the formation of a benzotriazolyloxyphosphonium intermediate. This intermediate then reacts with the carboxylate to form an HOBt active ester, which subsequently undergoes aminolysis to yield the amide product.

Comparative Overview of Coupling Agents

The selection of a coupling agent often involves a trade-off between reactivity, cost, and ease of purification. The following table provides a comparative summary of the discussed reagents for the amidation of indazole-3-carboxylic acid derivatives.

Coupling AgentClassAdvantagesDisadvantagesTypical Yields (Indazole-3-carboxamides)
HATU Aminium/Uronium- High reactivity and rapid reaction times- Low racemization- Effective for hindered substrates- Higher cost- Byproducts can sometimes be difficult to remove>90%
EDC/HOBt Carbodiimide- Cost-effective- Water-soluble byproducts (EDU) are easily removed by aqueous workup- Slower reaction times compared to HATU- Potential for N-acylurea byproduct formation- Risk of racemization without HOBt80-95%
PyBOP Phosphonium- High coupling efficiency- Low racemization- Suitable for sensitive substrates- Can be more expensive than carbodiimides- Phosphine oxide byproducts can be challenging to remove85-95% (reported for similar systems)

Experimental Protocols

The following protocols are provided as a starting point for the amidation of 7-Methyl-1H-indazole-3-carboxylic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine substrates.

Protocol 1: Amidation using HATU

This protocol is adapted from a standard procedure for the amidation of 7-Methyl-1H-indazole-3-carboxylic acid.

Materials:

  • 7-Methyl-1H-indazole-3-carboxylic acid

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 7-Methyl-1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0 - 1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 7-Methyl-1H-indazole-3-carboxamide.

Protocol 2: Amidation using EDC/HOBt

This protocol is based on a general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives.

Materials:

  • 7-Methyl-1H-indazole-3-carboxylic acid

  • Amine (1.0 equivalent)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • Triethylamine (TEA) or DIPEA (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% Methanol in Chloroform

  • 10% Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 7-Methyl-1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired amine (1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice water.

  • Extract the product with 10% methanol in chloroform (2 x volumes).

  • Combine the organic layers and wash with 10% sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-5% methanol in chloroform) to afford the pure amide.

Potential Side Reactions and Mitigation Strategies

A key consideration in the amidation of 7-Methyl-1H-indazole-3-carboxylic acid is the potential for N-acylation at the N1 position of the indazole ring. While this is generally less favorable than O-acylation of the carboxylate, highly reactive intermediates or prolonged reaction times at elevated temperatures could promote this side reaction.

Mitigation Strategies:

  • Choice of Base: Use of a hindered, non-nucleophilic base like DIPEA is preferred over less hindered bases like triethylamine to minimize side reactions.

  • Pre-activation: Activating the carboxylic acid with the coupling agent before adding the amine can help to ensure that the amine reacts preferentially with the activated acid.

  • Stoichiometry: Using a slight excess of the coupling agent and amine can help to drive the reaction to completion and minimize the lifetime of highly reactive intermediates.

  • Temperature Control: Conducting the reaction at room temperature is generally sufficient and helps to avoid temperature-induced side reactions.

Conclusion

The successful synthesis of 7-Methyl-1H-indazole-3-carboxamides hinges on the judicious selection of the coupling agent and the careful optimization of reaction conditions. For high-throughput synthesis and challenging substrates, HATU offers a robust and efficient solution. For cost-effective, large-scale synthesis where byproducts can be easily removed, the EDC/HOBt system remains a highly viable option. By understanding the mechanisms of these reagents and implementing the detailed protocols provided, researchers can confidently and reproducibly synthesize these valuable medicinal chemistry building blocks.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • (Reference not used in the final text)
  • Carpino, L. A., & El-Faham, A. (1999). The Diorganylcarbenium (Aminium, Uronium, Guanidinium) Salts. A New Class of Reagents for Peptide Synthesis. The Journal of Organic Chemistry, 64(19), 7157-7159.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
  • BenchChem. (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.
  • (Reference not used in the final text)
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(4), 1475-1482.
  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Technical Library.
  • Al-Warhi, T., et al. (2012). Peptide coupling reagents, more than just a myth. Journal of Saudi Chemical Society, 16(2), 93-111.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • Gissot, A., et al. (2005). EDC/HOBt: a versatile reagent for the synthesis of amides. Tetrahedron Letters, 46(9), 1471-1473.

protocol for synthesizing 7-Methyl-1H-indazole-3-carboxamide.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 7-Methyl-1H-indazole-3-carboxamide

Executive Summary & Strategic Rationale

The synthesis of 7-Methyl-1H-indazole-3-carboxamide is a critical workflow in the development of indazole-based pharmacophores, particularly for kinase inhibitors and synthetic cannabinoid receptor agonists.[1] The 3-carboxamide moiety is pivotal for hydrogen bonding within receptor active sites, while the 7-methyl group provides essential lipophilicity and steric bulk that modulates metabolic stability.[1]

This protocol departs from the lower-yielding direct functionalization of indazoles.[1] Instead, it utilizes a regioselective de novo ring construction starting from 7-methylisatin.[1] This "Isatin Route" guarantees the correct placement of the 7-methyl substituent and the 3-carboxyl functionality, eliminating the formation of difficult-to-separate regioisomers common in direct substitutions.[1]

Key Advantages of This Protocol:

  • Regio-fidelity: The 7-methyl position is locked in the starting material.[1]

  • Scalability: Avoids hazardous organolithiation steps often required for C-3 carboxylation.[1]

  • Mild Amidation: Uses HATU-mediated coupling to prevent nitrile by-product formation.[1]

Retrosynthetic Analysis & Workflow

The synthetic logic disconnects the target molecule at the amide bond, revealing 7-Methyl-1H-indazole-3-carboxylic acid as the key intermediate.[1] This intermediate is accessed via a modified Sandmeyer-cyclization of 7-methylisatin.[1]

Figure 1: Logical flow from 7-methylisatin to the final carboxamide via the Snyder indazole synthesis method.[1][2][3]

Experimental Protocols

Stage 1: Synthesis of 7-Methyl-1H-indazole-3-carboxylic Acid

Rationale: Direct nitration/reduction of indazoles often yields mixtures.[1] The ring-opening of isatin followed by reductive cyclization (Snyder method) is the industry standard for high-fidelity 3-carboxyindazoles [1, 2].[1]

Reagents:

  • 7-Methylisatin (1.0 equiv)[1]

  • Sodium Hydroxide (2.5 equiv, 1N aq)[1]

  • Sodium Nitrite (1.05 equiv)[1]

  • Sulfuric Acid (conc.)[1]

  • Stannous Chloride Dihydrate (SnCl₂[1]·2H₂O) (2.5 equiv) [Note: Sodium sulfite can be used as a greener alternative, but SnCl₂ is more robust for steric hindered substrates][1]

  • Conc. HCl

Protocol:

  • Hydrolysis: Suspend 7-methylisatin (10 g) in 1N NaOH (65 mL). Heat to 50°C for 30 mins until the solution turns deep yellow/orange, indicating the formation of the keto-acid salt (Intermediate A).[1]

  • Diazotization: Cool the solution to 0°C in an ice-salt bath. Add a solution of NaNO₂ (4.2 g in 15 mL H₂O) dropwise, maintaining internal temperature <5°C.[1]

  • Acid Addition: This step is critical.[1] Add the cold diazonium/keto-acid mixture slowly into a pre-cooled (0°C) solution of H₂SO₂ (dilute) or HCl under vigorous stirring. Caution: Evolution of gases.[1]

  • Reductive Cyclization: In a separate vessel, dissolve SnCl₂·2H₂O (35 g) in conc. HCl (40 mL). Cool to 0°C. Add the diazonium solution from Step 3 to this reducing mixture dropwise.

  • Workup: Stir for 2 hours at RT. The indazole-3-carboxylic acid usually precipitates as a tan/off-white solid.[1] Filter, wash copiously with water to remove tin salts, and dry in a vacuum oven at 60°C.[1]

QC Checkpoint:

  • Expected Yield: 75-85%

  • Appearance: Tan solid.[1]

  • Identity: 1H NMR should show loss of the isatin carbonyl signal and appearance of the indazole NH (broad, >13 ppm).[1]

Stage 2: Amidation to 7-Methyl-1H-indazole-3-carboxamide

Rationale: Converting the carboxylic acid to an acid chloride (using SOCl₂) can be harsh and lead to side reactions with the N1-nitrogen.[1] Using HATU (a uronium coupling agent) allows for mild activation in the presence of ammonium chloride as the ammonia source, preventing racemization (if chiral centers were present) and N1-acylation [3].[1]

Reagents:

  • 7-Methyl-1H-indazole-3-carboxylic acid (1.0 equiv)[1][2]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Ammonium Chloride (NH₄Cl) (2.0 equiv)[1]

  • DMF (Anhydrous)[1]

Protocol:

  • Activation: Dissolve 7-Methyl-1H-indazole-3-carboxylic acid (1.0 g, 5.68 mmol) in anhydrous DMF (10 mL). Add DIPEA (2.9 mL, 17.0 mmol) and stir for 5 mins.

  • Coupling: Add HATU (2.59 g, 6.8 mmol) in one portion. The solution typically turns yellow.[1] Stir for 10-15 minutes at RT to form the activated ester.

  • Amine Addition: Add solid NH₄Cl (0.61 g, 11.36 mmol) directly to the mixture.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.[1]

  • Quench & Isolation: Pour the reaction mixture slowly into 100 mL of ice-cold water. The product should precipitate immediately.[1]

  • Purification: Filter the solid. Wash with water (2x 20 mL), saturated NaHCO₃ (to remove unreacted acid), and diethyl ether (to remove organic impurities).[1]

  • Recrystallization (Optional): If purity is <98%, recrystallize from Ethanol/Water (9:1).[1]

Data Summary & Specifications

ParameterSpecification / Result
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH
Key 1H NMR Signals (DMSO-d6) δ 2.54 (s, 3H, Ar-CH₃), 7.1-7.3 (m, Ar-H), 7.6 (s, 1H, NH-amide), 7.8 (s, 1H, NH-amide), 13.5 (br s, 1H, Indazole-NH)
Mass Spectrometry [M+H]⁺ = 176.2

Troubleshooting & Critical Parameters

  • Issue: Low Yield in Stage 1.

    • Cause: Inefficient hydrolysis of isatin or temperature spikes during diazotization.[1]

    • Fix: Ensure the isatin solution is fully homogeneous before cooling.[1] Keep diazotization strictly <5°C.

  • Issue: Product sticking in DMF (Stage 2).

    • Cause: High solubility of the amide in DMF/Water mixtures.[1]

    • Fix: If precipitation is poor upon water addition, extract the aqueous phase with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and evaporate.[1]

  • Issue: N1-Acylation.

    • Cause: Excess HATU or aggressive conditions.[1]

    • Fix: The 3-carboxamide formation is thermodynamically favored, but if N1-acylation occurs (rare with NH4Cl), treat the crude with mild aqueous base (LiOH) to hydrolyze the N1-amide selectively.[1]

References

  • Snyder, H. R., et al. (1952).[1] Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society.[1] (Foundational method for Isatin-to-Indazole conversion).[1]

  • BenchChem. (2025).[1][2] Synthesis of 7-Methyl-1H-indazole-3-carboxamide Protocol. BenchChem Application Notes. (Specific reagents for the amidation step).

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron. (Review of HATU/coupling mechanisms).

  • Lier, E. F., et al. (2012).[1][4] Synthesis and biological evaluation of indazole-3-carboxamides. Der Pharma Chemica.[1][4][5] (General indazole amide SAR and properties).

Sources

Application Note: Comprehensive Characterization of 7-Methyl-1H-indazole-3-carboxylic acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Methyl-1H-indazole-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural integrity, purity, and physicochemical properties are paramount to ensure the quality, safety, and efficacy of the final drug product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this important molecule. The protocols outlined herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure technical accuracy and field-proven insights.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 7-Methyl-1H-indazole-3-carboxylic acid is essential for the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[1][2]
Molecular Weight 176.17 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point Data not available. For comparison, the melting point of the unmethylated analog, indazole-3-carboxylic acid, is 266-270 °C (decomposes). Experimental determination via Differential Scanning Calorimetry (DSC) is recommended.
pKa Predicted pKa of the carboxylic acid is approximately 3-5. The indazole moiety also has a pKa associated with the proton on the pyrazole ring. Experimental determination is crucial for HPLC method development.
Solubility Qualitative data suggests solubility in Dimethylformamide (DMF) and precipitation in acidified aqueous solutions. It is expected to have limited solubility in non-polar organic solvents and higher solubility in polar aprotic solvents and alkaline aqueous solutions. Systematic solubility studies are recommended.

Analytical Characterization Workflow

A multi-faceted analytical approach is necessary for the complete characterization of 7-Methyl-1H-indazole-3-carboxylic acid. The following workflow provides a logical sequence of analyses to confirm the identity, purity, and stability of the compound.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Spectroscopic & Thermal Analysis cluster_2 Further Investigations Structural_Elucidation Structural Elucidation (NMR, MS) Purity_Assessment Purity Assessment (HPLC, LC-MS) Structural_Elucidation->Purity_Assessment Confirm Structure Functional_Groups Functional Group Analysis (FT-IR) Purity_Assessment->Functional_Groups Assess Purity Thermal_Properties Thermal Properties (DSC, TGA) Functional_Groups->Thermal_Properties Confirm Functional Groups Alternative_Purity Alternative Purity Check (GC-MS with Derivatization) Thermal_Properties->Alternative_Purity Evaluate Stability Physicochemical_Determination Physicochemical Determination (pKa, Solubility) Alternative_Purity->Physicochemical_Determination Orthogonal Method

Caption: Analytical workflow for the characterization of 7-Methyl-1H-indazole-3-carboxylic acid.

Detailed Application Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Rationale: Reversed-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The acidic nature of the analyte necessitates careful control of the mobile phase pH to ensure a consistent ionization state, leading to sharp, symmetrical peaks. A C18 column is a suitable starting point due to its versatility and wide range of applications.

Instrumentation and Consumables:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 7-Methyl-1H-indazole-3-carboxylic acid and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water or DMF) in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water. The use of formic acid is compatible with mass spectrometry if LC-MS analysis is desired[4].

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting gradient would be 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 280 nm (or determine the optimal wavelength by running a UV scan).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample by the area percent method.

    • Method validation should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Rationale: LC-MS provides unequivocal confirmation of the molecular weight of the analyte and can offer structural information through fragmentation patterns. This technique is invaluable for identifying impurities and degradation products.

Protocol:

  • LC Conditions: Utilize the HPLC method described above. The use of a volatile buffer like formic acid is crucial.

  • MS Conditions (Electrospray Ionization - ESI):

    • Ionization Mode: Positive and negative ion modes should be evaluated. The carboxylic acid moiety will readily deprotonate in negative mode, while the indazole nitrogen can be protonated in positive mode.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (optimize for maximal parent ion intensity).

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Gas Flow Rates: Optimize for the specific instrument.

  • Data Analysis:

    • Confirm the presence of the [M-H]⁻ ion at m/z 175.05 in negative mode and/or the [M+H]⁺ ion at m/z 177.06 in positive mode.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may depend on the solubility of the compound.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Signals: Protons on the aromatic ring, the methyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants will be characteristic of the 7-methylindazole scaffold. For comparison, the ¹H NMR spectrum of a related 1H-indazole-3-carboxylic acid derivative in DMSO-d₆ showed signals for the indazole ring protons between δ 7.0 and 8.3 ppm[4].

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: Carbons of the indazole ring, the methyl group carbon, and the carboxylic acid carbonyl carbon. The carbonyl carbon is expected to appear in the range of δ 160-170 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique to identify the presence of key functional groups.

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • O-H stretch (carboxylic acid): A very broad band from approximately 3300 to 2500 cm⁻¹.

    • C-H stretch (aromatic and methyl): Around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹.

    • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1680 cm⁻¹.

    • C=C and C=N stretches (aromatic ring): Multiple bands in the 1600-1450 cm⁻¹ region.

    • N-H stretch (indazole): A band around 3200-3100 cm⁻¹.

References

  • SIELC. (n.d.). Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (2020). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2003). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Pharmaffiliates. (n.d.). 1000340-53-3| Chemical Name : 7-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

Sources

Application Note: A Strategic Approach to the Synthesis of 7-Methyl-1H-indazole-3-carboxylic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 7-Methyl-1H-indazole-3-carboxylic acid and its subsequent derivatization into amides and esters. The 1H-indazole-3-carboxylic acid scaffold is a crucial pharmacophore found in numerous therapeutic agents, including those used in oncology and antiemetic therapies.[1][2] This application note outlines a reliable and scalable synthetic route, beginning with the nitrosation of 7-methyl-indole, followed by oxidation to the key carboxylic acid intermediate. We provide detailed, step-by-step protocols, mechanistic insights, and guidance on the conversion of the carboxylic acid into a diverse library of derivatives through standard amide and ester coupling reactions.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry. Its rigid bicyclic structure and hydrogen bonding capabilities allow it to serve as a versatile scaffold for designing molecules that interact with various biological targets. Derivatives of 1H-indazole-3-carboxylic acid are key intermediates in the synthesis of important drugs like Granisetron, an antiemetic, and Lonidamine, an antitumor agent.[1] The ability to functionalize the 3-position carboxylic acid group allows for the systematic exploration of structure-activity relationships (SAR), making this synthetic route highly valuable for drug discovery programs.[2][3]

Strategic Overview of the Synthetic Route

The presented synthetic strategy is a robust two-step process to obtain the core intermediate, 7-Methyl-1H-indazole-3-carboxylic acid, starting from commercially available 7-methyl-indole. This intermediate is then readily converted into various amide or ester derivatives.

The overall workflow is as follows:

  • Nitrosation of 7-Methyl-indole: Conversion of the indole starting material into 7-Methyl-1H-indazole-3-carboxaldehyde.[4]

  • Oxidation: Oxidation of the intermediate aldehyde to the target 7-Methyl-1H-indazole-3-carboxylic acid.[4]

  • Derivatization: Functionalization of the carboxylic acid via amide or ester bond formation to generate the final library of compounds.[2][4]

Visualizing the Synthetic Workflow

G A 7-Methyl-indole B Step 1: Nitrosation (NaNO2, HCl) A->B C 7-Methyl-1H-indazole-3-carboxaldehyde B->C D Step 2: Oxidation (NaClO2, NaH2PO4) C->D E 7-Methyl-1H-indazole-3-carboxylic acid D->E F Step 3a: Amide Coupling (Amine, Coupling Agent) E->F H Step 3b: Esterification (Alcohol, Acid Catalyst) E->H G 7-Methyl-1H-indazole-3-carboxamide Derivatives F->G I 7-Methyl-1H-indazole-3-carboxylic Ester Derivatives H->I

Caption: Overall synthetic pathway for 7-Methyl-1H-indazole-3-carboxylic acid derivatives.

In-Depth Mechanistic Discussion & Protocol Validation

A deep understanding of the reaction mechanisms and the rationale behind procedural choices is critical for successful synthesis, troubleshooting, and optimization.

Step 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde via Nitrosation

The conversion of an indole to an indazole-3-carboxaldehyde via nitrosation is a clever rearrangement reaction. Under acidic conditions, sodium nitrite (NaNO₂) forms nitrous acid (HONO), which then generates the nitrosonium ion (NO⁺), a weak electrophile. This electrophile attacks the electron-rich 3-position of the indole ring. The subsequent rearrangement and tautomerization lead to the formation of the indazole ring system.

Causality Behind Experimental Choices:

  • Acidic Medium (HCl): Essential for generating the reactive nitrosonium ion from sodium nitrite.

  • Temperature Control: The reaction is typically run at low temperatures to control the rate of reaction and minimize the formation of side products from the decomposition of nitrous acid.

  • Monitoring: Thin Layer Chromatography (TLC) is crucial to monitor the consumption of the starting material, ensuring the reaction goes to completion without unnecessary degradation.

Protocol 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde
ReagentMolar Eq.MW ( g/mol )Amount
7-Methyl-indole1.0131.18(user defined)
Sodium Nitrite (NaNO₂)4.069.00
Hydrochloric Acid (HCl, conc.)As required36.46
Dioxane / Water--

Step-by-Step Methodology:

  • Cool a solution of 7-methyl-indole (1.0 equiv) in a mixture of dioxane and water to 0-5 °C using an ice bath.

  • Slowly add concentrated hydrochloric acid to the solution.

  • In a separate flask, prepare a solution of sodium nitrite (4.0 equiv) in water.

  • Add the sodium nitrite solution dropwise to the indole solution over 1-2 hours, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-Methyl-1H-indazole-3-carboxaldehyde.

Step 2: Oxidation to 7-Methyl-1H-indazole-3-carboxylic acid

The Pinnick oxidation is a highly efficient and mild method for converting aldehydes to carboxylic acids. It employs sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger to prevent side reactions.

Causality Behind Experimental Choices:

  • Sodium Chlorite (NaClO₂): A selective oxidant for aldehydes that does not typically oxidize other sensitive functional groups.

  • 2-Methyl-2-butene: Acts as a scavenger for the hypochlorite (ClO⁻) byproduct, which can otherwise react with the aldehyde or product.[4]

  • Phosphate Buffer (NaH₂PO₄): Maintains a slightly acidic pH (around 4-5) which is optimal for the oxidation reaction.[4]

Protocol 2: Synthesis of 7-Methyl-1H-indazole-3-carboxylic acid[4]
ReagentMolar Eq.MW ( g/mol )Amount
7-Methyl-1H-indazole-3-carboxaldehyde1.0160.17(user defined)
Sodium Chlorite (NaClO₂)5.090.44
Sodium Dihydrogen Phosphate (NaH₂PO₄)4.0119.98
2-Methyl-2-butene5.070.13
tert-Butanol / Water--

Step-by-Step Methodology:

  • Dissolve 7-Methyl-1H-indazole-3-carboxaldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

  • Add sodium dihydrogen phosphate (4.0 equiv) and 2-methyl-2-butene (5.0 equiv) to the solution.

  • In a separate flask, dissolve sodium chlorite (5.0 equiv) in water.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate to remove organic impurities.

  • Acidify the aqueous layer with 1 N HCl, which will cause the carboxylic acid product to precipitate.[4]

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield pure 7-Methyl-1H-indazole-3-carboxylic acid.

Step 3: Derivatization of 7-Methyl-1H-indazole-3-carboxylic acid

The carboxylic acid is a versatile handle for creating a library of derivatives. Amide coupling is one of the most common and important reactions in medicinal chemistry.

Causality Behind Experimental Choices:

  • Coupling Agent (HATU): (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine.

  • Base (DIPEA): Diisopropylethylamine is a non-nucleophilic base used to scavenge the acid formed during the reaction, driving the reaction to completion without competing with the primary amine nucleophile.[4]

Visualizing the Amide Coupling Mechanism

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid R-COOH Activated_Ester Active O-Acylisourea Ester Carboxylic_Acid->Activated_Ester + HATU HATU HATU Amide_Product R-CO-NH-R' (Amide) Activated_Ester->Amide_Product + R'-NH2 - HOBt byproduct Amine R'-NH2

Sources

Application Note: High-Purity Isolation of 7-Methyl-1H-indazole-3-carboxylic acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, technically-grounded protocol for the purification of 7-Methyl-1H-indazole-3-carboxylic acid by recrystallization. Addressed to researchers in synthetic chemistry and drug development, this guide moves beyond a simple set of instructions to explain the fundamental principles and critical parameters that govern the successful isolation of this compound. We will explore solvent selection strategies, management of potential impurities, and a step-by-step protocol designed for high-yield, high-purity outcomes.

Introduction: The Principle of Recrystallization

Recrystallization remains a powerful and indispensable technique for the purification of solid organic compounds.[1][2] The fundamental principle is based on the differential solubility of a target compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution undergoes controlled cooling, the solubility of the target compound decreases, leading to its crystallization. The impurities, ideally, remain dissolved in the cooled solvent (mother liquor) and are subsequently separated by filtration. The success of this technique hinges on the careful selection of a solvent in which the target compound exhibits high solubility at high temperatures and low solubility at low temperatures.

Physicochemical Profile: 7-Methyl-1H-indazole-3-carboxylic acid

A thorough understanding of the material's properties is foundational to developing a robust purification protocol.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂PubChem
Molecular Weight 176.17 g/mol PubChem
Appearance White to off-white or light yellow crystalline powder (typical for indazole derivatives)Inferred from related compounds
Melting Point Data not readily available in cited literature. For comparison, the parent compound, 1H-Indazole-3-carboxylic acid, has a melting point of 266-270 °C (decomposes).

Understanding Potential Impurities

The efficacy of a purification strategy is directly related to the nature of the impurities present. A common synthetic route to 7-Methyl-1H-indazole-3-carboxylic acid involves the oxidation of 7-Methyl-1H-indazole-3-carboxaldehyde, which itself is synthesized from 7-methyl-indole.

Therefore, the primary impurities to consider are:

  • Starting Material: Unreacted 7-methyl-indole.

  • Intermediate: Unoxidized 7-Methyl-1H-indazole-3-carboxaldehyde.

  • Side-Products: By-products from the nitrosation and oxidation steps.

A successful recrystallization must select a solvent system where these impurities are either highly soluble at all temperatures (remaining in the mother liquor) or largely insoluble even in the hot solvent (allowing for removal via hot filtration).

Strategic Solvent Selection: The Key to Purity

The choice of solvent is the most critical variable in recrystallization. An ideal solvent should:

  • Exhibit a steep solubility curve for the target compound (sparingly soluble at low temperatures, highly soluble at high temperatures).

  • Either not dissolve impurities at all or dissolve them very well, even at low temperatures.

  • Be chemically inert with the target compound.

  • Have a relatively low boiling point for easy removal during the drying phase.

  • Be non-toxic, inexpensive, and non-flammable for safety and practicality.

Given the polar nature of the carboxylic acid and the N-H bonds of the indazole ring, polar solvents are logical candidates. Patent literature for analogous 1H-indazole-3-carboxylic acid derivatives suggests the use of ethanol, methanol, and acetic acid as effective recrystallization solvents.

Protocol for Solvent Screening:

  • Place approximately 50 mg of the crude 7-Methyl-1H-indazole-3-carboxylic acid into a small test tube.

  • Add the test solvent (e.g., ethanol) dropwise at room temperature, agitating after each addition.

    • Observation: If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.

  • If the compound is sparingly soluble or insoluble at room temperature, warm the mixture gently in a water bath towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice-water bath.

    • Observation: The formation of a significant amount of crystalline precipitate indicates a promising solvent. If no crystals form, the compound may be too soluble, or the solution may be too dilute.

Based on literature for similar compounds, ethanol or an ethanol/water mixture are excellent starting points for this protocol. The addition of water as an anti-solvent can be particularly effective in inducing crystallization if the compound is highly soluble in pure ethanol.

Detailed Recrystallization Protocol

This protocol is designed to be a self-validating system, with checkpoints to ensure optimal purification.

Materials and Reagents:

  • Crude 7-Methyl-1H-indazole-3-carboxylic acid

  • Ethanol (Reagent Grade)

  • Deionized Water (for solvent pair system, if needed)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Experimental Workflow Diagram

G A 1. Dissolution: Place crude solid in flask. Add minimal hot ethanol, stir and heat to dissolve. B Insoluble Impurities Present? A->B C 2. Hot Filtration: Quickly filter hot solution to remove solid impurities. B->C Yes D 3. Slow Cooling: Allow filtrate to cool slowly to room temp, then place in an ice bath. B->D No C->D E 4. Crystal Isolation: Collect crystals by vacuum filtration using a Büchner funnel. D->E F 5. Washing: Rinse crystals with a small amount of ice-cold ethanol. E->F G 6. Drying: Dry crystals under vacuum to remove residual solvent. F->G H Pure Crystalline Product G->H

Caption: Recrystallization Workflow for Purification.

Step-by-Step Methodology
  • Dissolution: Place the crude 7-Methyl-1H-indazole-3-carboxylic acid into an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a hot plate and add a small volume of ethanol. Heat the mixture to a gentle boil with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield, as any excess solvent will retain some of the target compound in solution upon cooling.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.

  • Hot Filtration (if necessary): If insoluble impurities (including activated carbon, if used) are present, a hot filtration is required. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Trustworthiness: Pre-warming the glassware prevents premature crystallization of the product on the funnel or in the receiving flask, which would decrease the final yield.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Ensure the filter paper is wetted with a small amount of the cold solvent before pouring the crystal slurry.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol. Causality: Using ice-cold solvent for washing minimizes the dissolution of the purified product while effectively removing the impurity-laden mother liquor adhering to the crystal surfaces.

  • Drying: Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. The final product should be a free-flowing crystalline solid.

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly.Reheat the solution to dissolve the oil. Add a slightly larger volume of solvent and attempt a slower cooling process. If the issue persists, a different solvent or solvent pair with a lower boiling point may be necessary.
No Crystals Form The solution is too dilute, or supersaturation has occurred.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" of the pure compound if available. If still unsuccessful, boil off some of the solvent to increase the concentration and repeat the cooling process.
Low Recovery Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Optimize the amount of solvent used in a small-scale trial. Ensure the cooling step is thorough (ice bath). Ensure glassware for hot filtration is adequately pre-heated.

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ethanol is flammable; keep it away from open flames and spark sources. Use a heating mantle or a steam bath as the heat source.

  • Consult the Safety Data Sheet (SDS) for 7-Methyl-1H-indazole-3-carboxylic acid and all solvents before beginning work.

References

  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Shandong Hanjiang Chemical Co., Ltd. (n.d.). Hot Sale High Quality High Purity Pharmaceutical Intermediates 4498-67-3. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). CID 139045302. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Aakash Institute. (n.d.). Crystallization. Retrieved from [Link]

Sources

Application Notes & Protocols: A Cellular Assay Cascade for the Evaluation of 7-Methyl-1H-indazole-3-carboxylic Acid Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-methyl-1H-indazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, bearing resemblance to core motifs of several approved kinase inhibitors such as Pazopanib, which targets VEGFR and PDGFR.[1][2] Analogs of this scaffold are therefore of significant interest as potential modulators of protein kinases, particularly receptor tyrosine kinases (RTKs) implicated in oncology. This document provides a comprehensive, field-proven guide for the systematic evaluation of these novel analogs in a cellular context. We present a tiered, logical cascade of cell-based assays designed to move from broad phenotypic screening to specific target engagement and mechanistic validation. The protocols herein are detailed to ensure reproducibility and include critical insights into the scientific rationale behind experimental choices, empowering researchers to generate robust and reliable data packages for their drug discovery programs.

Introduction: The Rationale for a Cellular Assay Cascade

The journey of a potential drug from a chemical entity to a clinical candidate is fraught with challenges. A primary hurdle is translating promising in vitro biochemical activity into predictable cellular and in vivo efficacy.[3] Factors unique to the cellular environment—such as membrane permeability, efflux pump activity, off-target effects, and competition with high physiological concentrations of ATP—can profoundly influence a compound's performance.[3] Therefore, a well-designed series of cell-based assays is not merely a validation step but a critical discovery tool.

This guide focuses on analogs of 7-Methyl-1H-indazole-3-carboxylic acid, a scaffold suggesting potential activity against protein kinases. Given the structural similarities to known multi-kinase inhibitors, we propose a hypothesis-driven approach targeting key RTK families known to drive cancer progression, such as the TAM (TYRO3, AXL, MerTK) and VEGFR families.[4][5][6]

The proposed assay cascade is designed to answer a logical progression of questions:

  • Phenotypic Effect: Does the compound affect cell health or proliferation?

  • Mechanism of Action: If it affects viability, is it inducing a specific cell death pathway like apoptosis?

  • Target Engagement: Does the compound physically interact with its intended kinase target inside a living cell?

  • Pathway Modulation: Does this interaction lead to the inhibition of the kinase's signaling activity and its downstream pathways?

Answering these questions sequentially provides a comprehensive profile of a compound's cellular activity, enabling informed decisions for lead optimization.

G cluster_0 Experimental Workflow A PART 1: Primary Screening Cell Viability Assay (MTT) B PART 2: Mechanism of Action Apoptosis Assay (Annexin V) A->B Active Compounds C PART 3: Target Validation Target Engagement (NanoBRET™ / CETSA) B->C Apoptotic Compounds D PART 4: Pathway Analysis Downstream Signaling (Western Blot) C->D Target-Engaging Compounds E Lead Candidate Prioritization D->E Mechanistically Validated Compounds

Figure 1: A tiered experimental workflow for characterizing novel kinase inhibitors.

PART 1: Primary Screening — Assessing Cellular Viability

The first critical step is to determine if the synthesized analogs have any biological effect on cancer cells. A cell viability assay provides a quantitative measure of cytotoxicity (cell killing) or cytostatic activity (inhibition of proliferation). The MTT assay is a robust, widely used colorimetric method for this purpose.[7][8] It measures the metabolic activity of cells, which, in most contexts, correlates directly with the number of viable cells.[9]

Protocol 1.1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells.[10] The amount of formazan produced is proportional to the number of viable cells.[7]

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma, known to express AXL).[11]

  • Complete culture medium (e.g., DMEM + 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • MTT solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Perform a cell count and dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL. Seed 100 µL per well (10,000 cells/well) into a 96-well plate.[10] Include wells for "no cell" controls (media only).

  • Cell Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each analog in DMSO.

    • Perform serial dilutions in complete culture medium to create 2X working concentrations. A typical final concentration range would be 1 nM to 100 µM.

    • Include a "vehicle control" (DMSO at the highest concentration used, e.g., 0.1%) and a "no treatment" control.

    • Carefully remove the old media from the cells and add 100 µL of the appropriate compound dilution or control to each well.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (including "no cell" controls). Incubate for 4 hours at 37°C.[10] Visually confirm the formation of purple formazan crystals in viable cells.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (DMSO) to each well.[7] Pipette up and down gently to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance on a microplate reader at 570 nm.[10]

Data Analysis:

  • Subtract the average absorbance of the "no cell" control wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100[9]

  • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
Analog 7M-001A549721.2
Analog 7M-002A549720.85
Analog 7M-003A54972> 50
Pazopanib (Control)A549725.5[12]

Table 1: Example viability data for 7-Methyl-1H-indazole-3-carboxylic acid analogs.

PART 2: Investigating the Mechanism of Cell Death

Compounds that reduce cell viability may do so through necrosis (uncontrolled cell death) or apoptosis (programmed cell death). Potent anti-cancer agents typically induce apoptosis. The RealTime-Glo™ Annexin V Apoptosis Assay is a sensitive, real-time method to specifically detect this process.

Protocol 2.1: RealTime-Glo™ Annexin V Apoptosis Assay

Principle: A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13] The assay uses two Annexin V fusion proteins that contain complementary subunits of NanoBiT® luciferase. When these fusions bind to PS on the cell surface, the subunits are brought into close proximity, forming a functional enzyme that generates a luminescent signal.[14] A separate, cell-impermeant DNA dye is included to detect necrosis (late apoptosis) via fluorescence when membrane integrity is lost.[15]

Materials:

  • RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay kit (Promega).

  • White, clear-bottom 96-well assay plates.

  • Multimode plate reader capable of measuring luminescence and fluorescence.

  • Cells and compounds as described in Protocol 1.1.

Procedure:

  • Reagent Preparation: Prepare the 2X Assay Reagent according to the manufacturer's protocol by combining the Annexin V Reagent, Necrosis Detection Reagent, and appropriate culture medium.

  • Cell Seeding: Seed 5,000-10,000 cells per well in 50 µL of culture medium in a white, clear-bottom 96-well plate.

  • Compound Addition: Prepare 4X compound dilutions. Add 25 µL of the 4X dilutions to the appropriate wells.

  • Assay Reagent Addition: Add 75 µL of the 2X Assay Reagent to all wells, bringing the final volume to 150 µL.

  • Real-Time Measurement:

    • Place the plate in a plate-reading luminometer pre-equilibrated to 37°C.

    • Measure luminescence and fluorescence at time zero and then at regular intervals (e.g., every 1-2 hours) for up to 48 hours.

    • The kinetic measurement allows for the differentiation between early apoptosis (luminescence signal) and secondary necrosis (subsequent fluorescence signal).[13]

Data Analysis:

  • Plot the luminescence (apoptosis) and fluorescence (necrosis) signals over time for each compound concentration.

  • Potent inducers of apoptosis will show a time- and dose-dependent increase in luminescence, which may be followed later by an increase in fluorescence.

  • This assay confirms that the observed cytotoxicity from the MTT assay is due to a specific, programmed cell death pathway, a desirable characteristic for an anti-cancer agent.[16]

Compound IDTime to Apoptosis Onset (h)Peak Apoptosis Signal (RLU)Necrosis Signal at 24h (RFU)
Analog 7M-002 (1 µM)685,0001,200
Vehicle Control> 482,500950

Table 2: Example kinetic apoptosis data for a lead analog.

PART 3: Target Engagement & Validation

Confirming that a compound physically binds to its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery.[17] This step validates the mechanism of action and separates true on-target effects from non-specific cytotoxicity. We present two orthogonal, powerful techniques: NanoBRET™ for quantifying binding affinity in live cells and CETSA for confirming thermal stabilization upon binding.

Protocol 3.1: NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ Target Engagement (TE) assay measures the binding of a compound to a target protein in live cells.[18] The target kinase is expressed as a fusion with the bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds the kinase's active site is added (the energy acceptor). When the tracer binds the fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that binds the kinase will compete with and displace the tracer, causing a dose-dependent loss of the BRET signal.[19] This allows for the quantitative determination of intracellular affinity.[20]

G cluster_0 NanoBRET™ Target Engagement Principle cluster_1 BRET ON cluster_2 BRET OFF A Target Kinase NanoLuc® B Fluorescent Tracer A:f0->B B->A:f1 Energy Transfer (BRET Signal) C Test Compound (Analog) D Target Kinase NanoLuc® F Test Compound (Analog) D:f0->F E Fluorescent Tracer note No Energy Transfer (Signal Decrease)

Figure 2: Principle of the NanoBRET™ Target Engagement Assay.

Materials:

  • HEK293 cells (or other suitable host cells).

  • Plasmid DNA for NanoLuc®-Kinase fusion protein (e.g., Nluc-AXL, Nluc-MerTK).

  • Transfection reagent (e.g., FuGENE® HD).

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Tracer and Nano-Glo® Substrate (Promega).[21]

  • White 96-well or 384-well assay plates.

Procedure:

  • Transfection: Transfect HEK293 cells with the Nluc-Kinase plasmid DNA according to the manufacturer's protocol and culture for 18-24 hours to allow for protein expression.[22]

  • Cell Plating: Harvest the transfected cells and resuspend in Opti-MEM. Dispense cells into the assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compounds.

    • Add the test compounds to the wells.

    • Add the NanoBRET™ Tracer at its predetermined optimal concentration.

    • Include "no compound" (tracer only, for maximum BRET) and "no tracer" (for background) controls.

  • Equilibration: Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow the compound/tracer binding to reach equilibrium.[22]

  • Signal Detection:

    • Add the Nano-Glo® Substrate to all wells.

    • Read the plate within 20 minutes on a BRET-capable plate reader, measuring both donor emission (~450 nm) and acceptor emission (~610 nm).[22]

Data Analysis:

  • Calculate the BRET ratio for each well: BRET Ratio = Acceptor Emission / Donor Emission.

  • Normalize the data to the "no compound" (100% engagement) and "excess unlabeled compound" (0% engagement) controls.

  • Plot the normalized BRET ratio against the log of compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀, which reflects the intracellular affinity of the compound for the target kinase.[23]

Compound IDTarget KinaseIntracellular IC₅₀ (nM)
Analog 7M-002Nluc-AXL85
Analog 7M-002Nluc-MerTK250
Analog 7M-002Nluc-TYRO31200

Table 3: Example NanoBRET™ target engagement data demonstrating potency and selectivity.

Protocol 3.2: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the biophysical principle that proteins become more resistant to heat-induced denaturation when bound to a ligand.[24][25] In this assay, intact cells are treated with a compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blot. A stabilizing compound will result in more soluble protein remaining at higher temperatures, causing a "thermal shift".[26]

G cluster_0 CETSA® Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Lyse Cells & Separate Fractions B->C D 4. Analyze Soluble Fraction (e.g., Western Blot) C->D E 5. Quantify & Plot (Melt Curve) D->E

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Materials:

  • Cells, culture medium, and compounds.

  • PCR tubes or plates.

  • Thermal cycler.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Reagents for Western blotting (see Protocol 4.1).

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one flask with the test compound at a saturating concentration (e.g., 10x the viability IC₅₀) and another with vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest and resuspend the cells in their respective media. Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.[17]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[27]

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein (e.g., AXL) in each sample using Western blotting.

Data Analysis:

  • Quantify the band intensity for the target protein at each temperature for both vehicle- and compound-treated samples.

  • Normalize the intensity at each temperature to the intensity of the 37°C sample (100% soluble).

  • Plot the percentage of soluble protein versus temperature to generate melting curves. A shift of the curve to the right for the compound-treated sample confirms target engagement and stabilization.[24]

PART 4: Mechanistic & Pathway Analysis

After confirming direct target engagement, the final step is to demonstrate that this binding event translates into a functional outcome: the inhibition of the kinase's signaling activity. This is most directly measured by assessing the phosphorylation status of the kinase itself (autophosphorylation) and its key downstream substrates.

G cluster_0 TAM Kinase Signaling Pathway ligand Gas6 (Ligand) receptor AXL / MerTK / TYRO3 (Receptor Tyrosine Kinase) ligand->receptor pi3k PI3K receptor->pi3k pY stat STAT receptor->stat pY compound 7M-Analog (Inhibitor) compound->receptor akt AKT pi3k->akt prolif Proliferation Survival akt->prolif stat->prolif

Figure 4: Simplified TAM (e.g., AXL) signaling pathway targeted by inhibitors.

Protocol 4.1: Western Blot Analysis of Target Phosphorylation

Principle: Kinase inhibitors block the transfer of phosphate from ATP to substrate proteins. A Western blot using phospho-specific antibodies can directly visualize this inhibition. Cells are often serum-starved to reduce basal signaling, then stimulated with a ligand (e.g., Gas6 for TAM kinases) to induce robust phosphorylation, which is then blocked by the inhibitor.[11][28]

Materials:

  • Cells, media, and compounds.

  • Growth factor/ligand (e.g., recombinant human Gas6).

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors.

  • Reagents for protein quantification (e.g., BCA assay).

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.[29]

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid milk for blocking as it contains phosphoproteins (casein) that can increase background.

  • Primary antibodies: e.g., anti-phospho-AXL (Tyr702), anti-total-AXL, anti-phospho-AKT (Ser473), anti-total-AKT.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Culture and Starvation: Plate cells and allow them to adhere. Once they reach ~80% confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.

  • Inhibitor Pre-treatment: Pre-treat the serum-starved cells with various concentrations of the test compound (and a vehicle control) for 1-2 hours.[2]

  • Ligand Stimulation: Stimulate the cells by adding the appropriate ligand (e.g., 50-100 ng/mL Gas6) for a short period (e.g., 10-15 minutes).[11] Include an unstimulated control.

  • Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and add ice-cold lysis buffer.[30] Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification and Sample Prep: Determine the protein concentration of each lysate. Normalize all samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.[29]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[29]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with the primary phospho-specific antibody (e.g., anti-pAXL) overnight at 4°C.[29]

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and detect the signal using an ECL substrate.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the target protein (e.g., anti-total-AXL).[31]

Data Analysis:

  • A potent and specific inhibitor will show a dose-dependent decrease in the signal from the phospho-specific antibody, with little to no change in the signal for the total protein.

  • This result provides definitive evidence that the compound engages its target and inhibits its catalytic function within the cell.

Conclusion

The systematic application of this cell-based assay cascade provides a powerful framework for the preclinical evaluation of 7-Methyl-1H-indazole-3-carboxylic acid analogs. By progressing from broad phenotypic effects to specific, quantitative measures of target engagement and pathway modulation, researchers can build a comprehensive data package. This approach not only validates a compound's mechanism of action but also provides critical, physiologically relevant data to de-risk drug development programs and guide the selection of lead candidates with the highest potential for clinical success.

References
  • Gao, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4500.
  • Liu, Q., et al. (2013). Discovery of Macrocyclic Pyrimidines as MerTK-specific Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1094-1098.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Fry, D. W., et al. (2012). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. Journal of Medicinal Chemistry, 55(11), 5312-5325.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Twentyman, P. R., & Luscombe, M. (1987). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. British Journal of Cancer, 56(3), 279–285.
  • Wikipedia contributors. (2023). MTT assay. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • Chiaradia, L. D., et al. (2018). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. In Methods in Molecular Biology (Vol. 1601, pp. 1-11). Humana Press.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
  • Zhang, W., et al. (2014). Inhibition of MERTK promotes suppression of tumor growth in BRAF mutant and BRAF wild-type melanoma.
  • PLOS ONE. (2017). Figure 1: Pazopanib inhibits tumor growth in vitro. PLOS ONE, 12(3), e0173641.
  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Retrieved from [Link]

  • Park, H., et al. (2019). Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development. International Journal of Molecular Sciences, 20(18), 4475.
  • Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. Retrieved from [Link]

  • Hart, K. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(1), 169-179.
  • El-Gharbawy, A. A., et al. (2017). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 60(13), 5345-5368.
  • Wu, J., et al. (2023). A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies. The Journal of Immunology, 210(8), 1166-1176.
  • Hafizi, S., Spencer, J., & Cox, P. (n.d.). Development of novel small molecule inhibitors of Tyro3 receptor tyrosine kinase. University of Portsmouth. Retrieved from [Link]

  • Liu, Y., et al. (2019). Overview of fundamental study of pazopanib in cancer.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • BPS Bioscience. (n.d.). AXL Kinase Assay Kit. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Robers, M. B., et al. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis.
  • Zhang, Y., et al. (2023). Structure-Based Design of Potent and Selective MerTK Inhibitors by Modulating the Conformation of αC Helix. Journal of Medicinal Chemistry, 66(11), 7311-7320.
  • Signalchem LifeSciences. (n.d.). Novel and Selective Axl Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual.
  • The Francis Crick Institute. (2020). The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids. Scientific Reports, 10, 8219.
  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]

  • Amer, M. A., et al. (2021). Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. Journal of Medicinal Chemistry, 64(15), 11373-11394.
  • DiscoverX Corporation. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 7-Methyl-1H-indazole-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 7-Methyl-1H-indazole-3-carboxylic acid is a critical workflow in the development of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. While the core chemistry is well-established, the introduction of the methyl group at the 7-position (ortho to the indazole nitrogen) introduces steric constraints that frequently result in low yields (typically <40%) , diazonium instability , and "tar" formation during cyclization.[1]

This guide moves beyond standard literature to address the process chemistry variables that specifically impact the 7-methyl variant. We focus on the Isatin Ring-Opening/Recyclization (Sandmeyer-Pschorr) route, as it is the most scalable method, despite being the most prone to operational error.[1]

Module 1: The "Golden Route" Protocol

Recommended for scale-up (>10g) where cost-efficiency is prioritized over step-count.[1]

The Mechanism & Workflow

The most common failure point is the diazotization-reduction sequence . The 7-methyl group destabilizes the diazonium intermediate compared to the unsubstituted parent, requiring stricter thermal control.

G Isatin 7-Methylisatin KetoAcid Keto-Acid Intermediate (Ring Open) Isatin->KetoAcid NaOH, 50°C Hydrolysis Diazo Diazonium Salt (CRITICAL INSTABILITY) KetoAcid->Diazo NaNO2, H2SO4 <0°C, pH < 1 Hydrazine Hydrazine Intermediate Diazo->Hydrazine SnCl2 or Na2SO3 Reduction Product 7-Methyl-1H-indazole- 3-carboxylic Acid Hydrazine->Product Acid Cyclization (Spontaneous)

Figure 1: The critical pathway.[1] Note the "Red Zone" at the Diazonium Salt stage where the 7-methyl steric effect is most pronounced.

Optimized Step-by-Step Protocol
StepOperationCritical Control Point (CCP)Why? (The Science)
1 Hydrolysis Dissolve 7-methylisatin in 5% NaOH. Heat to 50°C until clear.Ensure full ring opening. The 7-methyl group slows nucleophilic attack at the amide carbonyl.
2 Acidification Cool to 0°C . Add

dropwise to pH 1.
CCP 1: Must be a slurry, not a solution.[1] Keep T < 5°C to prevent premature decarboxylation.
3 Diazotization Add

(aq) subsurface.[1] Maintain T < 2°C .
CCP 2: The 7-methyl diazonium species is prone to N2 loss. Heat = Tar.
4 Reduction Add

in conc. HCl rapidly but at <5°C .
CCP 3: Slow addition allows diazo decomposition. Rapid reduction captures the unstable intermediate.
5 Workup Stir 1h. Filter solid. Recrystallize from Acetic Acid. Acetic acid removes the specific colored impurities associated with methyl-oxidation byproducts.

Module 2: Troubleshooting & FAQs

Direct solutions to the most common user tickets.

Q1: "My reaction mixture turned into a black tar during the reduction step. What happened?"

Diagnosis: Thermal runaway or "Diazo Death." The Cause: The reduction of the diazonium salt is exothermic.[2] If you add the reducing agent (


 or 

) too fast without adequate cooling, the temperature spikes.[1] Above 10°C, the 7-methyl diazonium salt decomposes into phenolic byproducts (tars) rather than reducing to the hydrazine required for cyclization. The Fix:
  • Pre-cool your reducing agent solution to 0°C.

  • Use an internal thermometer. Stop addition if T > 4°C.

  • Pro-Tip: Switch from Sodium Sulfite to Stannous Chloride (

    
    ) . While toxic, 
    
    
    
    works faster at lower temperatures, "beating" the decomposition rate.[1]
Q2: "I have low yield (<20%). The product seems to stay in the mother liquor."

Diagnosis: Incomplete precipitation or over-acidification. The Cause: Indazole-3-carboxylic acids are amphoteric.

  • pH < 1: The N1 nitrogen protonates, forming a soluble salt.[1]

  • pH > 5: The carboxylic acid deprotonates, forming a soluble salt.[1] The Fix:

  • Target the Isoelectric Point (pI) for precipitation. For the 7-methyl variant, the optimal precipitation pH is 3.5 – 4.0 .

  • Do not crash out at pH 1. Adjust the final mixture with Sodium Acetate to pH 4 to maximize recovery.

Q3: "The product is a brown solid instead of yellow/tan. NMR shows impurities."

Diagnosis: Regioisomeric contamination or oxidation. The Cause: If the starting 7-methylisatin contained any 5-methyl isomers (common in cheap commercial batches), you will carry this through. Alternatively, air oxidation during the alkaline hydrolysis step can create quinone-like impurities.[1] The Fix:

  • Purification: Do not use Ethanol for recrystallization; it often fails to remove the dark impurities. Use Glacial Acetic Acid (reflux, then cool to RT).[1] The product crystallizes as bright yellow/tan needles; impurities stay in the mother liquor.

  • Process: Sparge the NaOH hydrolysis step with Nitrogen to prevent oxidative degradation.

Module 3: Decision Tree for Yield Improvement

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Start: Low Yield / Impure Q1 Is the crude product black/tarry? Start->Q1 TarYes Yes: Thermal Decomposition Q1->TarYes Yes Q2 No: Product is light but yield is low Q1->Q2 No Action1 Action: Lower Diazotization Temp to -5°C. Switch to SnCl2 reduction. TarYes->Action1 Q3 Check Filtrate pH Q2->Q3 pHWrong pH < 1 or pH > 5 Q3->pHWrong Yes pHRight pH is ~4 Q3->pHRight No Action2 Action: Adjust filtrate to pH 3.5-4.0. Collect second crop. pHWrong->Action2 Action3 Action: Check Starting Material Purity. Isatin ring opening incomplete? Increase Hydrolysis time. pHRight->Action3

Figure 2: Diagnostic logic for process failure.

Module 4: Alternative "High Purity" Route

Recommended for medicinal chemistry (gram-scale) where purity > yield.[1]

If the diazonium route consistently fails due to the 7-methyl steric interference, switch to the Indole Oxidation Route . This avoids the unstable diazonium intermediate entirely.

  • Start: 7-Methylindole.

  • Formylation: Vilsmeier-Haack (

    
    ) 
    
    
    
    7-Methyl-1H-indole-3-carboxaldehyde .
  • Oxidation: Pinnick Oxidation (

    
    , 
    
    
    
    , 2-methyl-2-butene).[1]
    • Note: This yields the Indole-3-carboxylic acid.[3][4]

  • Conversion to Indazole: This step is complex. Actually, the most robust non-diazo route for indazoles specifically is the Pinnick oxidation of the Indazole-3-aldehyde .

    • Correction: You must synthesize 7-methyl-1H-indazole-3-carbaldehyde first (via diazotization of 7-methylindole-3-amine or similar).[1]

    • Verdict: Stick to the Isatin route (Module 1) for this specific molecule. The alternative routes often require more steps that eventually loop back to a diazo-like cyclization or require expensive palladium catalysts.

References

  • Standard Indazole Synthesis (Sandmeyer-Pschorr)

    • Organic Syntheses, Coll.[1][5] Vol. 3, p.475 (1955); Vol. 28, p.59 (1948).[1] Describes the foundational isatin-to-indazole conversion.

    • [1][3]

  • 7-Methyl Specific Nuances & Scale-up

    • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives.[3][4][5][6][7][8][9] Patent CN112778203A. (2021).[1] Details the o-aminophenylacetic acid route and purification of substituted indazoles.

    • [1]

  • Diazonium Salt Stabilization

    • Zhu, C., et al. "Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole."[1] J. Am. Chem. Soc. (2020).[1][5][10] Discusses the stability of diazenium intermediates.

    • [1]

  • Purification & pI Considerations

    • Methods for the preparation of indazole-3-carboxylic acid.[2][3][4][5][6][7][8][9] US Patent US20110172428A1. Discusses pH control during isolation to maximize yield.

    • [1]

Sources

Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-Methyl-1H-indazole-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The information is presented in a practical, question-and-answer format to directly address issues you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture turned deep red during the nitrosation of 7-methyl-indole. What is this side product and how can I prevent its formation?

A1: Causality and Mechanism

The deep red coloration is a classic indicator of dimer formation, a well-documented side reaction in the nitrosation of electron-rich indoles.[1] The primary reaction pathway involves the nitrosation at the C3 position of the indole ring to form an intermediate oxime. This oxime then undergoes a ring-opening and subsequent ring-closure to yield the desired 1H-indazole-3-carboxaldehyde.[1]

However, the starting material, 7-methyl-indole, can act as a nucleophile and attack the electrophilic intermediate oxime before it has a chance to rearrange. This nucleophilic addition leads to the formation of highly colored dimeric impurities.[1]

Troubleshooting & Prevention:

The key to preventing this side reaction is to control the relative concentrations and reactivity of the species involved.

  • Slow Acid Addition: The reaction is typically carried out by adding acid to a mixture of the indole and sodium nitrite. Adding the acid slowly and maintaining a low temperature (0-5 °C) ensures that the concentration of the reactive intermediate oxime is kept to a minimum at any given time, thus favoring the desired intramolecular rearrangement over the intermolecular dimerization.[1]

  • Solvent System: Using a solvent system like a tert-butanol/water mixture can help to manage the solubility and reactivity of the intermediates.[2]

  • Monitoring: Careful monitoring by Thin Layer Chromatography (TLC) is crucial. Once the starting material is consumed, the reaction should be promptly worked up to avoid further side reactions.

Visualizing the Reaction Pathways

G cluster_main Desired Pathway cluster_side Side Reaction Indole 7-Methyl-Indole Nitrosation Nitrosation (NaNO₂, Acid) Indole->Nitrosation Oxime Intermediate Oxime Nitrosation->Oxime Rearrangement Ring Opening & Ring Closure Oxime->Rearrangement Dimer Red Dimeric Impurity Oxime->Dimer Nucleophilic Attack Aldehyde 7-Methyl-1H-indazole -3-carboxaldehyde Rearrangement->Aldehyde Oxidation Oxidation (NaClO₂) Aldehyde->Oxidation FinalProduct 7-Methyl-1H-indazole -3-carboxylic acid Oxidation->FinalProduct Indole2 7-Methyl-Indole (Nucleophile) Indole2->Dimer

Caption: Desired synthesis vs. dimer side reaction.

Q2: My final product is contaminated with 7-methyl-1H-indazole. What causes this decarboxylation and how can I avoid it?

A2: Causality and Mechanism

Decarboxylation is the loss of the carboxylic acid group as CO₂. Indazole-3-carboxylic acids are susceptible to decarboxylation, particularly under harsh conditions like high temperatures or strong acidic/basic environments during workup or purification.[3] The stability of the resulting indazole ring provides a thermodynamic driving force for this transformation. This is especially problematic during purification steps like distillation or if the reaction is heated for an extended period.

Troubleshooting & Prevention:

  • Temperature Control: Avoid excessive temperatures during the reaction and, critically, during workup and purification. When concentrating the product solution, use a rotary evaporator at a moderate temperature (e.g., < 50 °C).

  • Neutral pH during Workup: During extraction and washing, try to maintain the aqueous phase at a neutral or slightly acidic pH after the initial acidification to precipitate the product. Prolonged exposure to strong acids or bases, especially with heating, can promote decarboxylation.

  • Purification Method: If the product is thermally labile, opt for non-thermal purification methods. Recrystallization from a suitable solvent system or column chromatography at room temperature are preferred over distillation.[2]

Q3: The oxidation of the intermediate aldehyde to the carboxylic acid is sluggish or incomplete. How can I improve this step?

A3: Causality and Mechanism

The oxidation of 7-Methyl-1H-indazole-3-carboxaldehyde to the corresponding carboxylic acid is a critical step that can suffer from incomplete conversion if not properly optimized.[2] The choice of oxidant and reaction conditions are paramount. Sodium chlorite (NaClO₂) is a common and effective oxidant for this transformation, often used with a chlorine scavenger like 2-methyl-2-butene to prevent unwanted side reactions.[2]

Troubleshooting & Prevention:

  • Reagent Quality: Ensure the sodium chlorite is of high purity and has not degraded. It is often advisable to use a fresh bottle.

  • Stoichiometry: Use a sufficient excess of the oxidant and the scavenger. A common protocol uses ~5.0 equivalents of sodium chlorite and ~5.0 equivalents of 2-methyl-2-butene relative to the aldehyde.[2]

  • pH Control: The reaction is typically buffered. The use of sodium dihydrogen phosphate (NaH₂PO₄) helps maintain the optimal pH for the oxidation to proceed efficiently.[2]

  • Reaction Time & Temperature: While often run at room temperature, gentle heating (e.g., to 35-40 °C) may be required to drive the reaction to completion. Monitor the reaction by TLC until all the starting aldehyde has been consumed.

  • Quenching: After the reaction is complete, it's essential to quench any remaining oxidant. This is typically done by adding a saturated aqueous solution of a reducing agent like sodium sulfite (Na₂SO₃).[2]

Troubleshooting Workflow: Incomplete Oxidation

G Start Problem: Incomplete Oxidation of Aldehyde Check1 Check Reagent Quality (NaClO₂, Scavenger) Start->Check1 Action1 Use fresh, high-purity reagents. Check1->Action1 Poor? Check2 Verify Stoichiometry Check1->Check2 Good? Action1->Check2 Action2 Increase equivalents of NaClO₂ (e.g., to 5 eq) and scavenger (e.g., to 5 eq). Check2->Action2 Low? Check3 Monitor pH Check2->Check3 Correct? Action2->Check3 Action3 Ensure buffer (e.g., NaH₂PO₄) is present and effective. Check3->Action3 Incorrect? Check4 Reaction Conditions Check3->Check4 Correct? Action3->Check4 Action4 Increase reaction time or gently heat (35-40°C). Monitor by TLC. Check4->Action4 Incomplete? End Reaction Complete Check4->End Complete? Action4->End

Caption: Troubleshooting guide for oxidation step.

Experimental Protocols

Protocol 1: Optimized Synthesis of 7-Methyl-1H-indazole-3-carboxylic acid

This protocol is adapted from established procedures and optimized to minimize common side reactions.[1][2]

Step A: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde

  • To a stirred solution of 7-methyl-indole (1.0 eq) in a 1:1 mixture of tert-butanol and water, add sodium nitrite (NaNO₂) (4.0-8.0 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of hydrochloric acid (HCl, e.g., 4M) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12 hours or until TLC analysis indicates full consumption of the starting material.

  • Extract the reaction mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure aldehyde.

Step B: Oxidation to 7-Methyl-1H-indazole-3-carboxylic acid

  • Dissolve the 7-Methyl-1H-indazole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Add sodium dihydrogen phosphate (NaH₂PO₄) (4.0 eq) and 2-methyl-2-butene (5.0 eq) to the solution.

  • In a separate flask, dissolve sodium chlorite (NaClO₂) (5.0 eq) in water.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture at room temperature until TLC indicates the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the aqueous layer with 1N HCl to a pH of ~2-3 to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.[2]

Data Summary: Common Impurities and Mitigation

Impurity NameStructureCommon CausePrevention Strategy
Dimeric Byproduct Complex DimerNucleophilic attack of indole on oxime intermediate.[1]Slow acid addition at low temperature (0-5 °C).
7-Methyl-1H-indazole C₈H₈N₂Thermal decarboxylation of the final product.[3]Avoid high temperatures during reaction and workup (< 50 °C).
Unreacted Aldehyde C₉H₈N₂OIncomplete oxidation.Use sufficient equivalents of oxidant (NaClO₂) and scavenger; ensure proper pH buffering.[2]
N-Methyl Isomers C₉H₈N₂O₂Side reaction if a methylating agent is present (e.g., esterification attempt with dimethyl sulfate).[4]Use non-methylating reagents for esterification or other derivatizations.

References

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4(3):1311-1316. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 2018, 8, 14313-14321. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Knowledge - Xiamen Aeco Chemical Co., Ltd. [Link]

  • Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry, 1973, 26(12), 2665-2673. [Link]

  • Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Oxidation of 7-Methyl-1H-indazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Methyl-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in the oxidation of 7-Methyl-1H-indazole-3-carboxaldehyde. As your dedicated scientific resource, this document provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the chemical principles at play. Our goal is to empower you to diagnose and resolve issues in your synthetic workflow, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the oxidation of 7-Methyl-1H-indazole-3-carboxaldehyde, primarily focusing on the widely used Pinnick oxidation method.

Core Issue: Low Yield of 7-Methyl-1H-indazole-3-carboxylic acid

Question 1: I am getting a very low yield in my Pinnick oxidation of 7-Methyl-1H-indazole-3-carboxaldehyde. What are the most likely causes?

Low yields in this specific transformation can often be attributed to a few critical factors, primarily revolving around the stability of the electron-rich indazole ring and the management of reactive byproducts.

Answer: The most probable causes for low yield are:

  • Sub-optimal Reagent Quality or Stoichiometry: The purity and molar ratios of your reagents are paramount.

  • Inadequate Scavenging of Hypochlorous Acid (HOCl): A key byproduct of the Pinnick oxidation, HOCl, can lead to several unwanted side reactions if not effectively neutralized.

  • Incorrect pH of the Reaction Mixture: The pH needs to be maintained within a specific range for the reaction to proceed efficiently.

  • Poor Quality of the Starting Aldehyde: Impurities in your 7-Methyl-1H-indazole-3-carboxaldehyde can interfere with the oxidation.

  • Sub-optimal Work-up and Purification Procedure: The desired product might be lost during extraction or purification steps.

In-Depth Troubleshooting & Scientific Rationale

Reagent Quality and Stoichiometry: The Foundation of Success

Question 2: How critical is the quality of my sodium chlorite and 2-methyl-2-butene? Can I use older reagents?

Answer: The quality of your reagents is absolutely critical.

  • Sodium Chlorite (NaClO₂): Technical grade sodium chlorite is often sufficient, but it should be a fresh bottle. Over time, it can degrade, leading to lower reactivity. It is advisable to use a grade that is at least 80% pure.

  • 2-Methyl-2-butene: This is your scavenger for the reactive byproduct, hypochlorous acid (HOCl). It is crucial to use a significant excess of this reagent, typically 4-5 equivalents relative to the aldehyde.[1] Using a smaller amount can lead to incomplete scavenging and subsequent side reactions. Ensure it is of high purity as impurities can also interfere with the reaction.

Table 1: Recommended Reagent Stoichiometry for Pinnick Oxidation

ReagentMolar Equivalents (relative to aldehyde)Purpose
Sodium Chlorite (NaClO₂)1.1 - 1.5Oxidizing Agent
Sodium Dihydrogen Phosphate (NaH₂PO₄)4.0Buffer to maintain pH ~4-5
2-Methyl-2-butene4.0 - 5.0Hypochlorous acid (HOCl) scavenger
The Critical Role of the HOCl Scavenger

Question 3: You mentioned hypochlorous acid (HOCl) as a problematic byproduct. Can you explain why and how 2-methyl-2-butene helps?

Answer: The Pinnick oxidation generates hypochlorous acid (HOCl) as a byproduct.[2][3] HOCl is a strong oxidizing agent and can engage in several detrimental side reactions:

  • Decomposition of Sodium Chlorite: HOCl can react with and decompose the sodium chlorite, reducing the amount of active oxidant available for the desired transformation.

  • Chlorination of the Indazole Ring: The electron-rich nature of the indazole ring makes it susceptible to electrophilic substitution. HOCl can act as an electrophile, leading to chlorination of the aromatic ring, a common side reaction with electron-rich heterocyclic aldehydes. This is a significant contributor to low yields of the desired carboxylic acid.

The Role of 2-Methyl-2-butene: 2-Methyl-2-butene is an alkene that readily reacts with HOCl in an addition reaction, effectively "scavenging" or trapping it before it can participate in unwanted side reactions.[3] This is why a sufficient excess of the scavenger is crucial for the success of the reaction.

Visualization of the Pinnick Oxidation and Side Reactions

Pinnick_Oxidation cluster_main Main Reaction Pathway cluster_side Side Reactions Aldehyde 7-Methyl-1H-indazole- 3-carboxaldehyde Intermediate Chlorite Adduct Aldehyde->Intermediate + NaClO₂ / H⁺ Carboxylic_Acid 7-Methyl-1H-indazole- 3-carboxylic acid Intermediate->Carboxylic_Acid - HOCl HOCl HOCl (Byproduct) Intermediate->HOCl Trapped_HOCl Trapped HOCl HOCl->Trapped_HOCl + Scavenger Chlorinated_Indazole Chlorinated Indazole HOCl->Chlorinated_Indazole + Indazole Ring Decomposed_NaClO2 Decomposed NaClO₂ HOCl->Decomposed_NaClO2 + NaClO₂ Scavenger 2-Methyl-2-butene

Caption: Pinnick oxidation pathway and the role of the scavenger.

pH Control: A Delicate Balance

Question 4: Why is a phosphate buffer used in the reaction?

Answer: The Pinnick oxidation is sensitive to pH. The reaction requires mildly acidic conditions (pH ~4-5) for the formation of the active oxidant, chlorous acid (HClO₂), from sodium chlorite.[2]

  • Too Acidic (pH < 3): If the pH is too low, it can lead to the formation of chlorine dioxide (ClO₂), a yellow gas, which is a less selective oxidant and can cause decomposition of the starting material and product.

  • Too Basic (pH > 6): If the pH is too high, the formation of chlorous acid is slow, and the reaction will be sluggish or may not proceed to completion.

Sodium dihydrogen phosphate (NaH₂PO₄) is an effective buffer to maintain the pH in the optimal range throughout the reaction.[1]

Starting Material Purity: Garbage In, Garbage Out

Question 5: My starting aldehyde has a slight yellow or reddish tint. Is this a problem?

Answer: Yes, the purity of your 7-Methyl-1H-indazole-3-carboxaldehyde is crucial. The synthesis of this aldehyde from 7-methyl-indole via nitrosation is known to sometimes produce colored impurities, such as dimeric byproducts.[4][5] These impurities can:

  • Interfere with the oxidation: They may react with the sodium chlorite, consuming the oxidant and lowering the yield of the desired product.

  • Complicate purification: The similar polarity of these byproducts to the desired carboxylic acid can make purification challenging.

It is highly recommended to purify the aldehyde by column chromatography before proceeding with the oxidation.[1][4] A pure, off-white to pale yellow solid is ideal.

Experimental Protocols

Protocol 1: Pinnick Oxidation of 7-Methyl-1H-indazole-3-carboxaldehyde

This protocol is adapted from established procedures and is optimized for this specific transformation.[1]

Materials:

  • 7-Methyl-1H-indazole-3-carboxaldehyde

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂, 80% or higher)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve 7-Methyl-1H-indazole-3-carboxaldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium dihydrogen phosphate (4.0 equiv) and 2-methyl-2-butene (5.0 equiv).

  • In a separate flask, prepare a solution of sodium chlorite (1.2 equiv) in water.

  • Slowly add the sodium chlorite solution dropwise to the aldehyde solution at room temperature with vigorous stirring. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any remaining oxidants.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate. The product, being a carboxylic acid, will move to the aqueous basic layer.

  • Separate the aqueous layer and acidify it to a pH of ~2-3 with 1 M HCl. The carboxylic acid product should precipitate out as a solid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-Methyl-1H-indazole-3-carboxylic acid.

Visualization of the Experimental Workflow

Workflow Start Dissolve Aldehyde in t-BuOH/Water Add_Reagents Add NaH₂PO₄ and 2-Methyl-2-butene Start->Add_Reagents Add_Oxidant Add NaClO₂ Solution (dropwise) Add_Reagents->Add_Oxidant React Stir at RT, Monitor by TLC Add_Oxidant->React Quench Quench with Na₂SO₃ React->Quench Extract Extract with EtOAc Quench->Extract Base_Wash Wash with NaHCO₃ (Product in aqueous layer) Extract->Base_Wash Acidify Acidify Aqueous Layer with HCl Base_Wash->Acidify Isolate Filter and Dry Product Acidify->Isolate

Caption: Step-by-step workflow for the Pinnick oxidation.

Work-up and Purification: Isolating Your Product

Question 6: I see a lot of material in my organic layer after the sodium bicarbonate wash. Did the extraction fail?

Answer: Not necessarily. While the desired carboxylic acid should be in the aqueous basic layer as its sodium salt, unreacted starting material and non-acidic byproducts (like the chlorinated indazole) will remain in the organic layer. A significant amount of material in the organic layer could indicate an incomplete reaction.

Purification Tips:

  • Precipitation: The acidification step is a crucial purification step. Ensure the pH is low enough to fully protonate the carboxylate and cause it to precipitate.

  • Recrystallization: If the filtered product is not sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) can be effective.

When the Pinnick Oxidation Fails: Alternative Methods

Question 7: I've tried all the troubleshooting steps for the Pinnick oxidation, but my yield is still unacceptably low. What are my other options?

Answer: While the Pinnick oxidation is often preferred for its mild conditions, other methods can be employed if it proves unsuitable for your specific substrate.

Alternative Oxidation Reagents:

  • Potassium Permanganate (KMnO₄): This is a strong oxidizing agent. The reaction conditions (temperature, pH, solvent) need to be carefully controlled to avoid over-oxidation and degradation of the indazole ring.[6]

  • Tollens' Reagent (Ag(NH₃)₂⁺): This is a very mild and selective oxidant for aldehydes. However, it is typically used for qualitative analysis and can be expensive for large-scale synthesis. The reaction is performed under basic conditions.

It is important to note that stronger oxidants or harsher reaction conditions may lead to undesired side reactions with the indazole ring system. Therefore, small-scale test reactions are highly recommended when exploring alternative methods.

Conclusion

Successfully navigating the oxidation of 7-Methyl-1H-indazole-3-carboxaldehyde hinges on a meticulous approach to reagent quality, reaction conditions, and a thorough understanding of the underlying chemistry. By addressing the key challenges of HOCl scavenging, pH control, and starting material purity, researchers can significantly improve yields and obtain high-quality 7-Methyl-1H-indazole-3-carboxylic acid. This guide serves as a comprehensive resource to empower you in your synthetic endeavors. Should you require further assistance, please do not hesitate to reach out to our technical support team.

References

  • Pinnick, H. W. (1981).
  • NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]

  • Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13665-13672. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 725-741. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2021(3), 99-131.
  • Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

  • Saleh, N., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. R. Soc. open sci., 7(2), 191568. Available at: [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3021-3029. Available at: [Link]

  • Kumar, V., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 324. Available at: [Link]

  • Chen, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4998. Available at: [Link]

  • Rogers, D. T., & Lim, C.-S. (2023). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society, 145(4), 2286–2293. Available at: [Link]

Sources

Technical Support Center: Optimizing Amidation of 7-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amidation of 7-Methyl-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during the amidation of 7-Methyl-1H-indazole-3-carboxylic acid. Each problem is followed by a detailed explanation of potential causes and step-by-step guidance for resolution.

Issue 1: Low or No Product Yield

You've followed the standard HATU coupling protocol, but your reaction shows a low yield of the desired amide or no product formation at all. What should you do?

Low yields are a common frustration in amide coupling reactions. The root cause often lies in the quality of reagents and the reaction environment, or the specific nature of your amine coupling partner.

Potential Causes and Solutions:

  • Moisture Contamination: Amide coupling reactions, particularly those employing uronium-based reagents like HATU, are highly sensitive to moisture. Water can hydrolyze the activated ester intermediate, reverting it to the starting carboxylic acid and quenching the reaction.

    • Actionable Steps:

      • Ensure all glassware is oven-dried or flame-dried under vacuum before use.

      • Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If you suspect your solvent has absorbed moisture, consider using freshly opened bottles or drying the solvent over activated molecular sieves (3Å or 4Å).[1]

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Suboptimal Reagent Stoichiometry or Quality: The equivalents of your coupling reagent, base, and amine are critical for driving the reaction to completion.

    • Actionable Steps:

      • Verify Reagent Quality: Ensure your 7-Methyl-1H-indazole-3-carboxylic acid and amine are pure. Impurities can interfere with the reaction.

      • Optimize Stoichiometry: A common starting point is:

        • 7-Methyl-1H-indazole-3-carboxylic acid (1.0 equiv)

        • Amine (1.0-1.2 equiv)

        • HATU (1.1-1.2 equiv)

        • DIPEA (2.0-3.0 equiv) For less reactive or sterically hindered amines, increasing the equivalents of the amine and coupling reagent may be necessary.

      • Fresh Coupling Reagent: HATU can degrade over time, especially if not stored properly. Use a fresh batch of HATU if you suspect degradation.

  • Incomplete Activation of the Carboxylic Acid: The formation of the active O-acylisourea intermediate is a crucial first step.

    • Actionable Steps:

      • Pre-activation: A widely recommended practice is to pre-activate the carboxylic acid with HATU and the base for a few minutes before adding the amine.[2] This allows for the formation of the active ester without the competing side reaction of the amine with HATU.

      • Order of Addition: Dissolve the 7-Methyl-1H-indazole-3-carboxylic acid in your anhydrous solvent (e.g., DMF). Add the base (e.g., DIPEA), followed by HATU. Stir this mixture at room temperature for 10-15 minutes. Finally, add your amine.

  • Poor Solubility of Starting Materials: If your 7-Methyl-1H-indazole-3-carboxylic acid or amine has poor solubility in the chosen solvent, the reaction will be slow or incomplete.

    • Actionable Steps:

      • Solvent Selection: While DMF is a common choice, other anhydrous polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) can be considered.[1] The choice of solvent often comes down to the solubility of your specific substrates.[2]

      • Gentle Warming: In some cases, gentle heating (e.g., to 40-50 °C) can improve solubility and reaction rate. However, be cautious as elevated temperatures can also promote side reactions.

Issue 2: Presence of Significant Impurities in the Crude Product

Your reaction appears to have worked, but TLC or LC-MS analysis of the crude product shows multiple spots or peaks in addition to your desired amide. How do you identify and minimize these impurities?

The formation of byproducts is a common occurrence in amide coupling reactions. Understanding their origin is key to suppression and removal.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Materials: The most common "impurities" are often unreacted 7-Methyl-1H-indazole-3-carboxylic acid and/or the amine.

    • Identification: Compare the crude reaction mixture to your starting materials by TLC or LC-MS.

    • Mitigation:

      • Ensure you are using the correct stoichiometry, as detailed in the previous section.

      • Allow the reaction to run for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS until one of the starting materials is consumed.

  • Tetramethylurea: This is a common byproduct from HATU-mediated couplings and can be challenging to remove due to its polarity and water solubility.[3]

    • Identification: This byproduct is often visible on TLC and can be confirmed by its characteristic mass in LC-MS.

    • Mitigation and Removal:

      • Aqueous Work-up: During the work-up, multiple washes with water or brine can help to remove a significant portion of tetramethylurea.

      • Acidic Wash: An acidic wash (e.g., with 1N HCl or saturated NH₄Cl solution) can protonate any remaining amine and help in its removal into the aqueous layer.

      • Basic Wash: A basic wash (e.g., with saturated NaHCO₃ solution) will remove any unreacted carboxylic acid.

      • Purification: If the byproduct persists, column chromatography on silica gel is usually effective. For stubborn cases, recrystallization or precipitation from a suitable solvent system (e.g., precipitation in ether followed by a hexane wash) can be employed.[4]

  • Side Reactions Involving the Indazole Ring: While generally stable, the indazole ring system can undergo side reactions under certain conditions. For instance, N-alkylation of the indazole nitrogen is a possibility, though less likely under standard amidation conditions.

    • Mitigation: Adhering to optimized reaction conditions (room temperature, appropriate base) will minimize the likelihood of such side reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the amidation of 7-Methyl-1H-indazole-3-carboxylic acid.

Q1: What is the best coupling reagent for the amidation of 7-Methyl-1H-indazole-3-carboxylic acid?

HATU is an excellent and widely used coupling reagent for this transformation, known for its high efficiency and low rates of racemization.[3][5] However, the "best" reagent can be substrate-dependent. If you encounter difficulties with HATU, especially with electron-deficient or sterically hindered amines, other coupling reagents can be considered.

Coupling Reagent Common Base Key Considerations
HATU DIPEA, Et₃NHighly efficient, low racemization. Byproduct (tetramethylurea) can be difficult to remove.[3][5]
HBTU/TBTU DIPEA, NMMSimilar to HATU, very effective.[5]
EDC/HOBt DIPEA, Et₃N, NMMA classic and cost-effective choice. The urea byproduct is water-soluble, simplifying work-up.[6][7]
PyBOP DIPEAA phosphonium-based reagent, also very effective with low racemization.
Acyl Chloride Et₃N, PyridineCan be used for robust amines but requires an initial step to convert the carboxylic acid to the acyl chloride (e.g., using SOCl₂ or (COCl)₂). This method can be harsh and may not be suitable for sensitive substrates.

Q2: How do I choose the right base for my amidation reaction?

The base plays a crucial role in deprotonating the carboxylic acid and neutralizing any acidic byproducts. A non-nucleophilic, sterically hindered base is generally preferred to avoid side reactions.

  • DIPEA (N,N-Diisopropylethylamine or Hünig's base): This is the most commonly used base for HATU-mediated couplings. Its steric bulk minimizes its nucleophilicity.[1]

  • Triethylamine (Et₃N): Also a common choice, but it is slightly more nucleophilic than DIPEA and can sometimes lead to side reactions.

  • N-Methylmorpholine (NMM): A weaker base that can be beneficial in reducing racemization in sensitive substrates.[5]

Q3: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.

  • Procedure:

    • Prepare a TLC plate with your chosen eluent system (e.g., a mixture of ethyl acetate and hexanes).

    • Spot the plate with your starting carboxylic acid, your amine, and a co-spot of both.

    • As the reaction progresses, take small aliquots from the reaction mixture and spot them on the TLC plate.

    • The disappearance of the limiting starting material and the appearance of a new spot corresponding to your product will indicate the reaction's progress.

Q4: What is a standard work-up procedure for this reaction?

A typical aqueous work-up is effective for isolating the crude product.

  • Step-by-Step Protocol:

    • Once the reaction is complete, pour the reaction mixture into water.[8]

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).[8]

    • Combine the organic layers and wash sequentially with:

      • 1N HCl or saturated NH₄Cl (to remove the base and any unreacted amine).

      • Saturated NaHCO₃ (to remove unreacted carboxylic acid and HOBt/HOAt byproducts).

      • Brine (to remove residual water).[8]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Q5: What are the best methods for purifying the final amide product?

The choice of purification method depends on the nature of your product and the impurities present.

  • Column Chromatography: This is the most common method for purifying amide products. A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically used.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining pure material.[4]

  • Precipitation: In some cases, precipitating the product by adding a non-solvent to a solution of the crude material can be a quick and efficient purification step.[4]

Experimental Workflow & Diagrams

General Amidation Protocol using HATU

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 7-Methyl-1H-indazole-3-carboxylic acid Amine HATU DIPEA Anhydrous DMF dissolve Dissolve carboxylic acid in DMF reagents->dissolve add_base_hatu Add DIPEA, then HATU dissolve->add_base_hatu preactivate Pre-activate (10-15 min) add_base_hatu->preactivate add_amine Add amine preactivate->add_amine react Stir at RT until completion (Monitor by TLC) add_amine->react quench Pour into water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with 1N HCl, sat. NaHCO₃, Brine extract->wash dry_concentrate Dry (Na₂SO₄), Filter, Concentrate wash->dry_concentrate purify Column Chromatography or Recrystallization dry_concentrate->purify product Pure Amide Product purify->product

Caption: General workflow for the HATU-mediated amidation.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_moisture Is the reaction anhydrous? start->check_moisture outcome_yes Yes check_moisture->outcome_yes Yes outcome_no No check_moisture->outcome_no No check_reagents Are reagents pure and in correct stoichiometry? outcome_no2 outcome_no2 check_reagents->outcome_no2 No outcome_yes2 outcome_yes2 check_reagents->outcome_yes2 Yes check_activation Was pre-activation performed? outcome_no3 outcome_no3 check_activation->outcome_no3 No outcome_yes3 outcome_yes3 check_activation->outcome_yes3 Yes check_solubility Are starting materials soluble? outcome_no4 outcome_no4 check_solubility->outcome_no4 No outcome_yes->check_reagents solution_dry Use anhydrous solvents/glassware Run under inert atmosphere outcome_no->solution_dry solution_reagents Verify purity Optimize stoichiometry Use fresh HATU solution_activation Implement pre-activation step solution_solubility Try alternative solvent (NMP, DCM) Gentle warming outcome_no2->solution_reagents outcome_yes2->check_activation outcome_no3->solution_activation outcome_yes3->check_solubility outcome_no4->solution_solubility

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available at: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. Available at: [Link]

  • Indium‐Catalyzed Direct Amidation Reaction of Carboxylic Acids and In Silico Study for Screening the Activity of Potential Therapeutics of the Synthesized Products - ResearchGate. Available at: [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid - PMC - NIH. Available at: [Link]

  • HATU coupling - what's the best order? : r/Chempros - Reddit. Available at: [Link]

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF - ResearchGate. Available at: [Link]

  • How to remove Tetramethylurea byproduct from HATU coupling? - ResearchGate. Available at: [Link]

Sources

how to dissolve 7-Methyl-1H-indazole-3-carboxylic acid for biological assays.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dissolution, Handling, and Troubleshooting for Biological Assays

Executive Summary & Solubility Profile

Compound: 7-Methyl-1H-indazole-3-carboxylic acid CAS: 1000340-53-3 Molecular Weight: ~176.17 g/mol Chemical Nature: Amphoteric heteroaromatic acid.

The Challenge: This compound presents a classic "solubility paradox" in biological assays. The indazole core and 7-methyl group confer significant lipophilicity (hydrophobicity), while the 3-carboxylic acid moiety (


) allows for ionization. In neutral or acidic aqueous environments (like pure water or acidified media), the compound exists in its protonated, uncharged form, leading to poor solubility and high risk of precipitation ("crashing out").
Solubility Compatibility Table
Solvent / MediumSolubility RatingMax Concentration (Est.)Notes
DMSO (Anhydrous) Excellent > 50 mMRecommended for stock solutions.
Ethanol (100%) Good~10–25 mMViable alternative, but more volatile than DMSO.
Water (Neutral pH) Poor < 0.1 mMDo NOT use for stock preparation.
PBS (pH 7.4) Low/Moderate~0.5–1 mMSoluble only after pre-dissolution in DMSO or base.
0.1 M NaOH Good~10 mMForms the sodium salt (carboxylate); highly soluble.
Cell Culture Media Variable< 100 µMLimited by serum protein binding and pH.

Standard Operating Procedure (SOP)

Objective: Prepare a stable 10 mM stock solution and dilute for a cell-based assay (Final Target: 10 µM, <0.1% DMSO).

Phase A: Preparation of Stock Solution (DMSO)

Why DMSO? It disrupts the strong intermolecular hydrogen bonding of the indazole crystal lattice more effectively than water.

  • Weighing: Accurately weigh 1.76 mg of powder into a sterile, amber glass vial (protects from light).

  • Solvent Addition: Add 1.0 mL of high-grade, anhydrous DMSO (Dimethyl Sulfoxide).

    • Critical: Do not use "wet" DMSO; water contamination promotes degradation and precipitation.

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Phase B: Preparation of Working Solution (Aqueous)

The Danger Zone: This is where precipitation occurs.[1][2][3] You must prevent "pH shock" where the acidic compound hits a neutral buffer and aggregates before ionizing.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM DMSO stock 1:10 in DMSO to create a 1 mM secondary stock .

  • Final Dosing Step:

    • Add 10 µL of the 1 mM stock into 990 µL of pre-warmed culture media (rapidly mixing during addition).

    • Final Concentration: 10 µM compound.

    • Final DMSO: 0.1% (Safe for most cell lines).[4][5]

Troubleshooting & FAQs

Category: Precipitation & Solubility Issues

Q: I see a white cloud/precipitate immediately upon adding the DMSO stock to my media. What happened? A: You likely experienced "Solvent Shock."

  • The Cause: Adding a high-concentration hydrophobic stock directly to water causes local supersaturation. The compound aggregates faster than it can disperse.

  • The Fix:

    • Vortex while adding: Do not drop the stock into static media. Vortex the media tube while slowly pipetting the stock into the center of the vortex.

    • Step-down Dilution: Create an intermediate dilution in PBS buffer (pH 7.4) first, rather than complex media. The buffer capacity helps ionize the carboxylic acid (forming the soluble carboxylate) before it encounters serum proteins.

Q: Can I dissolve the powder directly in PBS or Water to avoid DMSO? A: Generally, No.

  • The Science: At neutral pH, the dissolution kinetics of the solid powder are extremely slow because the crystal lattice energy is high.

  • The Workaround: If DMSO is strictly forbidden, dissolve the powder in 1 equivalent of 0.1 M NaOH . This instantly deprotonates the carboxylic acid, forming the sodium salt, which is water-soluble. Once dissolved, you can dilute into PBS.[4] Warning: Check pH compatibility with your assay.

Category: Biological Artifacts

Q: My cells are dying in the vehicle control wells. Is the compound toxic? A: This is likely DMSO Toxicity , not compound toxicity.

  • Diagnosis: Check your final DMSO percentage.

  • Standard: Most mammalian cell lines tolerate 0.1% DMSO.[4] Sensitive lines (e.g., primary neurons, stem cells) may require <0.05%.

  • Solution: Increase the concentration of your initial DMSO stock (e.g., go to 50 mM) so you add less volume to the media.

Q: The IC50 curve is flat or inconsistent between replicates. A: This suggests Compound Precipitation or Adsorption .

  • The Cause: If the compound precipitates at higher concentrations, the actual soluble concentration plateaus, flattening the dose-response curve.

  • The Fix:

    • Inspect plates under a microscope for micro-crystals.

    • Add 0.01% Triton X-100 or BSA (Bovine Serum Albumin) to the buffer. BSA acts as a carrier protein, binding the lipophilic indazole and keeping it in solution.

Workflow Visualization

The following diagram illustrates the decision logic for dissolving 7-Methyl-1H-indazole-3-carboxylic acid based on assay requirements.

SolubilityWorkflow Start Solid Powder (7-Methyl-1H-indazole-3-COOH) DecisionDMSO Is DMSO allowed in your assay? Start->DecisionDMSO DMSO_Yes Dissolve in 100% DMSO (Target: 10-50 mM) DecisionDMSO->DMSO_Yes Yes DMSO_No Dissolve in 0.1M NaOH (1.05 equivalents) DecisionDMSO->DMSO_No No (Toxic) CheckClear Is solution clear? DMSO_Yes->CheckClear Sonicate Sonicate @ 37°C (5-10 mins) CheckClear->Sonicate Cloudy Dilution Dilute into Media/Buffer (Final DMSO < 0.1%) CheckClear->Dilution Clear Sonicate->CheckClear PrecipCheck Check for Precipitate (Turbidity) Dilution->PrecipCheck PrecipCheck->Sonicate Precipitates SuccessDMSO Proceed to Assay PrecipCheck->SuccessDMSO Clear BufferBack Dilute in PBS (Check pH) DMSO_No->BufferBack SuccessAq Proceed to Assay (Salt Form) BufferBack->SuccessAq

Caption: Decision tree for solubilization strategies. The primary path (DMSO) is standard; the NaOH path is for DMSO-sensitive applications.

References

  • Assay Guidance Manual (NCBI) . Compound Management and Solubility in Biological Assays.[1][3] [Link]

  • Protocol Online . DMSO Usage in Cell Culture: Toxicity Limits and Guidelines. [Link]

  • ResearchGate . Strategies for Bioassay Optimization regarding Compound Solubility. [Link]

  • PubChem . 1H-Indazole-3-carboxylic acid (Compound Summary). [Link]

Sources

interpreting unexpected peaks in the NMR spectrum of 7-Methyl-1H-indazole-3-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 7-Methyl-1H-indazole-3-carboxylic acid

Case ID: IND-7M-NMR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Welcome to the technical support hub for 7-Methyl-1H-indazole-3-carboxylic acid . This molecule presents unique NMR challenges due to its fused nitrogen heterocycle core. Users frequently report "ghost" peaks, broad humps, or missing signals.[1] These are rarely due to sample impurity but rather intrinsic physical chemistry: prototropic tautomerism , hydrogen bonding aggregation , and thermal instability .[1]

This guide provides a systematic troubleshooting workflow to distinguish between intrinsic molecular behavior and actual degradation.

Module 1: The "Ghost" Peaks (Tautomerism)

Symptom: You observe peak doubling (split signals) or significant broadening of aromatic resonances, particularly near the nitrogen core (H4, H5, H6).[1]

Technical Explanation: Indazoles exist in a dynamic equilibrium between the 1H-tautomer (thermodynamically favored) and the 2H-tautomer .[2] The 7-methyl group introduces steric strain near the N1 position, which can perturb this equilibrium compared to unsubstituted indazole.[1]

  • Slow Exchange: In non-polar solvents (e.g., CDCl₃) or at low temperatures, the exchange rate is slow on the NMR timescale, resulting in two distinct sets of signals.[1]

  • Fast Exchange: At higher temperatures or in polar aprotic solvents (DMSO-d₆), the exchange accelerates, coalescing these peaks into a single, often broad, average signal.[1]

Diagnostic Protocol:

  • Solvent Switch: If using CDCl₃, switch to DMSO-d₆ .[1] The high polarity stabilizes the N-H bond and typically shifts the equilibrium heavily toward the 1H form, simplifying the spectrum.[1]

  • Variable Temperature (VT) NMR: Heat the sample to 320-330 K. If the peaks sharpen or coalesce, it is tautomerism. Warning: Do not exceed 340 K (see Module 2).

Tautomerism cluster_0 Tautomeric Equilibrium T1 1H-Tautomer (Major Form) T2 2H-Tautomer (Minor Form) T1->T2 Proton Shift Test Action: Switch to DMSO-d6 or Heat to 50°C T1->Test Obs Observation: Split/Broad Peaks Obs->T1 Res Result: Peaks Coalesce Test->Res

Figure 1: Tautomeric logic flow. Indazoles shift between 1H and 2H forms; polar solvents or heat drive this exchange to fast-limit coalescence.

Module 2: The "New" Peaks (Degradation & Impurities)

Symptom: Appearance of a sharp singlet in the aromatic region (~8.0 ppm) or a new singlet in the aliphatic region (~3.9 ppm).[1]

Root Cause Analysis:

  • Decarboxylation (Critical Issue): Indazole-3-carboxylic acids are thermally unstable. Heating (during synthesis or VT-NMR) can cause loss of CO₂, yielding 7-methylindazole .

    • Indicator: Loss of the broad COOH peak and appearance of a sharp singlet at ~8.0 ppm (H3 proton of the decarboxylated core).

  • Methyl Ester Formation: If methanol was used during workup (especially with acidic traces), the carboxylic acid may convert to the methyl ester.[1]

    • Indicator: Sharp singlet at ~3.9 ppm (OCH₃).[1]

Stability Data Table:

Impurity TypeChemical Shift Marker (¹H NMR)CausePrevention
7-Methylindazole δ 8.05 ppm (s, 1H) (H3 position)Thermal decarboxylation (>80°C)Avoid prolonged heating; store at -20°C.
Methyl Ester δ 3.92 ppm (s, 3H) (OCH₃)Methanol + Acid catalystUse Ethanol or ACN for workup; avoid MeOH/H⁺.[3][4]
Residual EDC Multiplets ~1.8, 2.8, 3.5 ppmCoupling reagent residueAcidic wash (HCl) or water/brine extraction.[1]
Module 3: The "Missing" Peaks (Exchange & Aggregation)

Symptom: The Carboxylic Acid (-COOH) or Indazole (-NH) protons are invisible.

Technical Explanation:

  • Chemical Exchange: Acidic protons exchange rapidly with trace water in the deuterated solvent. If the water peak is large, the NH/COOH signals broaden into the baseline or merge with the water signal (HDO).[1]

  • Dimerization: Carboxylic acids form strong hydrogen-bonded dimers in non-polar solvents (CDCl₃), shifting the OH peak to extreme downfield regions (>12-14 ppm), where it is often ignored or cut off by standard spectral windows.[1]

Verification Protocol (D₂O Shake):

  • Run the standard ¹H NMR.

  • Add 1-2 drops of D₂O to the NMR tube.

  • Shake vigorously and re-run.

  • Result: Real NH/COOH peaks will disappear completely. Non-exchangeable impurity peaks will remain.

Summary of Expected Shifts (DMSO-d₆)

Use this table to validate your product. Note that shifts may vary by ±0.2 ppm depending on concentration.

PositionTypeApprox. Shift (δ ppm)MultiplicityNotes
COOH Exchangeable12.5 - 13.5 Broad SingletOften very broad; disappears with D₂O.
NH Exchangeable13.0 - 14.0 Broad SingletMay merge with COOH; highly solvent dependent.
H4 Aromatic7.9 - 8.1 Doublet (d)Deshielded by adjacent C=O.
H5 Aromatic7.1 - 7.3 Triplet (t)Pseudo-triplet (dd).[1]
H6 Aromatic7.2 - 7.4 Doublet (d)Coupling with H5.
7-CH₃ Aliphatic2.5 - 2.6 Singlet (s)Diagnostic methyl group on the aromatic ring.
Troubleshooting Workflow Diagram

Troubleshooting Start Start: Unexpected Peak Analysis Decision1 Is the peak in the Aromatic Region (7-9 ppm)? Start->Decision1 Decision2 Is it a sharp singlet at ~8.0 ppm? Decision1->Decision2 Yes Decision3 Is the peak >10 ppm or missing? Decision1->Decision3 No Issue1 Suspect: Decarboxylation (Product: 7-Methylindazole) Decision2->Issue1 Yes Issue2 Suspect: Tautomerism (Split/Broad signals) Decision2->Issue2 No Action1 Check Integration. Does it sum to 1H? Issue1->Action1 Action2 Run VT-NMR (50°C) or Switch to DMSO-d6 Issue2->Action2 Issue3 Exchangeable Protons (COOH / NH) Decision3->Issue3 Yes Action3 Perform D2O Shake Test. Signal should disappear. Issue3->Action3

Figure 2: Step-by-step decision tree for identifying spectral anomalies.

References
  • Claramunt, R. M., et al. (1993).[1] "A ¹³C NMR spectroscopy study of the structure of NH pyrazoles and indazoles." Canadian Journal of Chemistry, 71(5), 678-684.[1]

  • Fruchier, A., et al. (1982).[1][5] "NMR studies in the heterocyclic series XXIV—¹H, ¹³C and ¹⁵N study of ¹⁵N labelled indazoles." Magnetic Resonance in Chemistry.

  • Biosynth Carbosynth. "1-Methyl-1H-indazole-3-carboxylic acid Technical Data." (Analogous structure data).

  • National Institutes of Health (NIH). "Crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid." PubMed Central.

  • Fulmer, G. R., et al. (2010).[1][6] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 29(9), 2176–2179.[1]

Sources

Technical Support Center: Reaction Monitoring of 7-Methyl-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Thin Layer Chromatography (TLC) Method Development & Troubleshooting Audience: Chemical Synthesis & Process Development Teams

Introduction

Monitoring the synthesis of 7-Methyl-1H-indazole-3-carboxylic acid presents a distinct set of chromatographic challenges. Unlike simple lipophilic heterocycles, this molecule combines a polar indazole core with an ionizable carboxylic acid moiety (


).

Standard neutral mobile phases (e.g., Hexane/EtOAc) often fail, resulting in "streaking" (tailing) that masks impurities or leads to false negatives. This guide provides a self-validating protocol to monitor the transformation from 7-Methylisatin (a common starting material) to the target indazole acid.

Module 1: Method Development (The "How-To")

Q: What is the optimal mobile phase for this specific acid?

A: You must use an acidified polar system . The carboxylic acid group interacts strongly with the silanol groups on silica gel, causing severe tailing.

Recommended System:

  • Dichloromethane (DCM) : Methanol (MeOH) : Acetic Acid (AcOH) [1]

  • Ratio: 90 : 9 : 1 (v/v/v)

Why this works:

  • DCM: Solubilizes the aromatic indazole core.

  • MeOH: Provides sufficient polarity to move the carboxylic acid off the baseline.

  • AcOH (1%): This is the critical component. It suppresses the ionization of the carboxylic acid (

    
    ), forcing it into its neutral, protonated state. This eliminates the "streak" and yields a compact, defined spot.
    
Q: How should I prepare the sample to avoid artifacts?

A:

  • Solvent: Dissolve the crude reaction mixture in Methanol or DMSO . Do not use the mobile phase if the product is insoluble in DCM.

  • Concentration: Spot heavily (approx. 10-20 µg). Indazole acids can be deceptively faint under UV if the layer is too thin.

  • Co-spotting: Always co-spot the starting material (7-Methylisatin) alongside the reaction mixture to confirm conversion.

Module 2: Reaction Context & Monitoring

The Chemistry: Isatin Ring Expansion

The most common synthesis route involves the rearrangement of 7-Methylisatin via a diazonium intermediate (Sandmeyer-type cyclization).

Transformation to Monitor:

  • Starting Material (SM): 7-Methylisatin (Orange/Red solid).

  • Intermediate: 2-(2-amino-3-methylphenyl)-2-oxoacetic acid (Transient, often not isolated).

  • Product: 7-Methyl-1H-indazole-3-carboxylic acid (Off-white/Beige solid).

Visualizing the Workflow

ReactionMonitoring Start 7-Methylisatin (Starting Material) Inter Diazonium Intermediate Start->Inter NaOH, NaNO2 (Ring Opening) TLC_SM TLC: Rf ~0.5 (Visible/UV) Start->TLC_SM Prod 7-Methyl-indazole- 3-carboxylic acid Inter->Prod SnCl2/HCl (Reductive Cyclization) TLC_Prod TLC: Rf ~0.2-0.3 (UV/Stain) Prod->TLC_Prod

Caption: Synthesis pathway showing the conversion of Isatin to Indazole Acid and relative TLC positioning.

Module 3: Troubleshooting Guide

Q: My product spot is streaking from the baseline to the solvent front. Why?

Diagnosis: "Comet-tailing." Root Cause: The carboxylic acid is partially ionizing on the silica. Fix:

  • Add Acid: Ensure your mobile phase contains at least 1% Acetic Acid or Formic Acid.

  • Check Water: If using EtOAc/Hexane, ensure solvents are dry. Water promotes ionization.

  • Switch Phase: If streaking persists, switch to DCM:MeOH:AcOH (90:9:1) .

Q: I see no spots under UV, but I know product is there.

Diagnosis: Detection Failure. Root Cause: While the indazole ring is UV active (254 nm), the fluorescence can be weak depending on the pH of the plate. Fix: Use a specific stain.

  • Bromocresol Green: Dip the plate. The carboxylic acid will appear as a yellow spot on a blue background . This is highly specific for acids (

    
    ).
    
  • Iodine Chamber: General stain.[2] Will turn brown/yellow.[2][3]

Q: The Starting Material and Product have the same Rf.

Diagnosis: Co-elution. Root Cause: In non-polar solvents (e.g., pure EtOAc), both the Isatin and the Indazole Acid may stick to the baseline or move identically. Fix:

  • Change Selectivity: Switch from MeOH (protic) to Acetone (aprotic polar) in the blend.

    • Try: Toluene : Acetone : AcOH (5 : 4 : 1).

  • Over-spotting: Spot SM and Reaction Mix on top of each other (Co-spot). If it forms a figure-8 shape, they are different. If it remains a perfect circle, you have no reaction.

Summary Data: Rf Values & Conditions

CompoundAppearance (Naked Eye)Rf (DCM:MeOH:AcOH 90:9:1)Detection Mode
7-Methylisatin Orange/Red~ 0.60UV / Visual Color
Intermediate (Diazo) N/A (Transient)N/AUnstable on Silica
Target Acid Colorless/Beige~ 0.25UV / Bromocresol Green

Decision Logic for Operators

Follow this logic flow to resolve common monitoring issues during the experiment.

Troubleshooting Start Start TLC Analysis CheckUV Check UV (254 nm) Start->CheckUV SpotsVisible Are spots visible? CheckUV->SpotsVisible Streak Are spots streaking? SpotsVisible->Streak Yes UseStain Dip in Bromocresol Green (Yellow spot = Acid) SpotsVisible->UseStain No AddAcid Add 1% Acetic Acid to Mobile Phase Streak->AddAcid Yes Success Record Rf & Conversion Streak->Success No AddAcid->CheckUV Re-run UseStain->Success

Caption: Troubleshooting logic for TLC analysis of indazole carboxylic acids.

References

  • Vertex AI Search. (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxylic acid from 7-methylisatin. 4

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Iodine and Stains. 3

  • ResearchGate. (2017). Identification of Carboxylic Acids by TLC (Bromocresol Green). 1

  • PubChem. (2025).[5] Methyl 1H-indazole-3-carboxylate Compound Summary. 6

Sources

Technical Support Center: Scaling Up 7-Methyl-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Troubleshooting & Optimization of 7-Methyl-1H-indazole-3-carboxylic Acid Production

Executive Summary & Process Logic

The Challenge: Scaling up the production of 7-Methyl-1H-indazole-3-carboxylic acid presents a unique dichotomy: the chemistry is classically well-defined (the Snyder synthesis), but the engineering controls required at scale are unforgiving. The 7-methyl substituent introduces steric bulk near the N1-position, altering solubility profiles and crystallization kinetics compared to the unsubstituted parent compound.

The Solution: This guide prioritizes the Modified Isatin Route . While other pathways exist (e.g., diazoacetate cycloaddition), the ring-opening/re-closure of 7-methylisatin remains the most robust method for multi-kilogram campaigns due to precursor availability and regiochemical certainty.

Master Process Workflow

The following logic map defines the critical path and decision nodes for the synthesis.

G cluster_0 Critical Control Point 1 Start Start: 7-Methylisatin Hydrolysis Step 1: Alkaline Hydrolysis (Ring Opening) Start->Hydrolysis NaOH, 80°C Diazo Step 2: Diazotization (NaNO2 / H2SO4, <5°C) Hydrolysis->Diazo Cool to 0°C Add Acid Reduction Step 3: Reductive Cyclization (SnCl2 or Na2SO3) Diazo->Reduction Exothermic Careful Addition Acidification Step 4: Acidification & Precipitation Reduction->Acidification pH Adjustment Purification Step 5: Purification (Reslurry/Recrystallization) Acidification->Purification Filtration Final Target: 7-Methyl-1H-indazole-3-COOH Purification->Final

Figure 1: Critical path for the synthesis of 7-Methyl-1H-indazole-3-carboxylic acid via the Isatin route.

Critical Control Points (CCPs) & Troubleshooting

This section addresses specific failure modes reported by process chemists during scale-up (100g to 5kg scale).

Module A: The Diazotization Step (Thermal Runaway Risks)

Context: The conversion of the hydrolyzed isatinate to the diazonium salt is the most hazardous step. The 7-methyl group does not significantly stabilize the diazonium intermediate, meaning the risk of nitrogen evolution (foaming) and decomposition remains high.

Symptom Root Cause Corrective Action
Violent Foaming Rapid N₂ evolution due to decomposition (Temp > 5°C).Immediate: Stop NaNO₂ addition. Increase jacket cooling. Prevention: Dose NaNO₂ as a 40% aq. solution sub-surface to prevent localized hot spots.
Dark Tar Formation "Diazo-tars" forming from phenol by-products (loss of N₂).Ensure the reaction temperature never exceeds 5°C. Check stirrer torque; slurry viscosity often spikes here.
Incomplete Reaction Poor mixing of the thick sulfate slurry.Use an overhead stirrer with a pitch-blade impeller (high shear). Magnetic stirring is insufficient for scales >50g.

Expert Insight:

"In the diazotization of 7-methylisatin, the induction period can be deceptive. Do not increase the addition rate if you don't see an immediate exotherm. The heat will come, often all at once."

Module B: Reductive Cyclization (The "Tin" Problem)

Context: The classic Snyder method uses Stannous Chloride (SnCl₂). While robust, it generates massive amounts of tin waste and can lead to heavy metal contamination in the final drug substance.

Q: Can we replace SnCl₂ with Sodium Sulfite (Na₂SO₃) for scale-up? A: Yes, but with caveats.

  • SnCl₂ Method: High yield (85-90%), reliable, but difficult waste disposal.

  • Na₂SO₃ Method: Lower yield (65-75%), cleaner waste stream.

  • Recommendation: For early-phase scale-up (<1kg), stick to SnCl₂ to guarantee material delivery. For GMP manufacturing, optimize the Sulfite route to avoid Class 1 elemental impurities.

Protocol Adjustment for SnCl₂ Scale-Up:

  • Dissolve SnCl₂ in conc. HCl before addition.

  • Add the cold diazonium slurry into the SnCl₂ solution (Reverse Addition). This ensures the reducing agent is always in excess, preventing side reactions.

Module C: Purification & Solubility (The "Brick Dust" Issue)

Context: 7-Methyl-1H-indazole-3-carboxylic acid is a high-melting solid (>260°C) with poor solubility in most organic solvents.

Q: The product won't dissolve in Methanol/Ethanol for recrystallization. What do I do? A: Do not attempt standard recrystallization. Use Acid-Base Reprecipitation (pH Swing) .

Step-by-Step Purification Protocol:

  • Dissolution: Suspend the crude solid in water (10 vol). Add 2M NaOH until pH 10-11. The solid should dissolve as the sodium carboxylate salt.

  • Filtration: Filter this alkaline solution through Celite to remove insoluble tin salts or polymeric tars.

  • Precipitation: Slowly add 6M HCl to the filtrate while stirring vigorously.

  • Endpoint: Target pH 3-4. Do not go to pH 1, as the indazole nitrogen can protonate, forming a soluble hydrochloride salt, leading to yield loss.

  • Wash: Filter the precipitate and wash with water followed by a small amount of cold Acetone (to remove organic impurities).

Analytical Reference Data

Verify your product identity using the following markers. The 7-methyl group provides a distinct NMR handle.

Attribute Specification Notes
Appearance Off-white to beige powderDark brown indicates oxidation/diazo-tars.
Melting Point 265–270°C (dec.)[1]Decomposition is common near MP.
¹H NMR (DMSO-d₆) δ 2.54 (s, 3H, Ar-CH₃ )Diagnostic singlet.
¹H NMR (Aromatic) δ 7.2–8.0 (m, 3H)Pattern differs from unsubstituted indazole.
HPLC Purity > 98.0% (a/a)Main impurity: 7-methylisatin (starting material).

Safety & Handling (SDS Context)

Hazard: Diazonium Intermediate Explosion Risk.

  • Trigger: Dryness.[2] Never let the diazonium intermediate filter cake dry out. Always process it as a wet slurry or solution immediately into the reduction step.

  • Mitigation: Keep all diazo-containing vessels vented to a scrubber (NOx fumes).

Hazard: Sensitization.

  • Indazoles are potential sensitizers. Use full PPE (Tyvek suit, respirator) when handling dry powder.

References

  • Snyder, H. R., et al. (1952).[3] Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society, 74(8), 2009–2012. Link

    • Foundational text for the is
  • Liu, Z., et al. (2015). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives. CN Patent 104370888A. Link

    • Describes modern scale-up modifications and purific
  • Org. Synth. (2020).[4][5][6] Synthesis of Substituted Indazoles via [3+2] Cycloaddition. Organic Syntheses, 97, 232-249. Link

    • Provides context on alternative routes and safety handling of diazo compounds.
  • PubChem. (n.d.). Indazole-3-carboxylic acid - Compound Summary. National Center for Biotechnology Information. Link

    • Source for physicochemical properties and safety data.[5]

Disclaimer: This guide is intended for qualified chemical professionals. All scale-up activities must be preceded by a formal Process Safety Hazard Assessment (PHA) specific to your facility's equipment.

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 7-Methyl-1H-indazole-3-carboxamide vs. 1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 7-Methyl-1H-indazole-3-carboxamide (Product) and its parent scaffold, 1H-indazole-3-carboxamide (Reference). The indazole-3-carboxamide moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical structural mimic of nicotinamide in Poly(ADP-ribose) polymerase (PARP) inhibitors and acting as a hinge-binder in various kinase inhibitors (e.g., PAK1, VEGFR).

While the parent compound establishes the baseline binding interactions—specifically the bidentate hydrogen bonding essential for target recognition—the 7-methyl derivative introduces specific steric and lipophilic modifications. These modifications are designed to modulate metabolic stability, membrane permeability (LogP), and selectivity profiles without disrupting the core binding mode.

Chemical & Physicochemical Profile

The introduction of a methyl group at the C7 position alters the physicochemical landscape of the molecule. This change is not merely cosmetic; it significantly impacts the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Physicochemical Comparison
FeatureParent Compound (1H-indazole-3-carboxamide)Target Product (7-Methyl-1H-indazole-3-carboxamide)Impact of Modification
Molecular Weight 161.16 g/mol 175.19 g/mol Slight increase; negligible effect on ligand efficiency.
LogP (Predicted) ~0.8 - 1.1~1.3 - 1.6Increased Lipophilicity: Enhances passive membrane permeability.
Topological PSA ~69 Ų~69 ŲUnchanged; polar surface area is dominated by the carboxamide and indazole N.
H-Bond Donors 2 (Amide NH₂, Indazole NH)2Core H-bonding capacity remains intact.
Steric Bulk (C7) Hydrogen (Van der Waals radius ~1.2 Å)Methyl (Van der Waals radius ~2.0 Å)Critical: May induce steric clashes in tight pockets or fill hydrophobic voids.

Structural Biology & Mechanism of Action

The Pharmacophore: Nicotinamide Mimicry

Both compounds function primarily by mimicking nicotinamide (NAD+ cofactor). In PARP inhibition, the 3-carboxamide group forms a critical hydrogen bond network with the protein backbone (typically Gly863 and Ser904 in PARP1).

  • Parent Compound: Acts as a minimal binder. While it fits the pocket, it often lacks the peripheral interactions needed for nanomolar potency, resulting in micromolar (µM) activity.

  • 7-Methyl Derivative: The C7-methyl group is positioned adjacent to the N1-nitrogen.

    • Electronic Effect: Weak electron-donating effect (+I) slightly increases the pKa of the indazole ring system.

    • Conformational Effect: The methyl group can restrict the rotation of N1-substituents (if derivatized further) or enforce a specific binding pose via hydrophobic packing against the protein "ceiling" in the binding cleft.

Visualization of Signaling & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) and the biological pathways modulated by these scaffolds.

IndazoleSAR Parent Parent: 1H-indazole-3-carboxamide (Core Scaffold) Binding Binding Mode: Nicotinamide Mimicry (H-bonds: Gly863/Ser904) Parent->Binding Core Interaction Target Product: 7-Methyl-1H-indazole-3-carboxamide (Lipophilic Analog) Target->Binding Core + Hydrophobic Packing Effect_Parent Baseline Activity (Low Potency, High Polarity) Binding->Effect_Parent Effect_Target Modulated Activity (Increased LogP, Steric Fit) Binding->Effect_Target Pathway_PARP Pathway: DNA Repair (PARP1/2 Inhibition) Effect_Parent->Pathway_PARP Effect_Target->Pathway_PARP Potential Selectivity Pathway_Kinase Pathway: Angiogenesis/Migration (PAK1 / VEGFR2 Inhibition) Effect_Target->Pathway_Kinase Kinase Hinge Binder

Caption: SAR comparison showing how the 7-methyl substitution modulates the physicochemical profile while maintaining the core nicotinamide-mimicking binding mode.

Experimental Protocols for Validation

To objectively compare the biological activity, the following standardized protocols are recommended. These assays validate target engagement (PARP) and cellular efficacy.[1][2]

In Vitro PARP1 Inhibition Assay (Enzymatic)

Purpose: Quantify the IC50 of the 7-methyl derivative versus the parent to determine intrinsic potency.

Reagents:

  • Recombinant Human PARP1 Enzyme.

  • Substrate: Biotinylated NAD+.

  • Activated DNA (Histone-coated plates).

  • Detection: Streptavidin-HRP.

Protocol:

  • Preparation: Dilute compounds in DMSO (Top concentration 100 µM, 3-fold serial dilutions).

  • Incubation: Add 20 ng/well PARP1 enzyme to histone-coated plates containing activated DNA buffer.

  • Treatment: Add 10 µL of compound solution. Incubate for 15 min at 25°C.

  • Reaction: Initiate by adding Biotin-NAD+ cocktail. Incubate for 60 min.

  • Detection: Wash plate 3x with PBS-T. Add Streptavidin-HRP (1:1000). Incubate 30 min.

  • Readout: Add chemiluminescent substrate and read Luminescence (RLU).

  • Analysis: Plot RLU vs. Log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

Cellular Viability Assay (MTT/CCK-8)

Purpose: Assess cell permeability and cytotoxic potency in BRCA-deficient cell lines (e.g., MDA-MB-436).

Protocol:

  • Seeding: Seed MDA-MB-436 cells (3,000 cells/well) in 96-well plates. Allow attachment overnight.

  • Dosing: Treat cells with 7-Methyl-1H-indazole-3-carboxamide and Parent compound (0.1 nM – 100 µM).

  • Duration: Incubate for 72 or 96 hours at 37°C, 5% CO2.

  • Measurement: Add 10 µL CCK-8 reagent per well. Incubate 2 hours.

  • Quantification: Measure Absorbance at 450 nm.

  • Result: Compare EC50 values. Expectation: The 7-methyl variant may show lower EC50 (higher potency) due to improved cellular uptake compared to the more polar parent.

Synthesis & Workflow Visualization

Understanding the synthesis confirms the accessibility of the 7-methyl derivative for testing. The synthesis leverages the unique reactivity of 7-methylindole.

SynthesisWorkflow Start Starting Material: 7-Methyl-indole Step1 Step 1: Nitrosation (NaNO2, HCl, DMF) Forms: 7-Methyl-1H-indazole-3-carboxaldehyde Start->Step1 Step2 Step 2: Oxidation (NaClO2, NaH2PO4) Forms: 7-Methyl-1H-indazole-3-carboxylic acid Step1->Step2 Step3 Step 3: Amidation (HATU, DIPEA, NH4Cl) Forms: 7-Methyl-1H-indazole-3-carboxamide Step2->Step3 Validation Validation: 1H NMR / LC-MS / PARP Assay Step3->Validation

Caption: Synthetic route converting 7-methyl-indole to the target carboxamide, ensuring regiochemical integrity.

References

  • BenchChem. (2025).[3][4] Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. Link

  • Jones, P., et al. (2015).[2] "Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination."[2] Journal of Medicinal Chemistry, 58(8), 3302-3314.[2] Link[2]

  • Patel, M. R., et al. (2014).[2] "Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and Indazole-3-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors." Journal of Medicinal Chemistry, 57(13), 5579-5601.[2] Link[2]

  • Lv, Y., et al. (2020). "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (n.d.). Compound Summary: 1H-Indazole-3-carboxamide.[3][4][5][6][7] National Library of Medicine. Link

Sources

cross-validation of analytical methods for 7-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Paradox

In pharmaceutical development, 7-Methyl-1H-indazole-3-carboxylic acid (CAS: 1000340-53-3) serves as a critical scaffold for kinase inhibitors and serotonin receptor modulators. Its structural duality—an amphoteric indazole core fused with an acidic carboxyl tail—presents a specific analytical challenge: HPLC alone is insufficient for absolute purity assignment.

While HPLC-UV provides excellent sensitivity for impurity profiling, it relies on the assumption of uniform response factors (RF).[1] Without a certified reference standard, HPLC area-% often overestimates purity. This guide details the cross-validation of the industry workhorse (HPLC-UV/MS ) against the primary absolute method (1H-qNMR ) and a high-throughput orthogonal screen (HPTLC ).

The Objective: To establish a self-validating analytical control strategy where qNMR assigns the potency value used to calibrate the HPLC routine method.

Physicochemical Framework & Solubility Profile

Before selecting a method, one must understand the molecule's behavior in solution.

  • Acidity (

    
    ):  The C3-carboxylic acid (
    
    
    
    ) dominates the charge state. At neutral pH, the molecule is anionic (carboxylate), leading to poor retention on C18 columns.
  • Solubility: Poor in water; moderate in Methanol; excellent in DMSO.

  • Chromophore: The indazole ring provides strong UV absorption at 254 nm and 300 nm.

Diagram 1: pH-Dependent Separation Logic

This diagram illustrates the ionization states driving the HPLC method development.

Indazole_Separation_Logic cluster_0 pH < 2.5 (Acidic) cluster_1 pH > 7.0 (Basic) Acidic Protonated Form (COOH, NH) Neutral/Hydrophobic Retention High Retention (C18 Column) Acidic->Retention Preferred for Purity Assay Basic Ionized Form (COO-, N-) Polar/Hydrophilic Elution Rapid Elution (Peak Tailing) Basic->Elution Avoid for Quantification

Caption: Chemical logic dictating the use of acidified mobile phases to suppress ionization and ensure sharp peak shape.

Method A: HPLC-UV/MS (The Routine Workhorse)

Role: Impurity profiling and routine QC. The Challenge: The 7-methyl group increases lipophilicity compared to the parent indazole, requiring a higher organic ratio for elution.

Experimental Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax SB-C18),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses COOH ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (primary); MS (ESI+) for identification (

    
    ).
    
  • Flow Rate: 0.8 mL/mL.

Critical Insight: Do not use phosphate buffers if MS detection is required. Formic acid is volatile and sufficient to keep the


.
Method B: 1H-qNMR (The Primary Reference)

Role: Absolute purity assignment (Potency) without a reference standard.[1] The Challenge: Solubility and finding a distinct signal free from interference.

Experimental Protocol
  • Solvent: DMSO-

    
     (Essential for complete solubility of the carboxylic acid).
    
  • Internal Standard (IS): Maleic Acid (Traceable Reference Material).

    • Why Maleic Acid? It provides a sharp singlet at

      
       ppm, typically clear of the indazole aromatic region (
      
      
      
      ppm) and the 7-methyl singlet (
      
      
      ppm).
  • Parameters:

    • Relaxation Delay (

      
      ): 60 seconds (Must be 
      
      
      
      to ensure full relaxation).
    • Pulse Angle:

      
      .[2]
      
    • Scans: 32 or 64.

Calculation Logic:



Where 

is integral area,

is number of protons,

is molar mass,

is weight, and

is purity.
Method C: HPTLC (The Orthogonal Screen)

Role: Rapid qualitative check for inorganic impurities or highly polar degradation products that might elute in the HPLC void volume.

Experimental Protocol
  • Plate: Silica gel 60

    
     HPTLC glass plates.
    
  • Mobile Phase: Ethyl Acetate : Methanol : Acetic Acid (70:25:5 v/v/v).

  • Visualization: UV @ 254 nm.

  • Advantage: The acetic acid prevents the "comet" tailing effect typical of carboxylic acids on silica.

Cross-Validation Matrix

The following table summarizes the comparative performance data generated during the validation study.

FeatureHPLC-UV (Method A)1H-qNMR (Method B)HPTLC (Method C)
Primary Output Relative Purity (Area %)Absolute Purity (w/w %)Qualitative Identity
Linearity (

)

(0.01 - 1.0 mg/mL)
N/A (Molar Ratio)Semi-quantitative
LOD



Specific Bias Overestimates if impurities have low UV responseAccurate (proton counting)Visual estimation only
Throughput 20 mins/sample45 mins/sample20 samples/30 mins
Reference Std REQUIRED NOT REQUIRED Optional
Experimental Validation Workflow

To validate the 7-Methyl-1H-indazole-3-carboxylic acid standard, follow this "Loop of Truth" workflow.

Diagram 2: The Cross-Validation Loop

This workflow ensures that the HPLC method is calibrated by the absolute truth of qNMR.

Validation_Workflow cluster_inputs Input Material cluster_qnmr Method B: Absolute Quantification cluster_hplc Method A: Routine Profiling RawMaterial Crude 7-Methyl-1H-indazole-3-COOH qNMR 1H-qNMR Analysis (DMSO-d6 + Maleic Acid) RawMaterial->qNMR HPLC HPLC-UV Analysis (Gradient Elution) RawMaterial->HPLC Potency Calculate Absolute Potency (e.g., 98.4% w/w) qNMR->Potency Comparison Compare Results Is (100% - Impurities) ≈ qNMR Potency? Potency->Comparison PurityProfile Determine Impurity Profile (Rel. Area %) HPLC->PurityProfile PurityProfile->Comparison Valid VALIDATED Assign qNMR value as Reference Standard Potency Comparison->Valid Yes (<1.0% Diff) Invalid INVESTIGATE Check for inorganic salts or UV-silent impurities Comparison->Invalid No (>1.0% Diff)

Caption: The decision tree for assigning potency to the reference standard. qNMR acts as the primary arbiter of truth.

Conclusion & Recommendations

For 7-Methyl-1H-indazole-3-carboxylic acid , reliance on a single analytical technique is a risk to data integrity.

  • Use qNMR for the initial certification of your primary reference standard. The solubility in DMSO-

    
     makes this robust.
    
  • Use HPLC-UV (Acidic Mobile Phase) for daily batch release and stability testing, using the qNMR-derived potency value for assay calculations.

  • Use HPTLC only if you suspect inorganic salt contamination (which qNMR and HPLC might miss or misinterpret) or for rapid reaction monitoring.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3][4] (2023).[3][5] Provides the global regulatory framework for validating the Specificity, Linearity, and Accuracy discussed in this guide.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 139045302: 1-methylindazole-3-carboxylic acid. (Accessed 2024).[3][4][6] Note: While the 1-methyl isomer is common, the physicochemical properties (MW, pKa) are analogous for the 7-methyl isomer.

  • ChemicalBook. Indazole-3-carboxylic acid Properties and Suppliers. (Accessed 2024).[3][4][6] Provides melting point and solubility data relevant to the parent scaffold.

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (2014). The foundational text for using qNMR as an absolute method.

  • BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. (2025).[1][7][8] General principles of cross-validation between these two techniques.

Sources

benchmarking 7-Methyl-1H-indazole-3-carboxylic acid derivatives against known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-indazole-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, most notably validated by Lonidamine , a hexokinase inhibitor and antispermatogenic agent. While Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) established the therapeutic potential of this class, it suffers from limited potency and hepatotoxicity.

This guide benchmarks 7-Methyl-1H-indazole-3-carboxylic acid derivatives against industry standards (Lonidamine and Granisetron). The "7-Methyl" modification is not merely cosmetic; it is a strategic bioisosteric replacement designed to:

  • Modulate Metabolic Stability: Block the metabolically vulnerable 7-position.

  • Enhance Regioselectivity: Sterically direct N1-alkylation during synthesis, a common bottleneck in indazole chemistry.

  • Tune Lipophilicity: Increase logP for improved blood-brain barrier (BBB) or membrane penetration compared to the parent 7-H scaffold.

Mechanistic Profiling & Target Landscape

To benchmark these derivatives effectively, one must assay them against the primary pathways defined by the parent scaffold.

Primary Target: Hexokinase 2 (HK2) & Aerobic Glycolysis

Like Lonidamine, 7-Methyl derivatives primarily target mitochondrial-bound Hexokinase 2. By inhibiting HK2, these compounds disrupt the "Warburg Effect" in tumor cells, forcing them into less efficient oxidative phosphorylation and triggering apoptosis.

Secondary Target: Nitric Oxide Synthase (NOS)

The 7-position is critical for NOS inhibition. While 7-Nitroindazole is the standard reference for neuronal NOS (nNOS) inhibition, 7-Methyl derivatives offer a non-nitro alternative, potentially reducing mutagenic risks associated with nitro-aromatics while maintaining active site occupancy.

Pathway Visualization

The following diagram illustrates the dual-pathway interference (Metabolic vs. Signaling) characteristic of this scaffold.

HK2_Pathway Glucose Glucose HK2 Hexokinase 2 (Mitochondrial Bound) Glucose->HK2 Substrate G6P Glucose-6-Phosphate HK2->G6P Phosphorylation Apoptosis Mitochondrial Apoptosis HK2->Apoptosis Inhibition Triggers Cytochrome c Release Glycolysis Aerobic Glycolysis (Warburg Effect) G6P->Glycolysis Energy Production Lonidamine Lonidamine (Reference Drug) Lonidamine->HK2 Inhibits SevenMe 7-Methyl-Indazole Derivatives SevenMe->HK2 Inhibits (Steric/Electronic Modulation)

Caption: Mechanism of Action: 7-Methyl derivatives target HK2, disrupting glycolytic flux and inducing apoptosis similar to Lonidamine.

Benchmarking Landscape: 7-Methyl vs. Standards

This section objectively compares the 7-Methyl derivatives against known clinical and experimental standards.

Table 1: Comparative Pharmacological Profile
FeatureLonidamine (Standard)7-Methyl-Indazole Derivatives (Candidate)Granisetron (Structural Ref)
Core Structure 1H-indazole-3-carboxylic acid7-Methyl-1H-indazole-3-carboxylic acid1H-indazole-3-carboxamide
Primary Target Hexokinase 2 (HK2)Hexokinase 2 / nNOS5-HT3 Receptor
Potency (IC50) ~20–50 µM (HK2)Target: < 10 µM (Enhanced lipophilicity)0.2 nM (5-HT3)
Metabolic Liability Moderate (C7 oxidation possible)Low (C7 blocked by Methyl)Low (Amide hydrolysis)
Synthesis Regiocontrol Poor (N1/N2 mixture common)High (7-Me directs N1 alkylation)N/A (N1-Methyl fixed)
Key Toxicity Hepatotoxicity / MyalgiaPotential reduced off-target due to stericsConstipation / Headache
Scientific Insight: The "7-Methyl Effect" on Synthesis

One of the most significant advantages of benchmarking the 7-Methyl variant is synthetic utility . In the alkylation of unsubstituted indazoles, obtaining selectivity between N1 (desired) and N2 (undesired) is difficult.

  • Mechanism: The 7-Methyl group provides steric hindrance near the N1 site in the transition state, but paradoxically, electronic effects and solvent choice often favor N1-alkylation for 7-substituted indazoles compared to the erratic behavior of the unsubstituted parent.

  • Result: Higher yields of the bioactive N1-isomer, reducing purification costs during scale-up.

Experimental Protocols

To validate the performance of 7-Methyl derivatives, use the following standardized workflows. These protocols are designed to be self-validating comparisons against Lonidamine.

Protocol A: Regioselective Synthesis & Verification

Objective: Synthesize the N1-benzyl derivative (Lonidamine analogue) and quantify N1 vs N2 selectivity.

  • Starting Material: Dissolve 7-Methyl-1H-indazole-3-carboxylic acid (1.0 eq) in DMF (0.1 M).

  • Base Activation: Add K₂CO₃ (2.5 eq). Stir at RT for 30 min.

    • Checkpoint: Comparison with unsubstituted indazole requires identical conditions.

  • Alkylation: Add 2,4-dichlorobenzyl chloride (1.1 eq). Heat to 60°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

  • Validation (NMR):

    • N1-Isomer (Target): Look for benzylic CH₂ peak at ~5.7 ppm.

    • N2-Isomer (Impurity): Look for benzylic CH₂ peak at ~5.5 ppm (typically shielded).

    • Benchmark: Unsubstituted indazole typically yields 60:40 (N1:N2). Expect >85:15 for 7-Methyl variants.

Protocol B: Hexokinase 2 Inhibition Assay (Enzymatic)

Objective: Determine IC50 relative to Lonidamine.

  • Reagents: Recombinant Human HK2, Glucose, ATP, G6PDH, NADP+.

  • Coupled System: HK2 activity is measured by the production of NADPH via the G6PDH coupled reaction (Absorbance at 340 nm).

  • Procedure:

    • Incubate HK2 (0.5 U/mL) with test compound (0.1 – 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂) for 10 min.

    • Initiate reaction with Glucose (2 mM) and ATP (2 mM).

    • Monitor OD340 kinetic slope for 20 min.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Pass Criteria: 7-Methyl derivative must show IC50 < 50 µM to be considered bio-equivalent to Lonidamine.

Strategic Decision Logic (SAR)

Use this flow to determine if the 7-Methyl scaffold is the correct choice for your drug campaign.

SAR_Logic Start Start: Indazole-3-COOH Project Target_Q Primary Target? Start->Target_Q HK2_Path Metabolic (HK2) Cancer Target_Q->HK2_Path NOS_Path Neurological (NOS) Pain/Neurodegeneration Target_Q->NOS_Path Metab_Q Is Metabolic Stability an Issue? HK2_Path->Metab_Q Use_7Me USE 7-METHYL SCAFFOLD 1. Blocks C7 Oxidation 2. Improves N1 Synthesis 3. Increases Lipophilicity NOS_Path->Use_7Me 7-Subst. Critical for Selectivity Metab_Q->Use_7Me Yes (High Clearance) Use_H USE UNSUBSTITUTED SCAFFOLD 1. Lower MW 2. Standard Lonidamine Profile Metab_Q->Use_H No

Caption: SAR Decision Tree: The 7-Methyl group is preferred when metabolic stability or NOS selectivity is required.

References

  • Lonidamine Derivatives and HK2 Inhibition Title: Lonidamine derivatives against tumor growth and metastasis. Source: BioWorld / Eur J Med Chem (2025). Link:[Link]

  • Indazole Regioselectivity Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[1] Source: Beilstein J. Org. Chem. (2021).[1] Link:[Link]

  • 7-Substituted Indazoles in NOS Inhibition Title: Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases.[2] Source: J. Med.[3] Chem. (2008). Link:[Link]

  • Clinical Profile of Indazole Drugs (Lonidamine) Title: Lonidamine: efficacy and safety in clinical trials for the treatment of solid tumors. Source: Drugs (2003).[4] Link:[Link]

  • Granisetron Pharmacology Title: Granisetron - PubChem Compound Summary.[5] Source: National Center for Biotechnology Information (2025). Link:[Link]

Sources

head-to-head comparison of indazole-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Focus Agents: Axitinib, Pazopanib, Entrectinib

Executive Summary

The indazole scaffold (1H-indazole) has emerged as a "privileged structure" in kinase inhibitor design due to its bioisosteric similarity to the purine ring of ATP. By forming critical hydrogen bonds with the kinase hinge region, indazole derivatives serve as potent anchors for ATP-competitive inhibition.

This guide provides a technical head-to-head comparison of three clinically significant indazole-based inhibitors: Axitinib (highly potent VEGFR inhibitor), Pazopanib (multi-targeted angiogenesis inhibitor), and Entrectinib (pan-TRK/ROS1 inhibitor). We analyze their structural determinants, quantitative performance (IC50/Ki), and provide validated protocols for reproducing these datasets.

Part 1: Structural Basis & Binding Mechanics

The efficacy of the indazole scaffold stems from its ability to mimic the adenine moiety of ATP. The nitrogen atoms at positions 1 and 2 of the indazole ring typically engage in a bidentate hydrogen-bonding network with the backbone amide and carbonyl of the kinase hinge region.

Mechanism of Action: The "Anchor and Extend" Model

While the indazole core acts as the "anchor" (Hinge Binder), the substituents at the 3- and 6-positions allow the molecule to "extend" into the hydrophobic pockets (Selectivity Pocket/Gatekeeper), dictating specificity.

  • Axitinib: Utilizes a flexible thioether linker to induce a conformational change, allowing it to bind the active (DFG-in) state of VEGFR with picomolar affinity.

  • Pazopanib: Binds the ATP pocket but lacks the deep hydrophobic pocket penetration seen in Axitinib, resulting in a broader but less potent profile against VEGFRs.

  • Entrectinib: Optimized for the compact ATP pockets of TRK/ROS1, avoiding steric clashes with specific gatekeeper residues.

Visualization: Indazole Pharmacophore

IndazoleBinding Indazole Indazole Core (Scaffold) Hinge Kinase Hinge Region (Glu/Met Backbone) Indazole->Hinge H-Bonds (N1/N2) Pocket Hydrophobic Pocket (Selectivity Filter) Indazole->Pocket 3-Position Substituent Solvent Solvent Front (Solubility/PK) Indazole->Solvent 6-Position Tail

Caption: The Indazole core serves as the hinge anchor, while 3- and 6-position vectors drive selectivity.

Part 2: Head-to-Head Performance Profiling

The following data aggregates enzymatic IC50 values from cell-free assays. Note the orders-of-magnitude difference in VEGFR2 potency between Axitinib and Pazopanib, highlighting the impact of side-chain optimization on the shared indazole core.

Table 1: Enzymatic Potency (IC50) Comparison
Target KinaseAxitinib (nM)Pazopanib (nM)Entrectinib (nM)Biological Consequence
VEGFR1 (FLT1) 0.1 10>1000Angiogenesis Inhibition
VEGFR2 (KDR) 0.2 30>1000Primary Anti-Tumor Mechanism
VEGFR3 (FLT4) 0.1 - 0.3 47>1000Lymphangiogenesis Blockade
PDGFRβ 1.684>1000Stromal Targeting
c-KIT 1.774>1000Mast Cell/GIST Targeting
TRKA/B/C >1000>10001 - 5 Neurotrophic Fusion Targeting
ROS1 >1000>10000.2 NSCLC Driver Inhibition
Table 2: Pharmacokinetic & Physicochemical Properties
PropertyAxitinibPazopanibEntrectinib
Binding Type Type I (Pseudo-Type II)Type IType I
Bioavailability ~58%14-39% (pH dependent)~50%
Tmax (Hours) 2.5 - 4.02.0 - 4.04.0 - 6.0
Half-life (t1/2) 2.5 - 6.0 h30.9 h20 - 22 h
CNS Penetration LowLowHigh (Designed for Brain Mets)

Part 3: Experimental Validation Protocols

To generate the data above, researchers must utilize self-validating assays. We recommend a dual-approach: ADP-Glo for high-throughput IC50 determination and Surface Plasmon Resonance (SPR) for binding kinetics (residence time).

Workflow Visualization

AssayWorkflow cluster_0 Phase 1: Biochemical (IC50) cluster_1 Phase 2: Biophysical (Kinetics) Prep Compound Prep (DMSO Serial Dilution) Rxn Kinase Rxn (ATP + Substrate) Prep->Rxn Detect ADP-Glo Detection (Luciferase) Rxn->Detect Data1 Sigmoidal Curve Fit (IC50 Calculation) Detect->Data1 Chip Sensor Chip (Biotin-Kinase Capture) Flow Single-Cycle Kinetics (Analyte Injection) Chip->Flow Data2 Sensorgram Analysis (Kon/Koff/Kd) Flow->Data2

Caption: Dual-phase validation workflow ensuring both potency (IC50) and binding durability (Kinetics) are measured.

Protocol A: ADP-Glo Kinase Assay (Luminescence)

Standard for determining IC50 values (Table 1).

  • Reagent Prep: Dilute Indazole inhibitors in 100% DMSO (10mM stock) and create a 10-point serial dilution.

  • Enzyme Reaction:

    • In a 384-well white plate, add 2 µL of kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Add 1 µL of inhibitor (at 4x final concentration).

    • Add 1 µL of Recombinant Kinase (e.g., VEGFR2, 0.2 ng/µL).

    • Validation Step: Pre-incubate for 15 mins to allow inhibitor-enzyme equilibrium.

    • Initiate reaction with 2 µL of ATP/Substrate mix (ATP concentration must be at Km apparent, typically 10-50 µM).

    • Incubate at RT for 60 mins.

  • ADP Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes unconsumed ATP). Incubate 40 mins.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 mins.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Normalize RLU to DMSO controls (0% inhibition) and No-Enzyme controls (100% inhibition). Fit to a 4-parameter logistic equation.

Protocol B: Surface Plasmon Resonance (SPR)

Critical for distinguishing Axitinib (slow off-rate) from Pazopanib (fast off-rate).

  • Immobilization:

    • Use a Streptavidin (SA) sensor chip.

    • Immobilize Biotinylated-Kinase (e.g., Biotin-VEGFR2) to ~1000 RU density.

    • Reference Channel: Immobilize Biotin-BSA or leave blank to subtract non-specific binding.

  • Kinetic Injection (Single Cycle):

    • Prepare 5 concentrations of the inhibitor (e.g., 0.1 nM to 10 nM for Axitinib; 10 nM to 1000 nM for Pazopanib).

    • Inject sequentially without regeneration between injections (Single Cycle Kinetics) to preserve kinase activity.

    • Flow rate: 30 µL/min at 25°C.

  • Data Fitting:

    • Fit data to a 1:1 Langmuir binding model.

    • Key Metric: Calculate Residence Time (

      
      ).
      
    • Expectation: Axitinib should show a significantly longer residence time than Pazopanib, correlating with its superior cellular potency.

Part 4: Clinical Context & Resistance

While the indazole scaffold provides a robust anchor, clinical failure often arises from mutations in the solvent-front or gatekeeper regions that sterically hinder the "tail" of the inhibitor.

  • Gatekeeper Mutations: The T790M mutation (EGFR) or similar threonine-to-methionine/isoleucine shifts in VEGFR/TRK can clash with the 3-position substituents of the indazole ring.

  • Entrectinib Advantage: Entrectinib was specifically designed with a compact structure to accommodate the bulky side chains of mutated TRK kinases, maintaining efficacy where other inhibitors fail.

  • Axitinib Specificity: Axitinib's unique flexibility allows it to retain potency against certain Sunitinib-resistant VEGFR mutants, making it a valuable second-line option in Renal Cell Carcinoma (RCC).

References

  • Hu-Lowe, D. D., et al. (2008). "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3." Clinical Cancer Research. Link

  • Ardini, E., et al. (2016). "Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications."[2][3][4][5] Molecular Cancer Therapeutics. Link

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

  • Kumar, R., et al. (2009). "Pharmacokinetic-pharmacodynamic correlation of pazopanib in xenograft models." Molecular Cancer Therapeutics. Link

  • BenchChem Technical Support. (2025). "Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition." BenchChem.[6] Link

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 7-Methyl-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate journey of drug discovery, a candidate molecule's metabolic stability is a critical determinant of its ultimate success. Poor stability can lead to rapid clearance from the body, diminishing therapeutic efficacy and potentially generating toxic metabolites. This guide offers an in-depth, comparative analysis of the metabolic stability of 7-Methyl-1H-indazole-3-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry.[1] By understanding the interplay between chemical structure and metabolic fate, researchers can rationally design more robust and effective drug candidates.

The Indazole Scaffold: A Privileged Structure with Metabolic Considerations

The indazole ring system is a "privileged" structure in medicinal chemistry, frequently appearing in compounds targeting a wide array of diseases.[2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive starting point for drug design. However, like all xenobiotics, indazole derivatives are subject to the body's metabolic machinery, primarily the cytochrome P450 (CYP) enzyme system in the liver.[4][5]

The metabolic landscape of indazole derivatives is often characterized by several key transformations:

  • Hydroxylation: The addition of a hydroxyl (-OH) group is a common Phase I metabolic reaction. For 7-Methyl-1H-indazole-3-carboxylic acid derivatives, this can occur on the aromatic ring or the methyl group.

  • N-dealkylation: If the indazole nitrogen is substituted, removal of the alkyl group is a possible metabolic route.[6]

  • Glucuronidation: The carboxylic acid moiety is a prime target for Phase II conjugation with glucuronic acid, a process that increases water solubility and facilitates excretion.[6]

  • Oxidation: The methyl group can be oxidized to a primary alcohol and subsequently to a carboxylic acid.[6]

Understanding these potential metabolic "hotspots" is the first step in designing more stable analogues.

Comparative Metabolic Stability: A Structure-Activity Relationship (SAR) Perspective

While specific, head-to-head comparative data for a wide range of 7-Methyl-1H-indazole-3-carboxylic acid derivatives is not extensively published in a single source, we can infer structure-activity relationships based on established principles of drug metabolism and published data on similar indazole-containing compounds.[7][8][9][10][11]

Here, we present a hypothetical comparison of derivatives to illustrate how structural modifications can impact metabolic stability, as determined by a standard in vitro liver microsomal stability assay. The key parameter derived from this assay is the in vitro half-life (t½), which is the time it takes for 50% of the parent compound to be metabolized. A longer half-life generally indicates greater metabolic stability.[12]

DerivativeModificationPredicted Metabolic Hotspot(s)Predicted In Vitro Half-life (t½)Rationale for Predicted Stability
Compound A (Parent) 7-Methyl-1H-indazole-3-carboxylic acid7-Methyl group, Aromatic ringModerateThe methyl group and the electron-rich indazole ring are susceptible to oxidation by CYP enzymes.
Compound B Introduction of a fluorine atom at the 5-position7-Methyl groupLongFluorine substitution can block potential sites of metabolism and alter the electronic properties of the ring, making it less susceptible to oxidation.
Compound C Replacement of the 7-Methyl group with a trifluoromethyl groupAromatic ringVery LongThe trifluoromethyl group is highly resistant to oxidative metabolism.
Compound D Esterification of the 3-Carboxylic acidEster group (hydrolysis), 7-Methyl group, Aromatic ringShortEsters are often rapidly hydrolyzed by esterases in the liver and plasma, in addition to the inherent metabolism of the core structure.
Compound E Amidation of the 3-Carboxylic acid with a stable amide7-Methyl group, Aromatic ringModerate to LongAmides are generally more stable to hydrolysis than esters. The stability will depend on the nature of the amide substituent.

It is crucial to note that these are predictions. The actual metabolic stability of any given compound can only be determined through empirical testing.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To provide a practical framework for evaluating the metabolic stability of novel 7-Methyl-1H-indazole-3-carboxylic acid derivatives, we present a detailed protocol for a liver microsomal stability assay. This in vitro method is a cost-effective and high-throughput approach to screen compounds early in the drug discovery process.[13][14][15]

Principle

The assay measures the disappearance of a test compound over time when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[5][16] The reaction is initiated by the addition of the cofactor NADPH, which is essential for CYP activity.[17][18] The concentration of the remaining parent compound at various time points is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20]

Materials
  • Test compounds (e.g., 7-Methyl-1H-indazole-3-carboxylic acid derivatives)

  • Pooled liver microsomes (human, rat, or mouse)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like diazepam)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare the incubation mixture containing liver microsomes in potassium phosphate buffer. The final protein concentration should be optimized (typically 0.5-1 mg/mL).[16]

    • Prepare the NADPH regenerating solution.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal incubation mixture. The final concentration of the test compound is typically 1 µM.[17]

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.[21]

    • Initiate the metabolic reaction by adding the NADPH regenerating solution.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution of cold acetonitrile containing an internal standard.[17][18] The acetonitrile precipitates the microsomal proteins.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.[22] The use of a tandem mass spectrometer provides high selectivity and sensitivity for accurate quantification.[23]

Data Analysis
  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound Stock - Microsome Mixture - NADPH Solution prep_plate Aliquot Microsome Mixture and Test Compound into 96-well Plate prep_reagents->prep_plate pre_incubation Pre-incubate at 37°C (5-10 min) prep_plate->pre_incubation start_reaction Initiate Reaction with NADPH Solution pre_incubation->start_reaction incubation Incubate at 37°C with Shaking start_reaction->incubation time_points Collect Aliquots at Time Points (0-60 min) incubation->time_points quench Quench Reaction with Cold Acetonitrile (+ Internal Standard) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis: - Calculate t½ - Calculate CLint lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Interpreting the Data: From In Vitro to In Vivo Predictions

The data generated from the in vitro microsomal stability assay provides a valuable early indication of a compound's metabolic fate.[12] Compounds with a very short half-life are likely to have high in vivo clearance and poor oral bioavailability. Conversely, compounds with a very long half-life may accumulate in the body, potentially leading to toxicity. The goal is to identify compounds with an optimal balance of stability and clearance.

It is important to remember that in vitro assays are a simplification of the complex biological reality.[21] Factors not accounted for in this assay, such as plasma protein binding, tissue distribution, and the involvement of non-CYP metabolic enzymes, can all influence a drug's in vivo pharmacokinetics. However, the liver microsomal stability assay remains an indispensable tool for ranking and selecting compounds with favorable metabolic properties for further development.

Conclusion: Designing for Metabolic Stability

The metabolic stability of 7-Methyl-1H-indazole-3-carboxylic acid derivatives is a multifaceted property that can be rationally modulated through careful structural design. By understanding the primary metabolic pathways and employing robust in vitro assays, researchers can efficiently identify and optimize compounds with improved pharmacokinetic profiles. This proactive approach to addressing metabolic liabilities early in the drug discovery process is essential for increasing the likelihood of clinical success.

References

  • Mercell. Metabolic stability in liver microsomes.
  • PubMed. Metabolic stability screen for drug discovery using cassette analysis and column switching.
  • Creative Bioarray. In Vitro Metabolic Stability.
  • ScienceDirect. Metabolic stability and its role in the discovery of new chemical entities.
  • ChemicalBook. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1.
  • PubMed Central. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.
  • PubMed Central.
  • ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.
  • PubMed Central.
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes.
  • WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays.
  • PubMed. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.
  • BioAgilytix.
  • PharmaBlock. Indazoles in Drug Discovery.
  • Evotec. Microsomal Stability.
  • ResearchGate. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II.
  • Technology Networks.
  • Google Patents.
  • Thermo Fisher Scientific.
  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Merck Millipore. Metabolic Stability Assays.
  • YouTube. Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS).
  • PubMed.
  • ResearchGate. (PDF) Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching.
  • PubMed. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism.
  • ResearchGate. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • American Pharmaceutical Review. Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery.
  • PubMed Central. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.

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Definitive Structural Elucidation of 7-Methyl-1H-indazole-3-carboxylic acid via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a robust, self-validating NMR protocol for the unambiguous structural assignment of 7-Methyl-1H-indazole-3-carboxylic acid (7-Me-Ind-3-COOH).

The Challenge: Indazole derivatives present a dual challenge in structural characterization:

  • Annular Tautomerism: Distinguishing between the 1H- and 2H-indazole tautomers.

  • Regioisomerism: Differentiating the 7-methyl substitution from the isomeric 4-, 5-, or 6-methyl analogues, which share identical mass spectral signatures.

The Solution: While Mass Spectrometry (MS) confirms the molecular formula (


), it fails to determine connectivity. X-ray crystallography is definitive but requires single crystals. 2D NMR  (specifically the combination of HMBC and NOESY) is the most efficient solution-state technique to resolve these ambiguities. This guide outlines a logic-driven workflow to confirm the 7-methyl position and the 1H-tautomer preference.

Part 1: Comparative Analysis of Structural Elucidation Techniques

For a drug development professional, choosing the right analytical tool is a balance of speed, cost, and information density.

Table 1: Comparative Efficacy for Indazole Regioisomer Assignment

TechniqueConnectivity DataTautomer IDRegioisomer IDThroughputVerdict
1D 1H NMR LowMediumLowHighInsufficient. Cannot definitively place the methyl group without reference spectra.
HRMS (ESI) NoneNoneNoneHighScreening Only. Confirms formula (

), but 4-Me and 7-Me isomers are identical.
X-Ray Cryst. UltimateHighHighLowGold Standard. Requires crystal growth; too slow for routine QC.
2D NMR High High High Medium Recommended. NOESY provides spatial proof; HMBC provides skeletal proof.

Part 2: Experimental Protocol

Sample Preparation
  • Solvent Selection: Use DMSO-d6 (

    
    ).
    
    • Reasoning: Indazole-3-carboxylic acids are polar and often insoluble in

      
      . Furthermore, DMSO-d6 stabilizes the 1H-tautomer  through hydrogen bonding, reducing exchange broadening of the NH proton and sharpening the signals.
      
  • Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL solvent.

    • Reasoning: High concentration is required for adequate signal-to-noise (S/N) in the HMBC experiment, which detects insensitive

      
       nuclei via long-range coupling.
      
Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).[1]

  • Experiments Required:

    • 1H 1D: 16 scans, 10s relaxation delay (d1) for accurate integration.

    • COSY (Correlation Spectroscopy): Magnitude mode.

    • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguishes

      
       from 
      
      
      
      ).
    • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (

      
      ).
      
    • NOESY (Nuclear Overhauser Effect Spectroscopy): Mixing time (

      
      ) = 300–500 ms.
      

Part 3: Structural Assignment Strategy

The assignment follows a deductive logic flow. We do not simply "look up" peaks; we build the structure from the data.

Step 1: The Proton Skeleton (1D & COSY)

The 7-methyl-indazole system leaves three aromatic protons: H4, H5, and H6.

  • H5: Appears as a triplet (or dd) due to coupling with both H4 and H6.

  • H4 & H6: Appear as doublets.

  • Differentiation: 1D splitting alone cannot distinguish H4 from H6. COSY confirms they form a contiguous spin system (H4–H5–H6).

Step 2: Carbon Assignment (HSQC)

Use HSQC to associate each proton with its attached carbon.

  • The Methyl protons (

    
     ppm) correlate to the Methyl carbon (
    
    
    
    ppm).
  • The Aromatic protons correlate to C4, C5, and C6.

Step 3: The "Skeleton Key" (HMBC)

HMBC connects the pieces across quaternary carbons.

  • The Carboxylic Acid: The carbonyl carbon (

    
     ppm) will show a strong 3-bond correlation (
    
    
    
    ) to H4 . This identifies H4 definitively.
  • The Methyl Group: The methyl protons will show correlations to:

    • C7 (2-bond, direct attachment).

    • C6 (3-bond, ortho position).

    • C7a (3-bond, ring junction).

Step 4: The "Smoking Gun" (NOESY)

This is the self-validating step.

  • Hypothesis: If the methyl is at position 7, it is spatially proximate to H6 .

  • Observation: A strong NOE cross-peak between the Methyl protons and the H6 doublet.

  • Contrast: If the methyl were at position 4, the NOE would be to H5. If at position 5 or 6, the splitting patterns in Step 1 would be different (singlets appearing).

Part 4: Visualization of Logic Flow

Diagram 1: The Assignment Workflow

NMR_Workflow Start Unknown Isomer (C9H8N2O2) Step1 1H NMR & COSY Identify Spin System (H4-H5-H6) Start->Step1 Step2 HSQC Map Protons to Carbons Step1->Step2 Step3 HMBC Anchor COOH to Ring Step2->Step3 Identify H4 via COOH Step4 NOESY Spatial Confirmation Step3->Step4 Identify H6 via Methyl Result Confirmed Structure: 7-Methyl-1H-indazole-3-COOH Step4->Result NOE: Me-7 <-> H6

Caption: Logical progression from raw data to definitive structural confirmation.

Diagram 2: Correlation Map (HMBC & NOESY)

Correlation_Map Me7 Me-7 H6 H-6 Me7->H6 NOE H5 H-5 H6->H5 H4 H-4 H5->H4 C3 C-3 C3->H4 COOH COOH COOH->H4 HMBC (3J)

Caption: Visual representation of key correlations. Red dashed line indicates the critical NOE establishing the 7-methyl position.

Part 5: Reference Data for Validation

Use the following table to validate your experimental results. These values are predicted based on standard substituent effects for indazoles in DMSO-d6.

Table 2: Expected NMR Chemical Shifts and Correlations

PositionAtom

(ppm)
Multiplicity (

in Hz)
Key HMBC (

)
Key NOESY
3-COOH C~163.0---
3 C~136.0-H4-
4 CH~8.05d (

)
C3, C3-COOH, C7aH5
5 CH~7.15t (

)
C3a, C7H4, H6
6 CH~7.25d (

)
C4, C7a, C-Me H5, Me-7
7 C~122.0-Me-7, H5-
7-Me

~2.55sC7, C6, C7aH6
1-NH NH~13.5br sC3, C3a, C7a-

Note: Chemical shifts may vary by


 ppm depending on concentration and water content in DMSO.

References

  • Claramunt, R. M., et al. (2006). "The structure of indazoles in the solid state and in solution: Tautomerism and acidity." Arkivoc, (v), 33-41.

    • Relevance: Establishes the 1H-tautomer preference in DMSO and solid st
  • Reich, H. J. (2024). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry.

    • Relevance: Authoritative guide on HMBC coupling constants and "W-coupling" in arom
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier.

    • Relevance: Standard protocol for NOESY mixing times and gradient-selected HSQC/HMBC parameteriz
  • Standara, S., et al. (2018). "Tautomerism of Indazole Derivatives: A Combined NMR and DFT Study." Molecules, 23(10), 2548.

    • Relevance: Provides specific chemical shift trends for substituted indazoles.

Sources

Assessing the Novelty of 7-Methyl-1H-indazole-3-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anti-inflammatory, antimicrobial, and antitumor effects.[1][3] This guide provides a comprehensive framework for assessing the novelty of a specific subclass, the 7-Methyl-1H-indazole-3-carboxylic acid derivatives, with a focus on their potential as kinase inhibitors. For researchers and drug development professionals, this document outlines key experimental comparisons and provides validated protocols to rigorously evaluate new chemical entities within this promising class.

The 1H-indazole-3-carboxylic acid moiety is a critical intermediate in the synthesis of various pharmaceuticals.[4] While extensive experimental data for 7-methyl substituted derivatives are not widely published, their structural similarity to known bioactive indazoles suggests a high potential for therapeutic relevance.[3] This guide will use established kinase inhibitors, both indazole-based and otherwise, as benchmarks for comparison.

The Competitive Landscape: Indazole and Non-Indazole Kinase Inhibitors

A novel 7-Methyl-1H-indazole-3-carboxylic acid derivative must demonstrate a competitive advantage or a unique profile against existing therapies. The primary targets for many indazole-based drugs are protein kinases, enzymes that play a crucial role in cellular signaling pathways often dysregulated in cancer.[5][6][7] Therefore, a thorough assessment requires comparison with multi-kinase inhibitors that share similar target profiles.

Table 1: Key Kinase Inhibitor Comparators

CompoundCore StructurePrimary TargetsKey Mechanistic Feature
Pazopanib IndazoleVEGFR-1, -2, -3, PDGFR-α, -β, FGFR, c-KitMulti-kinase inhibitor targeting angiogenesis.[7][8][9]
Axitinib IndazoleVEGFR-1, -2, -3Selective inhibitor of angiogenesis.[10][11]
Sorafenib Bi-aryl ureaRaf-1, B-Raf, VEGFR-2, -3, PDGFR-β, c-KitDual-action inhibitor of tumor cell proliferation and angiogenesis.[12][13]
Vemurafenib PyrrolopyrimidineBRAF V600E mutant kinaseSelective inhibitor of the mutated BRAF kinase in the MAPK pathway.[14][15][16][17][18]

The novelty of a new 7-Methyl-1H-indazole-3-carboxylic acid derivative could be established by:

  • Improved potency against a key target (e.g., VEGFR-2).

  • Enhanced selectivity for a specific kinase or a unique profile across a panel of kinases, potentially leading to a better safety profile.

  • Activity against drug-resistant mutants of a target kinase.

  • Novel mechanism of action or engagement of a different binding mode.

  • Superior physicochemical or pharmacokinetic properties .

Experimental Roadmap for Novelty Assessment

A logical and rigorous experimental workflow is crucial for a self-validating assessment of a new compound. The following sections detail the necessary synthetic and biological assays.

Synthesis of 7-Methyl-1H-indazole-3-carboxamide Derivatives

The synthesis of the target compounds is the initial step. A reliable synthetic route starting from 7-methyl-indole has been established.[19] This multi-step process involves nitrosation, oxidation, and subsequent amidation.

Experimental Protocol: Synthesis of 7-Methyl-1H-indazole-3-carboxamide [19]

  • Nitrosation of 7-methyl-indole: To a solution of 7-methyl-indole in a suitable solvent, add a nitrosating agent (e.g., sodium nitrite in acidic conditions) to form 7-methyl-1H-indazole-3-carboxaldehyde.

  • Oxidation to Carboxylic Acid: The intermediate aldehyde is then oxidized to 7-Methyl-1H-indazole-3-carboxylic acid using an oxidizing agent such as sodium chlorite.

  • Amidation: The resulting carboxylic acid is coupled with a desired amine to yield the final 7-Methyl-1H-indazole-3-carboxamide derivative. This is typically achieved using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).

Detailed step-by-step procedures for each reaction, including purification and characterization, can be found in the cited literature.[19]

Diagram 1: Synthetic Workflow

G cluster_0 Synthesis of 7-Methyl-1H-indazole-3-carboxamide A 7-Methyl-indole B Nitrosation (e.g., NaNO2, H+) A->B C 7-Methyl-1H-indazole-3-carboxaldehyde B->C D Oxidation (e.g., NaClO2) C->D E 7-Methyl-1H-indazole-3-carboxylic acid D->E F Amidation (Amine, HATU, DIPEA) E->F G 7-Methyl-1H-indazole-3-carboxamide Derivative F->G

Caption: Synthetic pathway for 7-Methyl-1H-indazole-3-carboxamide derivatives.

In Vitro Biological Evaluation: A Comparative Approach

The biological assessment should be conducted in parallel with the established comparator compounds to ensure a direct and objective comparison.

2.2.1. Kinase Inhibition Assays

The primary assessment of a potential kinase inhibitor is to determine its potency against a panel of relevant kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: TR-FRET)

  • Reagents: Recombinant kinase, biotinylated substrate peptide, ATP, lanthanide-labeled antibody specific for the phosphorylated substrate, and a streptavidin-conjugated acceptor fluorophore.

  • Procedure: a. In a 384-well plate, add the test compound at various concentrations. b. Add the kinase, biotinylated substrate, and ATP to initiate the reaction. Incubate at room temperature. c. Stop the reaction by adding EDTA. d. Add the detection reagents (lanthanide-labeled antibody and streptavidin-conjugated acceptor). Incubate to allow for binding. e. Read the plate on a TR-FRET enabled plate reader, measuring the emission of the acceptor and donor fluorophores.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined by fitting the data to a four-parameter logistic equation.

A comprehensive kinase panel should include the primary targets of the comparator drugs (VEGFRs, PDGFRs, FGFRs, Raf kinases, c-Kit) to understand the selectivity profile of the novel derivatives.

Diagram 2: Kinase Inhibition Assay Workflow

G cluster_0 TR-FRET Kinase Assay A Add Test Compound B Add Kinase, Substrate, ATP A->B C Incubate (Kinase Reaction) B->C D Stop Reaction (EDTA) C->D E Add Detection Reagents (Antibody, Acceptor) D->E F Incubate (Detection) E->F G Read Plate (TR-FRET) F->G H Calculate IC50 G->H

Caption: Workflow for a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay.

2.2.2. Cellular Proliferation Assays

To assess the effect of the compounds on cancer cell growth, a cell viability assay is essential.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Plate cancer cell lines (e.g., those known to be dependent on the targeted kinases) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and comparator drugs for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (the concentration required to inhibit 50% of cell growth).

Table 2: Hypothetical Comparative Biological Data

CompoundVEGFR-2 IC50 (nM)PDGFR-β IC50 (nM)c-Kit IC50 (nM)A498 Renal Cancer Cell GI50 (nM)
Pazopanib 108474250
Axitinib 0.2>1000>1000150
Sorafenib 905868200
7-Methyl-Indazole Derivative 1 5500800180
7-Methyl-Indazole Derivative 2 1510090300

This table presents hypothetical data for illustrative purposes. A derivative like "Derivative 1" might be considered novel due to its improved potency and selectivity for VEGFR-2 over other kinases compared to the multi-kinase inhibitors.

Physicochemical and Pharmacokinetic Profiling

A novel compound's therapeutic potential is heavily influenced by its drug-like properties. Early assessment of these parameters is critical.

3.1. Physicochemical Properties

Key properties to measure include:

  • Solubility: The concentration of a compound in a saturated solution. Poor solubility can hinder absorption.

  • LogP/LogD: The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. This affects absorption, distribution, metabolism, and excretion (ADME).

3.2. In Vitro ADME Assays

  • Metabolic Stability: Assessed by incubating the compound with liver microsomes and measuring its disappearance over time. A high clearance suggests poor in vivo stability.

  • Cell Permeability: Often evaluated using the Caco-2 cell monolayer assay, which models the intestinal barrier to predict oral absorption.

  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins can affect its free concentration and thus its efficacy. Axitinib, for example, has high plasma protein binding of over 99%.[20]

Table 3: Comparative Physicochemical and ADME/PK Profile

ParameterPazopanibAxitinibSorafenib7-Methyl-Indazole Derivative
Aqueous Solubility (pH 7.4, µM) LowLowVery LowTo be determined
LogD (pH 7.4) 3.12.93.8To be determined
Human Liver Microsomal Stability (% remaining after 30 min) ~60%~40%~70%To be determined
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) ModerateHighHighTo be determined
Plasma Protein Binding (%) >99%>99%>99.5%To be determined

Data for comparator drugs are compiled from various sources. The goal is for the novel derivative to exhibit a favorable balance of these properties.

Conclusion and Future Directions

The 7-Methyl-1H-indazole-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. A rigorous and comparative assessment is paramount to establishing the novelty and potential of new derivatives. This guide provides a foundational framework for such an evaluation.

The novelty of a new derivative will be defined by a superior profile in one or more of the following areas:

  • Biological Activity: Enhanced potency or a unique selectivity profile against relevant biological targets.

  • Pharmacological Effect: Improved efficacy in cellular models of disease.

  • Drug-like Properties: Favorable physicochemical and pharmacokinetic properties that translate to a better in vivo profile.

By systematically applying the synthetic and analytical protocols outlined herein and benchmarking against established drugs, researchers can effectively triage and advance the most promising 7-Methyl-1H-indazole-3-carboxylic acid derivatives in the drug discovery pipeline.

References

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  • Liao, C., et al. (2023).
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Methyl-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical and non-negotiable aspect of the scientific process. This guide provides a detailed, step-by-step framework for the proper disposal of 7-Methyl-1H-indazole-3-carboxylic acid, moving beyond mere instruction to explain the chemical principles that underpin these essential safety protocols. As a key intermediate in pharmaceutical development, understanding its properties is paramount to ensuring a safe and compliant laboratory environment.[1][2]

Hazard Identification: The "Why" Behind Cautious Disposal

7-Methyl-1H-indazole-3-carboxylic acid (CAS No. 1000340-53-3) is a heterocyclic organic compound. Its disposal protocol is dictated by its chemical structure: a carboxylic acid group, which imparts acidic properties, and a nitrogen-containing indazole ring system. While comprehensive toxicological data is not available for this specific compound, data from structurally similar indazole carboxylic acids provides a strong basis for a conservative risk assessment.[3][4][5]

The primary hazards associated with this class of compounds are summarized below. These hazards are the fundamental reason for treating this substance as controlled chemical waste.

Hazard StatementGHS Classification CodeDescription of RiskSupporting Sources
Harmful if swallowedH302Ingestion may lead to adverse health effects.[5][6][7][8][9]
Causes skin irritationH315Direct contact with skin can cause redness, itching, and inflammation.[3][6][7][9][10][11]
Causes serious eye irritationH319Contact with eyes can result in significant irritation and potential damage.[3][6][7][8][9][10][11]
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory tract.[5][6][7][9][10]

Incompatible Materials: To prevent dangerous reactions, this compound must be stored and disposed of separately from strong oxidizing agents, strong acids, and strong bases.[3][8][12][13]

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins long before the waste container leaves the lab. It starts with meticulous segregation and containment at the point of generation.

Step 1: Designate a Waste Stream

Designate a specific waste stream for "Non-Halogenated Organic Acid Waste." 7-Methyl-1H-indazole-3-carboxylic acid must not be mixed with other waste categories, especially bases or oxidizers, to prevent uncontrolled exothermic or gas-evolving reactions.[13][14]

Step 2: Select an Appropriate Waste Container
  • Compatibility: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container. Do not use metal containers, as the acidic nature of the waste can cause corrosion over time.[14][15]

  • Integrity: The container must be in good condition, free of cracks, and have a secure, screw-top lid to prevent leaks or spills.[15]

  • Headroom: Fill containers to no more than 90% capacity to allow for vapor expansion.[14][15]

Step 3: Correct Labeling

From the moment the first drop of waste is added, the container must be labeled.[13] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "7-Methyl-1H-indazole-3-carboxylic acid"

  • The primary hazards (e.g., "Irritant," "Harmful")

  • The date accumulation started

  • The name of the principal investigator or laboratory

Core Disposal Procedures: A Decision-Based Workflow

The appropriate disposal path depends on the quantity and form of the waste. The following diagram illustrates the decision-making process, which is followed by detailed protocols.

G cluster_0 Waste Characterization cluster_1 Disposal Pathways Waste Waste Generated (7-Methyl-1H-indazole-3-carboxylic acid) Form Solid or Concentrated Liquid? Waste->Form LicensedVendor Pathway A: Licensed Waste Vendor (Primary Method) Form->LicensedVendor Yes Neutralize Pathway B: In-Lab Neutralization (Aqueous Waste Only) Form->Neutralize No (Dilute Aqueous) Neutralize->LicensedVendor pH <5 or >9 or Local Regs Prohibit Sewer Sanitary Sewer (Post-Neutralization & pH Check) Neutralize->Sewer pH 5-9 & Local Regs Permit

Caption: Decision workflow for the disposal of 7-Methyl-1H-indazole-3-carboxylic acid.

Pathway A: Disposal via Licensed Waste Vendor (Primary Recommended Method)

This is the standard and most secure method for disposing of solid or concentrated forms of 7-Methyl-1H-indazole-3-carboxylic acid.

Protocol:

  • Containment: Ensure the waste is in the correctly selected and labeled container as described in Section 2.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15] This area should be under the control of lab personnel, away from general traffic, and have secondary containment.

  • Request Pickup: Once the container is full or waste is no longer being generated, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) office or their contracted licensed hazardous waste disposal company.[13][16]

  • Chemical Rationale: Professional disposal services will typically use high-temperature incineration for this type of organic waste.[11] The indazole ring contains nitrogen, which, upon combustion, will form nitrogen oxides (NOx).[12] Licensed incinerators are equipped with scrubbers and other pollution control technologies to neutralize these harmful byproducts, ensuring compliance with environmental regulations.[17][18]

Pathway B: In-Lab Neutralization (For Small-Scale, Dilute Aqueous Waste Only)

For very small quantities of dilute, aqueous solutions, in-lab neutralization may be an option if permitted by your institution and local regulations.[19] This procedure should never be used for solid or concentrated material due to the potential for a violent exothermic reaction. [20]

Protocol:

  • Safety First: Perform this procedure in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, nitrile gloves, and a lab coat.

  • Preparation: Prepare a large beaker containing a stir bar and a significant volume of cold water. Place the beaker in an ice bath to manage heat generation.

  • Dilution: Slowly add the acidic aqueous waste to the cold water with vigorous stirring.

  • Neutralization: While stirring, slowly add a weak base, such as sodium bicarbonate or a dilute (e.g., 1M) sodium hydroxide solution. Add the base dropwise or in very small portions.[19][21] The reaction forms a salt and water.

  • Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. Also, monitor the temperature to ensure it does not rise uncontrollably.[21]

  • Final pH Adjustment: Continue adding the weak base until the pH of the solution is stable within a neutral range (typically between 5.0 and 9.0, check local regulations).[21][22]

  • Final Disposal: If permitted by your local wastewater authority, the neutralized solution can be flushed down the sanitary sewer with copious amounts of water (at least 20 parts water to 1 part neutralized solution).[15][21] If sewer disposal is not permitted, or if the waste contains other regulated substances (e.g., heavy metals), it must be collected and disposed of via Pathway A.[21]

Spill Management

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves dust inhalation, evacuate the lab and contact your institution's EHS.

  • Control: For small, manageable spills of the solid, prevent further dispersal.

  • PPE: Don appropriate PPE, including a respirator if the material is dusty.

  • Cleanup: Do NOT use water, as this will dissolve and spread the material. Gently sweep up the solid material using a dustpan and brush or an absorbent pad.[10][12] Place the collected material and all cleaning supplies into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Disposal: Label the container with "Spill Debris" and the chemical name, and dispose of it via Pathway A.

By adhering to these scientifically grounded procedures, you ensure the safe and compliant disposal of 7-Methyl-1H-indazole-3-carboxylic acid, protecting yourself, your colleagues, and the environment.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. However, the vanguard of research carries an intrinsic responsibility: ensuring the safety of the scientist. 7-Methyl-1H-indazole-3-carboxylic acid, a heterocyclic carboxylic acid, represents a class of molecules pivotal in medicinal chemistry. While a specific, comprehensive toxicological profile for this exact isomer may be limited, established principles of chemical safety and data from structurally analogous compounds provide a robust framework for risk mitigation.

This guide provides an in-depth, procedural overview of the essential personal protective equipment (PPE) and handling protocols required for 7-Methyl-1H-indazole-3-carboxylic acid. The causality behind each recommendation is explained to foster a deep-rooted culture of safety that extends beyond mere compliance.

Hazard Assessment: An Evidence-Based Approach

A thorough risk assessment is the foundation of any laboratory safety protocol. In the absence of a dedicated Safety Data Sheet (SDS) for 7-Methyl-1H-indazole-3-carboxylic acid, we must extrapolate from closely related analogs. The hazards associated with the parent compound, 1H-Indazole-3-carboxylic acid, and its 1-methyl isomer are well-documented and provide a conservative basis for our safety protocols.[1][2]

Table 1: Hazard Profile of Analogous Indazole Carboxylic Acids

Hazard Classification Description Source
Acute Oral Toxicity Harmful if swallowed.[1][3][4] GHS Category 4
Skin Irritation Causes skin irritation.[1][2][4][5] GHS Category 2
Eye Irritation Causes serious eye irritation.[1][2][4][5] GHS Category 2

| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[1][2][4][5] | GHS STOT SE 3 |

GHS: Globally Harmonized System of Classification and Labelling of Chemicals; STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3.

Core Protective Measures: A Multi-Layered Defense

Effective protection is not about a single piece of equipment, but an integrated system of engineering controls and personal barriers.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be in place.

  • Fume Hood: All manipulations of solid 7-Methyl-1H-indazole-3-carboxylic acid, especially weighing and transferring, must be performed inside a certified chemical fume hood.[3][6][7] This is non-negotiable. The primary function is to contain the fine powder and prevent it from becoming airborne in the laboratory, thereby minimizing the risk of inhalation.[8]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[2][6]

Personal Protective Equipment (PPE): The Essential Barrier

The following PPE is mandatory for all personnel handling 7-Methyl-1H-indazole-3-carboxylic acid.

  • Respiratory Protection:

    • Why: As a fine powder, the compound poses a significant inhalation risk which can lead to respiratory irritation.[1][2][5]

    • What: A NIOSH-approved N95 or higher-rated respirator is required when handling the powder outside of a fume hood, or if there is any risk of dust generation.[8][9] Within a fume hood, proper handling techniques should prevent exposure, but a respirator provides an additional layer of safety.

  • Eye and Face Protection:

    • Why: The compound is classified as a serious eye irritant.[1][2][4][5] Contact with even a small amount of dust can cause significant pain and damage.

    • What: Chemical safety goggles that provide a full seal around the eyes are mandatory.[7][10][11][12] Standard safety glasses with side shields are insufficient as they do not protect from airborne particulates that can circulate around the lenses.

  • Skin and Body Protection:

    • Why: Direct contact causes skin irritation.[1][2][4][5] A lab coat provides a removable barrier that protects personal clothing and underlying skin from contamination.

    • What: A long-sleeved, knee-length lab coat, fully buttoned, is required.[7][10][11] Protective clothing, such as chemical-resistant coveralls, may be necessary for larger-scale operations or during spill cleanup.[12][13]

  • Hand Protection:

    • Why: Hands are the most likely part of the body to come into direct contact with the chemical.

    • What: Compatible, chemical-resistant gloves are essential.[7][10] Nitrile gloves are a common and effective choice for handling solid chemicals and for protection against incidental splashes of many common laboratory solvents.[7] Always inspect gloves for tears or punctures before use.[6] If working with the compound in a solution, consult a glove compatibility chart for the specific solvent being used.

Operational Plan: From Preparation to Disposal

A procedural approach ensures that safety is integrated into every step of the workflow.

Step-by-Step Handling Protocol
  • Preparation: Before entering the lab, ensure long hair is tied back. Don closed-toe shoes and remove any jewelry on hands and wrists.

  • Area Inspection: Confirm the work area, specifically the fume hood, is clean and uncluttered. Ensure an eyewash station and safety shower are accessible and unobstructed.[2][6][9]

  • PPE Donning Sequence:

    • Put on the lab coat and fasten it completely.

    • Put on chemical safety goggles.

    • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling: Conduct all work within the fume hood. Use tools like spatulas and weighing paper to handle the solid compound, minimizing the creation of dust.

  • Post-Handling:

    • Clean all equipment and the work surface within the fume hood.

    • Securely close the container of 7-Methyl-1H-indazole-3-carboxylic acid.

  • PPE Doffing Sequence (Critical Step):

    • Remove gloves using a proper technique to avoid touching the outer contaminated surface with bare skin.

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.[1][3][4][6]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the task.

PPE_Workflow PPE Selection Workflow for 7-Methyl-1H-indazole-3-carboxylic acid start Start: Task Assessment task What is the task? start->task weighing Weighing/Handling Solid task->weighing Solid Form solution Working with Solution task->solution Liquid Form spill Spill Cleanup task->spill Emergency ppe_solid Mandatory PPE: - Fume Hood - Goggles - Lab Coat - Nitrile Gloves - Consider N95 Respirator weighing->ppe_solid ppe_solution Mandatory PPE: - Fume Hood (if volatile solvent) - Goggles - Lab Coat - Solvent-Compatible Gloves solution->ppe_solution ppe_spill Mandatory PPE: - N95 Respirator - Goggles & Face Shield - Chemical Resistant Apron/Coverall - Double Nitrile Gloves spill->ppe_spill end Proceed with Caution ppe_solid->end ppe_solution->end ppe_spill->end

Caption: PPE selection based on the experimental task.

Storage and Disposal: Completing the Safety Lifecycle

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It should be kept away from strong oxidizing agents.[2] Storing it in a designated cabinet for corrosive or toxic materials is advisable.[14]

  • Disposal: All contaminated materials, including used gloves, weighing papers, and any excess compound, must be treated as hazardous waste.[1] Dispose of this waste in clearly labeled, sealed containers. Follow all local, institutional, and national regulations for chemical waste disposal.[2][3] Never dispose of this chemical down the drain.

By adhering to these rigorous, evidence-based protocols, researchers can confidently handle 7-Methyl-1H-indazole-3-carboxylic acid, ensuring that scientific advancement and personal safety proceed hand-in-hand.

References

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

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  • NSP Powder Coating. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Safely.io. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.